Androgen receptor antagonist 1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
IUPAC Name |
N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-1-(2-hydroxyethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O3/c1-20(2)18(25-17(28)14-11-24-26(12-14)7-8-27)21(3,4)19(20)29-15-6-5-13(10-23)16(22)9-15/h5-6,9,11-12,18-19,27H,7-8H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJNHDLYWZTKGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)NC(=O)C3=CN(N=C3)CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Androgen Receptor Antagonists: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of androgen receptor (AR) antagonists, drugs pivotal in the management of prostate cancer and other androgen-dependent conditions. We delve into the molecular intricacies of both competitive and non-competitive AR antagonism, detailing their impact on the androgen receptor signaling cascade. This document summarizes key quantitative data, provides detailed experimental protocols for assessing antagonist activity, and utilizes visualizations to elucidate complex biological pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of AR antagonist pharmacology.
Introduction: The Androgen Receptor Signaling Pathway
The androgen receptor (AR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male characteristics.[1] In disease states such as prostate cancer, aberrant AR signaling drives tumor growth and progression. The canonical AR signaling pathway, initiated by the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), involves a series of molecular events that culminate in the regulation of target gene expression.
Upon ligand binding in the cytoplasm, the AR undergoes a conformational change, dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus.[2][3] Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter or enhancer regions of target genes. This binding facilitates the recruitment of coactivators, leading to the assembly of the transcriptional machinery and subsequent gene expression, which promotes cell proliferation and survival.[4]
Androgen receptor antagonists are a class of drugs designed to inhibit this signaling pathway, thereby mitigating the proliferative effects of androgens.[1] These antagonists can be broadly classified into two categories based on their mechanism of action: competitive and non-competitive.
Competitive Androgen Receptor Antagonists
The majority of clinically approved AR antagonists, including first-generation drugs like bicalutamide (B1683754) and second-generation agents such as enzalutamide (B1683756), apalutamide, and darolutamide, function as competitive antagonists.[4] These molecules directly compete with endogenous androgens for binding to the ligand-binding pocket (LBP) of the AR.[1]
Upon binding, these antagonists induce a distinct conformational change in the AR that is different from that induced by agonists.[4][5] This altered conformation can have several inhibitory consequences:
-
Impaired Coactivator Recruitment: The antagonist-bound AR fails to form a functional binding surface for coactivator proteins. Instead, it may promote the recruitment of corepressors, leading to transcriptional repression.[4][6]
-
Inhibition of Nuclear Translocation: Second-generation antagonists like enzalutamide are more effective at preventing the nuclear translocation of the AR compared to first-generation agents.[4][7]
-
Reduced DNA Binding: The conformational changes induced by some antagonists can also impair the ability of the AR to bind to AREs on the DNA.[4][7]
The enhanced efficacy of second-generation antagonists is attributed to their higher binding affinity for the AR and their multifaceted inhibitory actions on the signaling pathway.[7]
Non-Competitive Androgen Receptor Antagonists
A newer class of AR inhibitors acts through non-competitive mechanisms, offering alternative strategies to overcome resistance to competitive antagonists.[2] These compounds do not directly compete with androgens for binding to the LBP. Instead, they target other sites on the AR or interfere with downstream signaling events.[8]
Examples of non-competitive mechanisms include:
-
Allosteric Modulation: Some compounds bind to surface pockets on the AR, such as the binding function 3 (BF3) site, allosterically inducing conformational changes that inhibit coactivator binding to the activation function 2 (AF-2) site.[4][9]
-
Inhibition of DNA Binding: Certain non-competitive antagonists, such as harmol (B1672944) hydrochloride, prevent the AR from binding to DNA response elements even after nuclear translocation.[2][8]
-
Disruption of Transcriptional Complex Assembly: Molecules like pyrvinium (B1237680) pamoate allow the AR to bind to promoters but interfere with the subsequent assembly of a productive transcription initiation complex.[2][8]
These novel mechanisms provide promising avenues for the development of therapies for castration-resistant prostate cancer (CRPC), where resistance to conventional antiandrogens often emerges.[10]
Quantitative Analysis of AR Antagonist Activity
The potency of AR antagonists is quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to compare the effectiveness of different compounds.
| Antagonist | Assay Type | Cell Line | IC50 (nM) | Reference |
| Enzalutamide | AR Luciferase Reporter | - | 26 | [11] |
| Enzalutamide | Competition Binding | LNCaP | 21.4 | [11] |
| Apalutamide | AR Luciferase Reporter | - | 200 | [11] |
| Darolutamide | AR Luciferase Reporter | - | 26 | [11] |
| Bicalutamide | Competition Binding | LNCaP | 160 | [11] |
| Cyproterone Acetate | Competition Binding | Hamster Prostate | 4.4 | [12] |
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Materials:
-
Rat prostate cytosol (source of AR)
-
[3H]-R1881 (radiolabeled synthetic androgen)
-
Test compounds
-
TEDG buffer (Tris, EDTA, DTT, Glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reagents: Prepare all buffers and solutions as described in the detailed protocol.[1]
-
Assay Setup: In microcentrifuge tubes, add the test compound at various concentrations.
-
Incubation: Add a fixed concentration of [3H]-R1881 and the rat prostate cytosol to each tube. Incubate overnight at 4°C to allow for competitive binding.[1]
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to bind the AR-ligand complexes. Centrifuge to pellet the HAP.
-
Washing: Wash the HAP pellets to remove unbound [3H]-R1881.
-
Quantification: Resuspend the washed pellets in scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is inversely proportional to the binding affinity of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-R1881.
Androgen Receptor Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit androgen-induced transcription of a reporter gene.
Materials:
-
Mammalian cell line (e.g., HEK293T, PC3, LNCaP)
-
AR expression vector
-
Reporter vector containing an ARE-driven luciferase or GFP gene
-
Transfection reagent
-
Test compounds
-
Androgen (e.g., DHT or R1881)
-
Lysis buffer and luciferase substrate (for luciferase assay) or flow cytometer/fluorescence microscope (for GFP assay)
Procedure:
-
Cell Culture and Transfection: Culture the cells and co-transfect them with the AR expression vector and the ARE-reporter vector.[13]
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compound in the presence of a fixed concentration of an androgen agonist (e.g., 1 nM R1881).[13] Include appropriate controls (vehicle, agonist alone).
-
Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
Measurement of Reporter Activity:
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.[14]
-
GFP Assay: Measure the GFP fluorescence using a flow cytometer or fluorescence microscope.
-
-
Data Analysis: Normalize the reporter activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration). Calculate the IC50 value of the antagonist.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine whether an AR antagonist affects the binding of the AR to specific DNA sequences in vivo.
Materials:
-
Cells treated with vehicle, agonist, and/or antagonist
-
Formaldehyde (B43269) (for cross-linking)
-
Lysis and sonication buffers
-
AR-specific antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer and proteinase K
-
DNA purification kit
-
Primers for specific ARE-containing regions (for qPCR)
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.[15]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (200-1000 bp) by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an AR-specific antibody overnight. Add protein A/G magnetic beads to pull down the antibody-AR-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating. Digest the proteins with proteinase K.
-
DNA Purification: Purify the DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers flanking a known ARE to quantify the amount of AR-bound DNA. A reduction in the amount of precipitated DNA in the presence of an antagonist indicates reduced AR binding to that specific genomic region.[16]
Visualizations
Caption: Androgen Receptor Signaling and Antagonist Intervention Points.
Caption: Workflow for Key AR Antagonist Characterization Assays.
Conclusion
The development of androgen receptor antagonists has been a cornerstone of therapy for prostate cancer. A thorough understanding of their mechanism of action is critical for the rational design of more potent and specific inhibitors, particularly in the context of emerging drug resistance. This guide has provided a detailed overview of the molecular pharmacology of both competitive and non-competitive AR antagonists, supported by quantitative data and established experimental methodologies. The continued exploration of novel inhibitory mechanisms and the refinement of screening assays will be instrumental in advancing the next generation of AR-targeted therapies.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Non-competitive androgen receptor inhibition in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Keys to unlock androgen receptor translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Agonist-antagonist induced coactivator and corepressor interplay on the human androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-competitive androgen receptor inhibition in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A surface on the androgen receptor that allosterically regulates coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of Next-Generation Androgen Receptor-Targeted Therapeutics in Development for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. ChIP Analysis of Androgen Regulation of Transcriptional Activity | Thermo Fisher Scientific - HK [thermofisher.com]
The Evolution of Androgen Receptor Antagonism: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The androgen receptor (AR), a crucial driver in the progression of prostate cancer, remains a pivotal target for therapeutic intervention. This technical guide provides an in-depth exploration of the discovery and development of androgen receptor antagonists, charting the evolution from first-generation agents to the more potent second-generation drugs. It delineates the intricate mechanisms of action, details key experimental protocols for antagonist characterization, and presents a comparative analysis of their biochemical and pharmacokinetic properties. Furthermore, this guide elucidates the critical molecular mechanisms of resistance that have emerged, shaping the ongoing quest for more durable and effective AR-targeted therapies.
Introduction: The Androgen Receptor as a Therapeutic Target
The androgen receptor is a ligand-activated transcription factor that plays a central role in the growth and survival of prostate cancer cells.[1] Upon binding to androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, translocates to the nucleus, and activates the transcription of genes that promote cell proliferation and survival.[1] Consequently, blocking this signaling pathway with AR antagonists has been a cornerstone of prostate cancer therapy for decades.
This guide will cover the two main classes of AR antagonists: steroidal and nonsteroidal, with a primary focus on the latter, which have seen more significant clinical development and success. We will examine the progression from first to second-generation nonsteroidal AR antagonists, highlighting the key structural and mechanistic differences that have led to improved clinical outcomes.
The Androgen Receptor Signaling Pathway
The canonical AR signaling pathway is initiated by the binding of androgens to the AR in the cytoplasm. This binding event triggers the dissociation of heat shock proteins (HSPs), leading to a conformational change in the receptor. The activated AR then dimerizes and translocates into the nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding, along with the recruitment of co-activators, initiates the transcription of target genes responsible for prostate cancer cell growth and survival.
Second-generation AR antagonists have been developed to more effectively inhibit multiple steps in this pathway.
Generations of Androgen Receptor Antagonists
AR antagonists are broadly categorized into steroidal and nonsteroidal agents. While steroidal antagonists, such as cyproterone (B1669671) acetate, were among the first to be developed, their use has been limited by off-target hormonal effects. Nonsteroidal AR antagonists (NSAAs) have become the mainstay of therapy due to their higher specificity for the AR.
First-Generation Nonsteroidal AR Antagonists
The first-generation NSAAs include flutamide, nilutamide, and bicalutamide. These drugs act as competitive inhibitors at the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens. However, their efficacy can be limited by their potential to act as partial agonists, particularly in the context of AR overexpression, which is a common mechanism of resistance.
Second-Generation Nonsteroidal AR Antagonists
To overcome the limitations of the first-generation agents, second-generation NSAAs were developed. This class includes enzalutamide, apalutamide, and darolutamide. These drugs exhibit a higher binding affinity for the AR and demonstrate a more complete antagonism with no partial agonism.[2][3] In addition to competitively inhibiting ligand binding, they also prevent nuclear translocation of the AR and its subsequent binding to DNA.[3]
Quantitative Comparison of AR Antagonists
The following tables summarize key quantitative data for first and second-generation nonsteroidal AR antagonists, allowing for a direct comparison of their biochemical potency and pharmacokinetic properties.
Table 1: Biochemical Potency of Nonsteroidal AR Antagonists
| Compound | Generation | Target | Assay Type | IC50 (nM) | Ki (nM) | Cell Line |
| Bicalutamide | First | AR | Binding | ~150 | - | LNCaP |
| Enzalutamide | Second | AR | Binding | - | ~20-30 | - |
| Apalutamide | Second | AR | Binding | ~150 | - | LNCaP (AR overexpression) |
| Darolutamide | Second | AR | Binding | - | Markedly lower than enzalutamide | - |
Note: IC50 and Ki values can vary depending on the specific assay conditions and cell lines used. This table provides approximate values for comparative purposes.[4]
Table 2: Pharmacokinetic Properties of Nonsteroidal AR Antagonists
| Compound | Generation | Bioavailability (%) | Half-life | Metabolism |
| Flutamide | First | ~95% | ~6 hours (active metabolite) | Hepatic |
| Bicalutamide | First | High | ~6 days | Hepatic |
| Enzalutamide | Second | High | ~5.8 days | Hepatic (CYP2C8, CYP3A4) |
| Apalutamide | Second | ~100% | ~3 days | Hepatic (CYP2C8, CYP3A4) |
| Darolutamide | Second | ~30% (fasted), 60-75% (with food) | ~13-20 hours | Hepatic |
Data compiled from multiple sources.[5][6][7][8]
Experimental Protocols for AR Antagonist Characterization
The discovery and development of AR antagonists rely on a series of robust in vitro and in vivo assays to characterize their binding affinity, functional activity, and efficacy.
Ligand Binding Assays
Competitive binding assays are fundamental for determining the affinity of a test compound for the AR.
Protocol: Radioligand Competitive Binding Assay
-
Preparation of AR Source: A cytosol fraction containing the AR is prepared from a suitable source, such as rat ventral prostate tissue or cells engineered to overexpress the AR.[9]
-
Reaction Setup: A constant concentration of a radiolabeled androgen (e.g., [³H]-DHT) is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The reaction mixtures are incubated to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Unbound Ligand: The AR-bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) slurry precipitation or size-exclusion chromatography.[9]
-
Quantification: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log of the competitor concentration. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Reporter Gene Assays
Reporter gene assays are used to assess the functional activity of a compound as either an AR agonist or antagonist.
Protocol: Luciferase Reporter Gene Assay
-
Cell Culture and Transfection: A suitable cell line (e.g., prostate cancer cells like LNCaP or HEK293 cells) is co-transfected with two plasmids: one expressing the human AR and another containing a luciferase reporter gene under the control of an androgen-responsive promoter (containing AREs).[10][11]
-
Compound Treatment: The transfected cells are treated with the test compound alone (to assess for agonist activity) or in combination with a known AR agonist like DHT (to assess for antagonist activity).[10]
-
Incubation: The cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for AR-mediated transcription of the luciferase gene.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferin (B1168401) substrate.[12]
-
Data Analysis: For agonist activity, an increase in luciferase signal compared to the vehicle control indicates agonism. For antagonist activity, a decrease in the DHT-induced luciferase signal in the presence of the test compound indicates antagonism. Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
In Vivo Models
In vivo models are crucial for evaluating the efficacy and pharmacokinetic/pharmacodynamic properties of AR antagonists in a physiological setting.
Protocol: Prostate Cancer Xenograft Model
-
Cell Implantation: Human prostate cancer cells (e.g., LNCaP, VCaP) are subcutaneously injected into immunocompromised male mice (e.g., nude or SCID mice).[13][14]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors are established, the mice are randomized into treatment groups and administered the test AR antagonist or a vehicle control. Treatment is typically administered daily via oral gavage or other appropriate routes.[15]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight and general health of the animals are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for biomarkers of AR activity (e.g., PSA) or Western blotting.
-
Data Analysis: Tumor growth curves are plotted for each treatment group to assess the efficacy of the antagonist in inhibiting tumor growth.
The Drug Discovery and Development Workflow
The journey from a novel concept to a clinically approved AR antagonist is a long and complex process, typically involving several key stages.
Mechanisms of Resistance to AR Antagonists
Despite the success of second-generation AR antagonists, resistance inevitably develops. Understanding the molecular basis of this resistance is crucial for the development of next-generation therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 3. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Second-Generation Antiandrogens: From Discovery to Standard of Care in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Methodology to Investigate Androgen-Sensitive and Castration-Resistant Human Prostate Cancer Xenografts in Preclinical Setting | Springer Nature Experiments [experiments.springernature.com]
- 14. Mouse Models of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Structural Basis of Androgen Receptor Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The androgen receptor (AR), a key driver in the development and progression of prostate cancer, remains a primary therapeutic target. AR antagonists, which directly compete with endogenous androgens, form the cornerstone of many therapeutic strategies. Understanding the precise molecular mechanisms by which these antagonists function is critical for the development of more potent and specific next-generation therapies. This technical guide provides an in-depth exploration of the structural basis of AR antagonism. We delve into the conformational changes induced by antagonist binding within the AR ligand-binding domain (LBD), present key quantitative data on antagonist affinity and potency, and provide detailed experimental protocols for studying these interactions. Visualizations of the associated signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this critical aspect of prostate cancer research and drug development.
Introduction: The Androgen Receptor in Health and Disease
The androgen receptor is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1] Upon binding to its cognate ligands, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, translocates to the nucleus, and regulates the expression of a wide array of genes responsible for the development and maintenance of male secondary sexual characteristics.[2][3] In the context of prostate cancer, aberrant AR signaling is a central oncogenic driver, promoting tumor growth and survival.[4][5]
The Molecular Dance: Agonist vs. Antagonist Action
The functional outcome of ligand binding to the AR—agonism or antagonism—is dictated by the specific conformational state the receptor adopts.
-
Agonist Binding and Activation: The binding of an agonist like DHT to the AR's ligand-binding pocket (LBP) induces a critical conformational change. This involves the proper positioning of Helix 12 (H12), which acts as a "lid" over the LBP.[6] This agonist-induced conformation creates a stable binding surface, known as the Activation Function-2 (AF-2) site, which is recognized by and recruits coactivator proteins.[7] This AR-coactivator complex then binds to androgen response elements (AREs) on the DNA, initiating the transcription of target genes.[3]
-
Antagonist Binding and Inhibition: AR antagonists are designed to bind to the same ligand-binding pocket as agonists but to elicit a different structural response.[2] Instead of promoting the active conformation, antagonists disrupt the proper positioning of Helix 12.[7][8] This displacement of H12 prevents the formation of a functional AF-2 site, thereby precluding the recruitment of coactivators.[7][9] Without coactivator binding, the AR remains transcriptionally inactive, and the downstream signaling cascade is blocked.[9] Some antagonists may also inhibit other steps in AR activation, such as nuclear translocation.[4][9]
Quantitative Analysis of Androgen Receptor Antagonists
The efficacy of AR antagonists is quantified by several key parameters, including their binding affinity (Ki, Kd) and their functional potency in cellular assays (IC50). Below is a summary of these values for several well-characterized AR antagonists.
| Antagonist | Target/Mechanism | Ki (nM) | Kd (nM) | IC50 (nM) | Cell Line | Reference |
| Androgen Receptor Antagonist 1 | Full AR antagonist | - | - | 59 | LNCaP | [10][11][12] |
| Bicalutamide | Competitive AR antagonist | - | - | 160 | LNCaP | [13] |
| - | - | 1310 (binding) | - | [14] | ||
| - | - | 1180 (transcription) | CV1 | [14] | ||
| Enzalutamide | Competitive AR antagonist, inhibits nuclear translocation | - | - | 21.4 | LNCaP | [13] |
| - | - | 421 (binding) | - | [14] | ||
| - | - | 366 (transcription) | CV1 | [14] | ||
| Apalutamide | Competitive AR antagonist | - | - | 200 | LNCaP | [13] |
| Darolutamide | Competitive AR antagonist | - | - | 26 | LNCaP | [13] |
| Hydroxyflutamide | Competitive AR antagonist | - | - | 207 (binding) | - | [14] |
| Seviteronel | CYP17 inhibitor and AR antagonist | - | - | 4860 (binding) | - | [14] |
| - | - | 10000 (transcription) | CV1 | [14] | ||
| Galeterone | CYP17 inhibitor and AR antagonist | - | - | 546 (binding) | - | [14] |
| - | - | 765 (transcription) | CV1 | [14] | ||
| Abiraterone | CYP17 inhibitor and AR antagonist | - | - | 7600 (binding) | - | [14] |
| - | - | 9420 (transcription) | CV1 | [14] |
Note: Ki and Kd values were not consistently available in the initial search results. The table primarily presents IC50 values from various assays.
Experimental Protocols for Studying AR Antagonism
A variety of biophysical and cell-based assays are employed to characterize the interaction of antagonists with the androgen receptor.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the AR.
Principle: A constant concentration of a high-affinity radiolabeled AR agonist (e.g., [3H]-R1881) is incubated with a source of AR (e.g., rat prostate cytosol or recombinant AR) in the presence of varying concentrations of the unlabeled antagonist.[15][16] The amount of radioligand displaced by the antagonist is quantified, allowing for the determination of the antagonist's binding affinity (Ki).
Detailed Protocol:
-
Receptor Preparation: Prepare cytosol from rat prostates by homogenization in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, and protease inhibitors).[16] Centrifuge the homogenate at high speed to pellet cellular debris and collect the supernatant containing the cytosolic AR.
-
Assay Setup: In a 96-well plate, add a constant concentration of [3H]-R1881 (e.g., 1 nM) to each well.[16]
-
Antagonist Addition: Add serial dilutions of the test antagonist to the wells. Include wells with no antagonist (total binding) and wells with a high concentration of a known potent unlabeled AR ligand (e.g., non-radiolabeled R1881) to determine non-specific binding.[15]
-
Incubation: Add the prepared AR-containing cytosol to each well and incubate the plate at 4°C for 16-20 hours to reach equilibrium.[16]
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) slurry addition followed by centrifugation or filtration through a glass fiber filter.[16]
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay assesses the ability of an antagonist to disrupt the agonist-induced interaction between the AR-LBD and a coactivator peptide.
Principle: The assay utilizes a GST-tagged AR-LBD and a fluorescein-labeled coactivator peptide. A terbium-labeled anti-GST antibody serves as the FRET donor, and the fluorescein (B123965) on the coactivator peptide is the acceptor.[7][17] In the presence of an agonist, the AR-LBD adopts a conformation that allows the coactivator peptide to bind, bringing the donor and acceptor into close proximity and generating a FRET signal. Antagonists that disrupt this interaction will lead to a decrease in the FRET signal.[8]
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of GST-tagged AR-LBD, a fluorescein-labeled coactivator peptide (e.g., from the SRC/p160 family), a terbium-labeled anti-GST antibody, a known AR agonist (e.g., DHT), and the test antagonist in an appropriate assay buffer.
-
Antagonist Mode Assay Setup: In a 384-well plate, add the test antagonist at various concentrations.[7]
-
Addition of AR-LBD and Agonist: Add a pre-determined concentration of GST-tagged AR-LBD and the AR agonist (at its EC80 concentration) to the wells containing the antagonist.[7]
-
Addition of Detection Reagents: Add a mixture of the fluorescein-labeled coactivator peptide and the terbium-labeled anti-GST antibody to all wells.[17]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reactions to reach equilibrium.[10]
-
FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, with excitation at approximately 340 nm and emission detection at both 495 nm (terbium) and 520 nm (fluorescein).[8]
-
Data Analysis: Calculate the ratio of the fluorescein emission to the terbium emission. Plot this ratio against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.
X-ray Crystallography of AR-LBD:Antagonist Complexes
This technique provides high-resolution structural information on how an antagonist binds to the AR-LBD and the conformational changes it induces.
Principle: A purified AR-LBD protein is co-crystallized with the antagonist of interest. The resulting crystals are then exposed to a beam of X-rays, and the diffraction pattern is used to calculate the three-dimensional structure of the protein-ligand complex at atomic resolution.[3]
Detailed Protocol:
-
Protein Expression and Purification: Express the human AR-LBD (typically residues ~663-919) in a suitable expression system, such as E. coli.[6] Purify the protein to homogeneity using a series of chromatography steps, including affinity chromatography (e.g., Ni-NTA for a His-tagged protein) and size-exclusion chromatography.
-
Complex Formation: Incubate the purified AR-LBD with a molar excess of the antagonist to ensure saturation of the binding pocket.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals of the AR-LBD:antagonist complex.[6]
-
Data Collection: Mount a suitable crystal and cool it in a cryo-stream (typically liquid nitrogen). Collect X-ray diffraction data at a synchrotron source.[6]
-
Structure Determination and Refinement: Process the diffraction data and determine the structure using molecular replacement, using a previously solved AR-LBD structure as a search model. Refine the atomic coordinates against the experimental data to obtain a final, high-resolution structural model.[3]
Cryo-Electron Microscopy (Cryo-EM) of AR Complexes
Cryo-EM is a powerful technique for determining the structure of large and dynamic protein complexes, including the full-length AR in complex with other proteins and DNA.
Principle: A purified sample of the AR complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice.[1] The frozen sample is then imaged in a transmission electron microscope at cryogenic temperatures. Many thousands of individual particle images are collected and then computationally averaged and reconstructed to generate a three-dimensional map of the complex.[18]
Detailed Protocol:
-
Sample Preparation: Purify the full-length AR or the AR complex of interest to a high degree of homogeneity and concentration. The buffer should be optimized for cryo-EM, typically with low salt and no glycerol.[1]
-
Grid Preparation: Apply a small volume of the sample to an EM grid, blot away the excess liquid to create a thin film, and then plunge-freeze the grid into liquid ethane.[1]
-
Data Collection: Screen the frozen grids to assess ice thickness and particle distribution. Collect a large dataset of high-quality images using an automated data collection protocol on a high-end cryo-electron microscope.
-
Image Processing and 3D Reconstruction: Perform image processing steps including motion correction, contrast transfer function (CTF) estimation, particle picking, 2D classification, and finally, 3D reconstruction and refinement to obtain the final density map.
-
Model Building and Analysis: Build an atomic model into the cryo-EM density map and analyze the structure to understand the interactions and conformational state of the AR complex.
Visualizing the Mechanisms of AR Antagonism
The following diagrams illustrate the key concepts discussed in this guide.
Caption: AR signaling pathway and the inhibitory action of an antagonist.
References
- 1. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 2. Estrogen receptor alpha/co-activator interaction assay - TR-FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Androgen Receptor Function and Level in Castration-Resistant Prostate Cancer Cells by 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallographic structures of the ligand-binding domains of the androgen receptor and its T877A mutant complexed with the natural agonist dihydrotestosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LanthaScreen TR-FRET Androgen Receptor Coactivator Assay Kit | LabX.com [labx.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physicochemical characterization of the androgen receptor from hyperplastic human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. TR-FRET Androgen Receptor Coactivator Assay Kit - Creative BioMart [creativebiomart.net]
- 18. Cryo-EM technique and its application: Structure of steroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Impact of Androgen Receptor Antagonists on AR Nuclear Translocation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The nuclear translocation of the Androgen Receptor (AR) is a pivotal step in its function as a ligand-activated transcription factor, driving the expression of genes essential for the development and progression of prostate cancer. Consequently, inhibiting this process is a key therapeutic strategy. This technical guide provides an in-depth analysis of how different classes of AR antagonists modulate AR nuclear translocation. Second-generation non-steroidal antiandrogens, such as enzalutamide (B1683756) and apalutamide (B1683753), potently inhibit AR signaling through a multi-faceted mechanism that includes preventing the nuclear translocation of AR.[1][2][3][4][5][6] In contrast, first-generation antagonists like bicalutamide (B1683754) generally do not block this translocation event; instead, they permit the nuclear entry of a transcriptionally inactive AR complex.[7][8][9] This document details these mechanisms, presents comparative data, provides comprehensive experimental protocols for studying AR translocation, and visualizes the relevant biological and experimental pathways.
Introduction: The Androgen Receptor and Nuclear Translocation
The Androgen Receptor (AR) is a member of the steroid hormone receptor superfamily of transcription factors that plays a crucial role in male sexual development and the progression of prostate cancer.[10][11] The AR protein comprises four main functional domains: the N-terminal domain (NTD), the DNA-binding domain (DBD), a hinge region, and the C-terminal ligand-binding domain (LBD).[12][13]
According to the classical model of AR signaling, in the absence of androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), the AR resides predominantly in the cytoplasm, complexed with heat shock proteins (HSPs).[13][14] Upon androgen binding to the LBD, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates into the nucleus.[5][13][14] Inside the nucleus, the AR binds to specific DNA sequences known as androgen response elements (AREs) in the promoter or enhancer regions of target genes, recruiting coactivators and initiating transcription.[13]
More recent evidence has led to an updated model of AR trafficking, suggesting that the AR can be imported into the nucleus even in the absence of androgens.[12][15][16] However, this unliganded nuclear AR is typically targeted for rapid proteasomal degradation and is not transcriptionally active.[15][16] Androgen binding not only enhances nuclear import but also stabilizes the AR within the nucleus by inhibiting its degradation.[15][16] This nucleocytoplasmic shuttling is a critical regulatory step, and its dysregulation is a hallmark of castration-resistant prostate cancer (CRPC), where AR signaling can be reactivated despite low androgen levels.[10][16]
Mechanisms of Action of AR Antagonists on Nuclear Translocation
AR antagonists are broadly classified into first and second-generation compounds, which differ significantly in their mechanisms of action, particularly concerning their effect on AR nuclear translocation.
Second-Generation Antagonists: Enzalutamide and Apalutamide
Enzalutamide and apalutamide are potent, second-generation AR signaling inhibitors.[5] Their mechanism is multifaceted, targeting the AR pathway at three critical stages:
-
Competitive inhibition of androgen binding: They bind to the AR's LBD with significantly higher affinity than first-generation antagonists like bicalutamide.[1][3]
-
Inhibition of AR nuclear translocation: A key feature of these drugs is their ability to prevent the movement of the AR from the cytoplasm into the nucleus.[1][2][3][4][6][7][14][17][18]
-
Impediment of AR-DNA binding: By preventing nuclear entry, they consequently block the association of AR with AREs on the DNA.[1][3][6][18]
This comprehensive blockade results in a more complete shutdown of AR-mediated gene transcription compared to older agents.[7] Apalutamide functions similarly to enzalutamide, effectively inhibiting AR nuclear translocation and subsequent transcriptional activity.[2][4][6][18]
First-Generation Antagonists: Bicalutamide
Bicalutamide, a widely used first-generation non-steroidal antiandrogen, operates via a different mechanism. While it competitively binds to the AR's LBD, it is generally ineffective at preventing the receptor's translocation into the nucleus.[7][8][19] Studies have shown that bicalutamide-bound AR can still enter the nucleus and bind to DNA.[8][9] However, the conformation of the bicalutamide-AR complex is altered in such a way that it fails to recruit transcriptional coactivators. Instead, it may recruit corepressor proteins, resulting in a transcriptionally inactive or repressed state.[9][20] This mechanism explains its antagonist function but also underlies its potential for partial agonist activity, particularly in the context of AR overexpression or mutation.[8][21]
Quantitative and Qualitative Effects of AR Antagonists
The functional differences between AR antagonist classes in modulating nuclear translocation are summarized below.
| Parameter | Enzalutamide | Apalutamide | Bicalutamide | References |
| AR Binding Affinity | High (5-8x > Bicalutamide) | High (7-10x > Bicalutamide) | Moderate | [1][3] |
| Inhibition of AR Nuclear Translocation | Yes, prevents translocation | Yes, prevents translocation | No, does not significantly alter translocation | [2][3][7][8][18][19] |
| AR-DNA Binding | Inhibited | Inhibited | Permitted, but transcriptionally inactive | [1][3][8][9][18] |
| Agonist Activity | No (Pure Antagonist) | No (Pure Antagonist) | Partial agonist activity observed | [1][19][21] |
| Clinical Context | Castration-Resistant Prostate Cancer (CRPC) | Non-Metastatic CRPC, Metastatic CSPC | Hormone-Sensitive Prostate Cancer | [6][7][18] |
Key Experimental Methodologies
Assessing the subcellular localization of the Androgen Receptor is fundamental to understanding antagonist efficacy. The following protocols outline standard methods used in this research.
Protocol: Immunofluorescence Microscopy for AR Localization
This method provides a visual, qualitative, and semi-quantitative assessment of AR distribution within a cell population.
Objective: To visualize the subcellular localization of endogenous AR in response to treatment with agonists and antagonists.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, C4-2)
-
Glass coverslips, pre-coated with poly-D-lysine if necessary[22]
-
Cell culture medium, charcoal-stripped serum (CSS) for hormone-free conditions
-
Androgen agonist (e.g., R1881, DHT) and AR antagonists
-
Fixative: 4% formaldehyde (B43269) or paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS
-
Primary Antibody: Anti-AR rabbit monoclonal or mouse monoclonal antibody
-
Secondary Antibody: Alexa Fluor-conjugated goat anti-rabbit or goat anti-mouse IgG
-
Nuclear Stain: DAPI (4′,6′-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Cell Seeding: Plate cells onto glass coverslips in a 12- or 24-well plate and allow them to adhere for 24-48 hours.
-
Hormone Deprivation: Replace the growth medium with a medium containing charcoal-stripped serum (CSS) and incubate for 24-48 hours to synchronize cells and remove endogenous androgens.
-
Compound Treatment: Treat cells with vehicle (e.g., DMSO), agonist (e.g., 1 nM R1881), and/or antagonists at desired concentrations for a specified time (e.g., 2-6 hours or overnight).[22][23]
-
Fixation: Gently wash cells twice with ice-cold PBS. Fix the cells by incubating with 4% formaldehyde for 15 minutes at room temperature.[22]
-
Permeabilization: Wash three times with PBS. Permeabilize the cell membrane by incubating with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-AR antibody in Blocking Buffer and incubate with the cells overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.[10]
-
Mounting and Imaging: Wash twice with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image Acquisition & Analysis: Acquire images using a fluorescence or confocal microscope.[22] Analyze images by quantifying the fluorescence intensity of AR staining in the nucleus versus the cytoplasm. The ratio of nuclear to cytoplasmic fluorescence (N/C ratio) can be calculated for a quantitative comparison across treatment groups.[24][25]
Protocol: Subcellular Fractionation and Western Blotting
This biochemical method provides a quantitative measure of the amount of AR protein in the nuclear and cytoplasmic compartments of a cell population.
Objective: To quantify the relative abundance of AR in nuclear and cytoplasmic fractions following drug treatment.
Materials:
-
Cultured cells treated as described in the immunofluorescence protocol.
-
Cell Scraper
-
Hypotonic Cytoplasmic Lysis Buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, with protease/phosphatase inhibitors)
-
Nuclear Extraction Buffer (e.g., 20 mM HEPES, 400 mM NaCl, 1.5 mM MgCl₂, 25% glycerol, with protease/phosphatase inhibitors)[26]
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Microcentrifuge
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibodies: Anti-AR, Anti-Lamin A/C (nuclear marker), Anti-α-Tubulin or GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies and chemiluminescent substrate
Procedure:
-
Cell Harvesting: After treatment, wash cells with ice-cold PBS and scrape them into a pre-chilled microcentrifuge tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Cytoplasmic Lysis: Resuspend the cell pellet in 200-500 µL of ice-cold Cytoplasmic Lysis Buffer. Incubate on ice for 10-15 minutes to allow cells to swell.
-
Cell Disruption: Disrupt the cell membrane by passing the suspension through a 27-gauge needle 10-15 times or by using a Dounce homogenizer.[27] Monitor lysis using a microscope.
-
Isolate Nuclei: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C. The supernatant is the cytoplasmic fraction. Carefully collect it and store it on ice. The pellet contains the intact nuclei.
-
Nuclear Lysis: Wash the nuclear pellet with PBS or cytoplasmic buffer. Resuspend the nuclear pellet in 50-100 µL of ice-cold Nuclear Extraction Buffer.
-
Extract Nuclear Proteins: Incubate on a rocking platform for 30-60 minutes at 4°C. Sonicate briefly to shear DNA and reduce viscosity.[27]
-
Clarify Nuclear Lysate: Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant is the nuclear fraction.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.
-
Western Blotting: a. Denature equal amounts of protein (e.g., 20-40 µg) from each fraction by boiling in Laemmli sample buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[26] c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. d. Incubate with primary antibodies against AR, Lamin A/C, and α-Tubulin overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Detect proteins using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. The purity of fractions should be confirmed by the exclusive presence of Lamin A/C in the nuclear fraction and α-Tubulin/GAPDH in the cytoplasmic fraction.[28] Compare the levels of nuclear AR across different treatment conditions.
Signaling Pathways and Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Canonical androgen-dependent AR nuclear translocation and signaling pathway.
Caption: Contrasting mechanisms of second-generation vs. first-generation AR antagonists.
Caption: Integrated experimental workflow for analyzing AR nuclear translocation.
Conclusion and Future Directions
The ability to inhibit androgen receptor nuclear translocation is a defining characteristic of second-generation AR antagonists and a primary reason for their clinical efficacy, especially in CRPC.[7][10] Enzalutamide and apalutamide provide a robust blockade of the AR signaling axis by preventing the receptor from reaching its nuclear site of action.[1][2] In contrast, first-generation agents like bicalutamide act downstream of translocation, a mechanism that may be more susceptible to bypass through AR overexpression or mutation.[8][19]
Future research will continue to focus on developing novel antagonists that can overcome resistance mechanisms. This includes targeting AR splice variants, which can be constitutively nuclear and active without a ligand-binding domain, as well as exploring agents that promote the degradation of nuclear AR.[16] The experimental protocols detailed herein remain the cornerstone for evaluating these next-generation compounds and furthering our understanding of the complex regulation of AR trafficking in cancer.
References
- 1. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Apalutamide? [synapse.patsnap.com]
- 3. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 6. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzalutamide as an androgen receptor inhibitor prevents urothelial tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Keys to unlock androgen receptor translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Androgen receptor nucleocytoplasmic trafficking – a one-way journey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ANDROGEN RECEPTOR VARIATION AFFECTS PROSTATE CANCER PROGRESSION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e-century.us [e-century.us]
- 16. Regulation and targeting of androgen receptor nuclear localization in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. urology-textbook.com [urology-textbook.com]
- 19. CH5137291, an androgen receptor nuclear translocation-inhibiting compound, inhibits the growth of castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 21. cienciavida.org [cienciavida.org]
- 22. Androgen Induces a Switch from Cytoplasmic Retention to Nuclear Import of the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Interplay Between Cytoplasmic and Nuclear Androgen Receptor Splice Variants Mediate Castration Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibiting androgen receptor nuclear entry in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 28. researchgate.net [researchgate.net]
investigating the selectivity profile of Androgen receptor antagonist 1
Please provide the specific name of the Androgen Receptor Antagonist you would like to investigate. The term "Androgen receptor antagonist 1" is a placeholder and does not correspond to a known compound. To provide a detailed and accurate technical guide, the common or chemical name of the molecule is required (e.g., Enzalutamide, Bicalutamide, or a specific research code).
Once a specific antagonist is identified, a comprehensive analysis of its selectivity profile can be conducted, including:
-
Binding Affinity Data: A thorough search for quantitative data on the antagonist's binding affinity to the androgen receptor and a panel of off-target receptors (e.g., progesterone, estrogen, glucocorticoid, and mineralocorticoid receptors).
-
Functional Activity: Investigation into the functional consequences of binding to these receptors (i.e., antagonist, agonist, or partial agonist activity).
-
Experimental Protocols: Detailed methodologies for the key assays used to determine selectivity, such as competitive binding assays and reporter gene assays.
-
Signaling Pathway Analysis: Elucidation of the signaling pathways modulated by the antagonist.
-
Data Visualization: Creation of structured tables for easy comparison of quantitative data and Graphviz diagrams to illustrate experimental workflows and signaling pathways, adhering to the specified formatting requirements.
Please provide the name of the androgen receptor antagonist to proceed with generating the in-depth technical guide.
An In-depth Technical Guide on Androgen Receptor Antagonism and Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the Androgen Receptor (AR) signaling pathway, the mechanism of AR antagonists, and their impact on AR-regulated gene expression. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Introduction to Androgen Receptor (AR) Signaling
The Androgen Receptor (AR) is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer.[1][2] In its inactive state, AR resides in the cytoplasm. Upon binding to androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), the receptor undergoes a conformational change, homodimerizes, and translocates to the nucleus.[3][4] Within the nucleus, the AR homodimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter or enhancer regions of target genes.[1][5] This binding initiates the recruitment of co-activators and the general transcription machinery, leading to the expression of genes that regulate cell growth and survival.[1][6]
Mechanism of Androgen Receptor Antagonists
AR antagonists are small molecules that competitively inhibit the action of androgens.[6] They are a cornerstone in the treatment of prostate cancer.[7][8] While the term "Androgen receptor antagonist 1" is not a standard nomenclature for a specific drug, it is used by some vendors as a product name for a potent AR antagonist with an IC50 of 59 nM, which can be used in the synthesis of PROTAC AR degraders.[9][10][11] For the purpose of this guide, we will discuss the mechanisms of well-established non-steroidal AR antagonists like Bicalutamide and the second-generation inhibitor, Enzalutamide (B1683756), which serve as representative examples.
These antagonists bind to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens.[12][13] This blockade inhibits the downstream conformational changes required for AR activation.[8]
Key inhibitory steps include:
-
Blocking Ligand Binding: Competitively binding to the AR's ligand-binding domain.[6][14]
-
Inhibiting Nuclear Translocation: Preventing the activated receptor from moving from the cytoplasm into the nucleus.[4][8][15][16]
-
Impairing DNA Binding: Obstructing the ability of the AR to bind to AREs on the DNA.[4][8][16]
-
Disrupting Co-regulator Interaction: Preventing the recruitment of essential co-activator proteins necessary for gene transcription.[15][16]
Second-generation antagonists like Enzalutamide exhibit a higher binding affinity for the AR (5- to 8-fold greater than Bicalutamide) and lack the partial agonist activity sometimes observed with first-generation drugs.[4][8][17]
Impact on AR-Regulated Gene Expression
AR antagonists profoundly alter the gene expression landscape in androgen-sensitive cells. By blocking AR signaling, these drugs down-regulate the expression of canonical AR target genes involved in prostate cancer cell proliferation and survival, such as KLK3 (encoding PSA), TMPRSS2, and FKBP5.[1]
However, the response is complex. Studies have shown that some AR antagonists, like Enzalutamide, can also act as partial agonists, paradoxically up-regulating a distinct set of genes that may contribute to treatment resistance.[5]
The following tables summarize quantitative data from representative studies on the effects of AR antagonists on gene and protein levels in prostate cancer cell lines.
Table 1: Effect of "this compound" on AR Protein Levels [9][10][11]
| Cell Line | Treatment Concentration | % AR Protein Reduction |
| LNCaP | 1 µM | 24% |
| LNCaP | 10 µM | 47% |
Table 2: Effect of Bicalutamide on AR-Regulated Gene Expression in Rat Ventral Prostate [18]
| Gene | Treatment Duration | Fold Increase in mRNA Levels (vs. Control) |
| IGFBP-2 | 5 days | 6 to 10-fold |
| IGFBP-3 | 5 days | 6 to 10-fold |
| IGFBP-4 | 5 days | 6 to 10-fold |
| IGFBP-5 | 5 days | 6 to 10-fold |
| TRPM-2 | 48 hours | 16-fold |
| TRPM-2 | 120 hours | 25-fold |
Table 3: Effect of Enzalutamide on AR-Regulated lncRNA Expression in LNCaP Cells [19]
| Gene | Condition | Fold Change in Expression (vs. Baseline) |
| ARLNC1 | Androgen (DHT) Stimulation | 53.5-fold increase |
| ARLNC1 | AR Inhibition (Enzalutamide) | 2-fold decrease |
Key Experimental Protocols
This section details common methodologies used to study the effects of AR antagonists on gene expression.
-
Cell Lines: LNCaP (androgen-sensitive human prostate adenocarcinoma) and its derivatives are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Hormone Deprivation: Before treatment, cells are typically cultured in a hormone-free medium (e.g., RPMI-1640 with charcoal-stripped FBS) for at least 24 hours to remove serum growth hormones.[19]
-
Treatment: Cells are treated with the AR antagonist (e.g., Enzalutamide dissolved in DMSO) and/or an androgen (e.g., Dihydrotestosterone - DHT) at specified concentrations for the desired duration.[19]
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qRT-PCR: The relative expression of target genes is quantified using SYBR Green or TaqMan-based qRT-PCR on a real-time PCR system. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH, ACTB). The comparative Ct (ΔΔCt) method is used to calculate the fold change in gene expression.
ChIP is used to determine if the AR protein is bound to specific DNA regions (like the enhancers of target genes).
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the Androgen Receptor is used to immunoprecipitate the AR-DNA complexes. A non-specific IgG antibody is used as a negative control.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by qPCR (ChIP-qPCR) using primers for specific gene regulatory regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[16]
RNA-seq provides a global, unbiased view of the transcriptome changes induced by AR antagonists.
-
RNA Isolation & Quality Control: High-quality total RNA is isolated as described above. RNA integrity is assessed using a Bioanalyzer.
-
Library Preparation: mRNA is typically enriched using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, converted to cDNA, and ligated with sequencing adapters to create a sequencing library.
-
Sequencing: The prepared libraries are sequenced using a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated following treatment with the AR antagonist.
Conclusion
Androgen receptor antagonists are critical therapeutic agents that function by disrupting the AR signaling axis at multiple points. Their primary effect is the down-regulation of AR-driven genes essential for prostate cancer cell survival. However, the transcriptional consequences can be complex, sometimes leading to the activation of alternative pathways and eventual treatment resistance. Understanding the detailed molecular impact of these antagonists through techniques like ChIP-seq and RNA-seq is vital for developing more effective, next-generation therapies and for designing rational combination strategies to overcome resistance.[7][15]
References
- 1. Suppression of androgen receptor-mediated gene expression by a sequence-specific DNA-binding polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Steroidal Androgen Receptor Antagonists and Prostate Cancer: A Survey on Chemical Structures Binding this Fast-Mutating Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 7. Novel androgen receptor inhibitors for metastatic hormone-sensitive prostate cancer: Current application and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Androgen Receptor Antagonist | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - Immunomart [immunomart.com]
- 12. erc.bioscientifica.com [erc.bioscientifica.com]
- 13. rigicon.com [rigicon.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel anti-androgen receptor signaling agents: Understanding the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alterations of androgen receptor-regulated enhancer RNAs (eRNAs) contribute to enzalutamide resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting the Androgen Signaling Axis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mcgill.ca [mcgill.ca]
- 19. Androgen Receptor Blockade Using Enzalutamide Suppresses Long Non-Coding RNA ARLNC1 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Enzalutamide on Androgen-Dependent Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Enzalutamide (B1683756), a potent second-generation androgen receptor (AR) antagonist, on androgen-dependent cell lines. Enzalutamide is a critical therapeutic agent in the treatment of castration-resistant prostate cancer (CRPC).[1][2][3] Understanding its molecular mechanisms and cellular impact is paramount for ongoing research and the development of novel cancer therapies.
Mechanism of Action of Enzalutamide
The development and progression of a significant subset of prostate cancers are driven by the androgen receptor signaling pathway.[4] Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), bind to the AR in the cytoplasm.[1] This binding event triggers a conformational change, leading to the dissociation of heat shock proteins, dimerization, and translocation of the AR into the nucleus.[4] Within the nucleus, the AR binds to specific DNA sequences known as androgen response elements (AREs), recruiting co-activators and initiating the transcription of target genes that promote cell growth, proliferation, and survival.[1][4]
Enzalutamide disrupts this critical signaling cascade at multiple key stages[1][4][5]:
-
Competitive Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain of the AR with a significantly higher affinity (five- to eight-times) than first-generation antiandrogens like bicalutamide.[4] This competitive inhibition prevents androgens from activating the receptor.[1]
-
Inhibition of Nuclear Translocation: Enzalutamide's binding to the AR induces a conformational change that prevents the receptor's translocation from the cytoplasm into the nucleus.[1][2][4]
-
Impaired DNA Binding and Co-activator Recruitment: In the event that some AR molecules do translocate to the nucleus, Enzalutamide impairs their ability to bind to AREs on the DNA and disrupts the recruitment of necessary co-activators for gene transcription.[1][4]
This multi-faceted mechanism of action leads to a comprehensive shutdown of androgen-dependent signaling, ultimately resulting in decreased tumor cell proliferation and induction of apoptosis.[1][5][6]
Quantitative Impact on Androgen-Dependent Cell Lines
Enzalutamide has been shown to exert potent anti-proliferative and pro-apoptotic effects on various androgen-dependent prostate cancer cell lines.
Inhibition of Cell Viability and Proliferation
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. Enzalutamide demonstrates significant efficacy in reducing the viability of AR-positive prostate cancer cell lines.
| Cell Line | AR Status | Enzalutamide IC50 (µM) | Comments | Reference(s) |
| LNCaP | AR+ (T877A mutant) | 0.14 - 5.6 | Androgen-sensitive. | [7][8] |
| VCaP | AR+ (Wild-type, amplified) | Not specified | Enzalutamide treatment induces apoptosis. | [9] |
| C4-2 | AR+ | Not specified | Enzalutamide has a cytostatic effect. | [10] |
| PC-3 | AR- | 1.4 - 34.9 | Androgen-insensitive, intrinsically resistant. | [7][8][11] |
| DU145 | AR- | Not specified | Androgen-insensitive. | [11] |
Table 1: Summary of Enzalutamide IC50 values in various prostate cancer cell lines.
Induction of Apoptosis
Enzalutamide treatment leads to programmed cell death, or apoptosis, in androgen-dependent prostate cancer cells.[6][12][13] This is characterized by molecular changes including the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
| Cell Line | Treatment | Effect on Apoptosis | Key Molecular Changes | Reference(s) |
| LNCaP | Enzalutamide | Increased apoptosis | Increased BAX, decreased Bcl-2, nuclear pyknosis, DNA fragmentation. | [12][13] |
| VCaP | Enzalutamide | Increased apoptosis (Sub-G1 phase) | Increased Cleaved PARP. | [9] |
| C4-2B | Enzalutamide | Increased apoptosis (Sub-G1 phase) | Increased Cleaved PARP. | [9] |
| LNCaP-ENR | MK591 (5-LOX inhibitor) | Increased apoptosis | PARP cleavage, degradation of survivin, Bcl-xL, Cyclin D1, CDK4. | [14] |
Table 2: Pro-apoptotic effects of Enzalutamide on prostate cancer cells.
Alteration of Cell Cycle Progression
By inhibiting AR signaling, Enzalutamide can halt the progression of the cell cycle, preventing cancer cells from dividing. Studies have shown that Enzalutamide treatment leads to an increase in the percentage of cells in the sub-G1 phase, which is indicative of apoptosis.[9]
| Cell Line | Treatment | % of Cells in Sub-G1 (Apoptosis) | Reference(s) |
| VCaP | Enzalutamide | Significant increase vs. control | [9] |
| C4-2B | Enzalutamide | Significant increase vs. control | [9] |
| VCaP | Enzalutamide + CCX771 (CXCR7 inhibitor) | Further significant increase vs. single agents | [9] |
| C4-2B | Enzalutamide + CCX771 (CXCR7 inhibitor) | Further significant increase vs. single agents | [9] |
Table 3: Effect of Enzalutamide on cell cycle distribution.
Downregulation of AR Target Gene Expression
A direct consequence of Enzalutamide's mechanism is the reduced transcription of AR-regulated genes. Prostate-Specific Antigen (PSA), encoded by the KLK3 gene, is a well-established biomarker of AR activity.
| Cell Line | Treatment | Effect on PSA (KLK3) mRNA Expression | Reference(s) |
| LNCaP | 10 µM Enzalutamide | Significant decrease (~0.35 fold of control) | [15] |
| C4-2 | 10 µM Enzalutamide | Significant decrease (~0.45 fold of control) | [15] |
| LAPC4 | 10 µM Enzalutamide | Significant decrease (~0.05 fold of control) | [15] |
Table 4: Enzalutamide's effect on the expression of the AR target gene PSA (KLK3).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for assessing the impact of Enzalutamide on cell lines.
Cell Viability - MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[16]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS).[16]
-
Solubilization solution (e.g., DMSO, or SDS in HCl).[17][18]
-
96-well plates.
-
Multi-well spectrophotometer (plate reader).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat cells with various concentrations of Enzalutamide and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[17]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16][18] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Absorbance Reading: Measure the absorbance at a wavelength between 500-600 nm (typically 570 nm) using a plate reader.[16][18]
-
Data Analysis: Subtract the background absorbance from a media-only control. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins, such as the Androgen Receptor and key apoptotic markers, in cell lysates.[19]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.[19][20]
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris).[19]
-
PVDF or nitrocellulose membrane.[20]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-AR, anti-PARP, anti-Bcl-2, anti-Actin).
-
HRP-conjugated secondary antibody.[20]
-
Enhanced chemiluminescence (ECL) substrate.[20]
-
Imaging system.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer.[19][20]
-
Protein Quantification: Centrifuge the lysates to pellet debris and collect the supernatant.[21] Determine the protein concentration of each sample using a BCA assay.[19]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli buffer and heat at 95°C for 5-10 minutes.[19][20]
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate protein separation is achieved.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-AR, 1:1000 dilution) overnight at 4°C.[22]
-
Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: After further washes, apply ECL substrate and capture the chemiluminescent signal using an imaging system.[20]
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin) to determine relative protein expression.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the expression levels of specific genes, such as the AR target gene KLK3 (PSA).
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR primer pairs (e.g., for KLK3 and a housekeeping gene like GAPDH).[23]
-
SYBR Green qPCR master mix.[23]
-
qPCR instrument.
Protocol:
-
RNA Extraction: Following cell treatment, harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing cDNA, forward and reverse primers for the target gene (KLK3) and a reference gene, and SYBR Green master mix.
-
Thermocycling: Run the reaction on a qPCR instrument using a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[23]
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.
Cell Cycle Analysis by Flow Cytometry
This technique uses propidium (B1200493) iodide (PI), a fluorescent dye that binds to DNA, to quantify the DNA content of cells and thereby determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[24]
Materials:
-
Phosphate-Buffered Saline (PBS).
-
70% cold ethanol (B145695).[25]
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS).[25]
-
Flow cytometer.
Protocol:
-
Cell Harvesting: Harvest treated and control cells and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells and prevent clumping.[25] Incubate on ice for at least 30 minutes.[25]
-
Staining: Centrifuge the fixed cells, aspirate the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution.[26]
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[25][26]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events.[25] Use pulse processing (e.g., PI-Area vs. PI-Width) to exclude doublets and clumps.[25]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).[26]
Conclusion
Enzalutamide effectively inhibits the growth and survival of androgen-dependent prostate cancer cell lines by comprehensively targeting the androgen receptor signaling pathway. Quantitative data from in vitro studies consistently demonstrate its ability to reduce cell viability, induce apoptosis, cause cell cycle arrest, and downregulate the expression of critical AR target genes. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the multifaceted impact of Enzalutamide and other AR antagonists, aiding in the continued development of more effective therapies for prostate cancer.
References
- 1. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 2. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual Targeting of the Androgen Receptor and Hypoxia-Inducible Factor 1α Pathways Synergistically Inhibits Castration-Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzalutamide and CXCR7 inhibitor combination treatment suppresses cell growth and angiogenic signaling in castration‐resistant prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NRG1 secreted by cancer-associated fibroblasts contributes to enzalutamide resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The androgen receptor antagonist enzalutamide induces apoptosis, dysregulates the heat shock protein system, and diminishes the androgen receptor and estrogen receptor β1 expression in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Membrane-associated androgen receptor (AR) potentiates its transcriptional activities by activating heat shock protein 27 (HSP27) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Androgen Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 23. origene.com [origene.com]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
An In-depth Technical Guide on the Off-Target Effects of Enzalutamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide (B1683756) is a potent second-generation nonsteroidal antiandrogen (NSAA) that has become a cornerstone in the treatment of prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC) and non-metastatic castration-resistant prostate cancer (nmCRPC).[1][2][3] Its primary mechanism of action involves competitively inhibiting the binding of androgens to the androgen receptor (AR), preventing AR nuclear translocation, and impairing the interaction of the AR with DNA.[4][5][6][7] This multi-faceted approach effectively disrupts the AR signaling pathway, which is a key driver of prostate cancer cell growth and survival.[4][8] While highly effective in its on-target activity, like many small molecule inhibitors, enzalutamide is not without off-target effects that can contribute to its adverse event profile and present considerations for drug development and clinical management. This guide provides a comprehensive overview of the known off-target effects of enzalutamide, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
On-Target and Off-Target Profile of Enzalutamide
Enzalutamide exhibits a significantly higher binding affinity for the androgen receptor compared to first-generation NSAAs like bicalutamide, with studies indicating an approximately 5- to 8-fold greater affinity.[1][7][9] This enhanced affinity contributes to its superior clinical efficacy.[1] However, investigations into its broader pharmacological profile have revealed interactions with other molecular targets.
Quantitative Analysis of Off-Target Interactions
The following table summarizes the known off-target interactions of enzalutamide, providing quantitative measures of binding affinity or inhibitory activity.
| Off-Target | Parameter | Value | Cell Line/System | Reference |
| GABA-A Receptor | IC50 | 3.6 µM | In vitro | [1] |
| CYP2C8 | Metabolism | Primary metabolizing enzyme | Hepatic | [5][10] |
| CYP3A4 | Metabolism & Induction | Substrate and strong inducer | Hepatic | [1][10] |
| CYP2C9 | Induction | Moderate inducer | Hepatic | [10][11] |
| CYP2C19 | Induction | Moderate inducer | Hepatic | [10][11] |
| P-glycoprotein (P-gp) | Inhibition | Mild inhibitor | In vivo | [10] |
IC50: Half-maximal inhibitory concentration.
Key Off-Target Effects and Clinical Implications
GABA-A Receptor Inhibition and Neurological Effects
A notable off-target effect of enzalutamide is its inhibition of the γ-aminobutyric acid (GABA)-gated chloride channel (GABA-A receptor) in the central nervous system.[6][11] This inhibitory action is thought to lower the seizure threshold and is associated with an increased risk of seizures in patients.[6][11] Clinical trials have reported seizures in approximately 1% of patients treated with enzalutamide.[1][11] The incidence of seizures appears to be dose-dependent, with higher rates observed at supratherapeutic doses in preclinical and early clinical studies.[6][12][13] Due to this risk, enzalutamide is used with caution in patients with a history of seizures or other risk factors for convulsions.[8][11][14] Other potential GABA-A receptor-related side effects include anxiety, insomnia, and headache.[1]
Cytochrome P450 Enzyme Induction and Drug-Drug Interactions
Enzalutamide is a potent inducer of several cytochrome P450 (CYP) enzymes, most notably CYP3A4 (strong inducer), CYP2C9, and CYP2C19 (moderate inducers).[10][11] This induction can significantly decrease the plasma concentrations and potentially the efficacy of co-administered drugs that are substrates of these enzymes.[10] This necessitates careful review of a patient's concomitant medications to avoid clinically significant drug-drug interactions.[8][10] Furthermore, enzalutamide itself is primarily metabolized by CYP2C8 and to a lesser extent by CYP3A4.[2][5] Co-administration with strong inhibitors of CYP2C8 should be avoided as it can increase plasma concentrations of enzalutamide and its active metabolite, N-desmethylenzalutamide, potentially increasing the risk of adverse events.[1]
Experimental Protocols
Protocol 1: In Vitro Kinase/Receptor Inhibition Assay (Example: GABA-A Receptor)
Objective: To determine the half-maximal inhibitory concentration (IC50) of enzalutamide against a specific off-target, such as the GABA-A receptor.
Methodology:
-
Compound Preparation: Prepare a stock solution of enzalutamide (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.[15]
-
Receptor/Cell Preparation: Utilize a cell line expressing the GABA-A receptor or isolated receptor preparations.
-
Assay Setup: In a multi-well plate, combine the receptor preparation with a specific ligand (e.g., a radiolabeled GABA agonist) and the various concentrations of enzalutamide or vehicle control.
-
Incubation: Allow the reaction to reach equilibrium.
-
Detection: Measure the displacement of the specific ligand by enzalutamide. For radioligand binding assays, this involves separating the bound and free radioligand and quantifying the radioactivity.
-
Data Analysis: Calculate the percentage of inhibition for each enzalutamide concentration relative to the control. Plot the percent inhibition against the logarithm of the enzalutamide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]
Protocol 2: Kinase Selectivity Profiling
Objective: To assess the inhibitory activity of enzalutamide against a broad panel of kinases to identify potential off-target kinase interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of enzalutamide and create serial dilutions.[16]
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.[16]
-
Compound Addition: Add the diluted enzalutamide or a vehicle control to the wells.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of product formed. This can be done using various methods such as radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).[15][17][18]
-
Data Analysis: Calculate the percent inhibition for each kinase at each enzalutamide concentration and determine the IC50 values for any identified off-target kinases.[16]
Visualizations
Signaling Pathway Diagram
Caption: On- and off-target signaling pathways of Enzalutamide.
Experimental Workflow Diagram
Caption: Experimental workflow for kinase selectivity profiling.
Conclusion
Enzalutamide is a highly effective androgen receptor signaling inhibitor, but its clinical use is accompanied by off-target effects that warrant careful consideration. The inhibition of the GABA-A receptor, leading to a risk of seizures, and the induction of major drug-metabolizing enzymes, creating a potential for significant drug-drug interactions, are the most clinically relevant off-target activities. A thorough understanding of these effects, supported by quantitative data and clear experimental methodologies, is crucial for optimizing patient safety and therapeutic outcomes. Continued research into the off-target profile of enzalutamide and other novel antiandrogens will further refine their clinical application and guide the development of future therapies with improved selectivity and safety profiles.
References
- 1. Enzalutamide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Enzalutamide - Uses, Side Effects, Warnings & FAQs [macariushealth.com]
- 4. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Enzalutamide: the emperor of all anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prostatecanceruk.org [prostatecanceruk.org]
- 9. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzalutamide: Understanding and Managing Drug Interactions to Improve Patient Safety and Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzalutamide: an evidence-based review of its use in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Seizure Rates in Enzalutamide-Treated Men With Metastatic Castration-Resistant Prostate Cancer and Risk of Seizure: The UPWARD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. reactionbiology.com [reactionbiology.com]
Androgen receptor antagonist 1 as a potential therapeutic agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Enzalutamide (B1683756), a potent second-generation androgen receptor (AR) antagonist. Enzalutamide has emerged as a critical therapeutic agent in the management of advanced prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC). This document details its mechanism of action, preclinical and clinical efficacy, pharmacokinetic profile, and the experimental protocols utilized in its evaluation.
Introduction
Enzalutamide (formerly MDV3100) is a nonsteroidal antiandrogen that targets the androgen receptor signaling pathway, a key driver in the progression of prostate cancer.[1][2] Unlike first-generation antiandrogens, Enzalutamide acts on multiple steps of the AR signaling cascade, leading to a more profound inhibition of androgen-mediated cellular processes.[2][3][4] Clinical trials have demonstrated its efficacy in extending overall survival and progression-free survival in patients with mCRPC, both before and after chemotherapy.[5][6][7]
Mechanism of Action
Enzalutamide exerts its therapeutic effects through a multi-pronged attack on the androgen receptor signaling pathway.[2][8] In contrast to earlier antiandrogens, it not only competitively inhibits the binding of androgens to the AR but also prevents the subsequent nuclear translocation of the receptor and its interaction with DNA.[3][4][8][9] This comprehensive blockade of AR activity leads to the downregulation of androgen-responsive genes, ultimately resulting in decreased cancer cell proliferation and induction of apoptosis.[2][4]
Signaling Pathway Diagram
Caption: Mechanism of action of Enzalutamide on the androgen receptor signaling pathway.
Preclinical Data
In Vitro Efficacy
Enzalutamide has demonstrated potent anti-proliferative effects in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the assay conditions.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | Varies | [10] |
| Various Breast Cancer Lines | Breast Cancer | 4 to >50 | [11] |
In Vivo Efficacy
Preclinical studies using xenograft models have shown significant tumor growth inhibition with Enzalutamide treatment.
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |
| OVCAR-3 | Ovarian Cancer | Enzalutamide (30 mg/kg and 50 mg/kg) | Significant reduction in tumor volume | [9] |
| PC-3 | Prostate Cancer | PAWI-2 (20 mg/kg) + Enzalutamide (5 mg/kg) | 63% inhibition | [12] |
Clinical Data
Pharmacokinetics
The pharmacokinetic profile of Enzalutamide has been well-characterized in clinical studies.
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | Varies by study | [1][3][4][6] |
| Tmax (Time to Cmax) | ~1.5 hours | [6] |
| AUC (Area Under the Curve) | Varies by study | [1][3][4][6] |
| Half-life (t½) | ~5.8 days | [1] |
Clinical Efficacy
Pivotal clinical trials have established the clinical benefit of Enzalutamide in patients with mCRPC.
| Trial | Patient Population | Comparator | Primary Endpoint | Result | Reference |
| AFFIRM | mCRPC post-chemotherapy | Placebo | Overall Survival | 18.4 months vs. 13.6 months (HR 0.63) | [7] |
| PREVAIL | Chemotherapy-naïve mCRPC | Placebo | Overall Survival & Radiographic Progression-Free Survival | 32.4 months vs. 30.2 months (HR 0.71) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of androgen receptor antagonists. Below are representative protocols for key experiments.
Androgen Receptor Binding Assay (Competitive Binding)
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
[3H]-R1881 (radiolabeled androgen)
-
Test compound (e.g., Enzalutamide)
-
TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of the test compound and the reference compound (unlabeled R1881).
-
In assay tubes, add a fixed concentration of [3H]-R1881.
-
Add varying concentrations of the test compound or reference compound.
-
Initiate the binding reaction by adding the rat prostate cytosol.
-
Incubate the mixture to allow for equilibrium binding.
-
Add HAP slurry to each tube to bind the AR-ligand complexes.
-
Centrifuge the tubes to pellet the HAP.
-
Wash the pellet to remove unbound radioligand.
-
Resuspend the pellet in scintillation cocktail and measure radioactivity using a scintillation counter.
AR Nuclear Translocation Assay
This assay visualizes the effect of a compound on the translocation of AR from the cytoplasm to the nucleus.
Materials:
-
HEK293 cells stably expressing a fluorescently tagged AR (e.g., GFP-AR)
-
Cell culture medium
-
Test compound (e.g., Enzalutamide)
-
Androgen (e.g., Dihydrotestosterone - DHT) as a positive control
-
Fixative (e.g., paraformaldehyde)
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed the GFP-AR expressing HEK293 cells in a multi-well plate.
-
Allow cells to adhere and grow overnight.
-
Treat the cells with the test compound, DHT, or vehicle control for a specified period.
-
Fix the cells with paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the fluorescence intensity of GFP-AR in the nucleus versus the cytoplasm to determine the extent of nuclear translocation.[7][14][15][16]
Cell Viability Assay (MTT/MTS)
This assay measures the effect of a compound on cell proliferation and viability.
Materials:
-
Prostate cancer cell line (e.g., LNCaP, C4-2B)
-
Cell culture medium
-
Test compound (e.g., Enzalutamide)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well).
-
Allow cells to attach overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT or MTS reagent to each well and incubate.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[17][18][19]
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Prostate cancer cell line (e.g., 22Rv1, LNCaP)
-
Matrigel (optional, to aid tumor formation)
-
Test compound (e.g., Enzalutamide)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in an appropriate medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension into the flanks of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor dimensions with calipers at regular intervals.
-
Calculate tumor volume using the formula: Volume = (width)² x length / 2.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.[8][9][20][21][22][23]
Experimental Workflow Diagram
Caption: A typical experimental workflow for the preclinical evaluation of an AR antagonist like Enzalutamide.
Conclusion
Enzalutamide represents a significant advancement in the treatment of advanced prostate cancer. Its unique mechanism of action, which involves the comprehensive inhibition of the androgen receptor signaling pathway, has translated into improved clinical outcomes for patients. The preclinical and clinical data, along with the established experimental protocols outlined in this guide, provide a solid foundation for further research and development of novel androgen receptor antagonists.
References
- 1. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Pharmacokinetic Drug Interaction Studies with Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. [PDF] Clinical Pharmacokinetic Studies of Enzalutamide | Semantic Scholar [semanticscholar.org]
- 6. Pharmacokinetics and Safety of Enzalutamide in Healthy Chinese Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. info.taconic.com [info.taconic.com]
- 9. Tumor Inhibition by Enzalutamide in a Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. erc.bioscientifica.com [erc.bioscientifica.com]
- 12. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. cells-online.com [cells-online.com]
- 16. innoprot.com [innoprot.com]
- 17. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Anti‐androgen enzalutamide enhances prostate cancer neuroendocrine (NE) differentiation via altering the infiltrated mast cells → androgen receptor (AR) → miRNA32 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 23. biorxiv.org [biorxiv.org]
Technical Guide: Early-Stage Research and Development of Novel Androgen Receptor Antagonist Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The androgen receptor (AR), a ligand-activated nuclear transcription factor, is a critical driver in the pathogenesis of prostate cancer.[1] Therapies aimed at inhibiting AR signaling, either by suppressing androgen production or by directly antagonizing the receptor, are the cornerstone of treatment for advanced prostate cancer.[2] However, the emergence of resistance, often through mechanisms like AR overexpression, mutations in the ligand-binding domain (LBD), or the expression of constitutively active AR splice variants, ultimately limits the efficacy of current treatments.[1][3] This has spurred intensive research into novel AR antagonists that can overcome these resistance mechanisms. This technical guide provides an in-depth overview of the core methodologies, data evaluation, and strategic considerations in the early-stage research of next-generation AR antagonist derivatives.
The Androgen Receptor (AR) Signaling Pathway
Understanding the AR signaling cascade is fundamental to designing effective inhibitors. The classical pathway involves androgen binding, receptor dimerization, nuclear translocation, and subsequent modulation of gene transcription.[3][4]
-
Ligand Binding: In an unbound state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[4] The binding of androgens, such as testosterone (B1683101) or its more potent metabolite dihydrotestosterone (B1667394) (DHT), induces a conformational change, leading to the dissociation of HSPs.[4]
-
Dimerization and Nuclear Translocation: The ligand-activated AR monomers then dimerize and translocate into the nucleus.[5]
-
DNA Binding and Transcription: Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[3][5] This binding, along with the recruitment of coactivators, initiates the transcription of genes involved in cell proliferation and survival.[4]
Second-generation antagonists like enzalutamide (B1683756) act by competitively inhibiting androgen binding, preventing nuclear translocation, and impairing the binding of AR to DNA.[6][7]
Strategies for Novel AR Antagonist Discovery
Early-stage research is exploring several avenues to develop more durable AR inhibitors:
-
Next-Generation LBD Inhibitors: The focus is on creating antagonists with higher binding affinity and activity against common LBD mutations that confer resistance to drugs like enzalutamide.[8][9]
-
N-Terminal Domain (NTD) Inhibitors: The AR's NTD is critical for its transcriptional activity and is often retained in splice variants that lack the LBD.[10][11] Targeting this intrinsically disordered region is a promising strategy to inhibit both full-length and truncated AR variants.[10][11][12]
-
Selective Androgen Receptor Degraders (SARDs): These molecules, often designed as proteolysis-targeting chimeras (PROTACs), are engineered to bind to the AR and recruit an E3 ubiquitin ligase, leading to the proteasomal degradation of the AR protein.[12]
Data from Preclinical Studies of Novel Derivatives
The evaluation of new chemical entities involves rigorous in vitro and in vivo testing. Quantitative data is crucial for structure-activity relationship (SAR) studies and lead candidate selection.
Table 1: In Vitro Activity of Novel AR Antagonist Derivatives
| Compound Class | Compound ID | Target | Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Citation(s) |
|---|---|---|---|---|---|---|---|
| Biaryl Isoxazole | 7 (Initial Hit) | AR NTD | VCaP GRE2-Luciferase | 7.4 | Enzalutamide | 0.34 | [10][13] |
| Indazole | 16 (Optimized) | AR NTD | VCaP GRE2-Luciferase | ~0.12 (Est. from graph) | Enzalutamide | 0.34 | [10] |
| Indole | 8 (Initial Hit) | AR | GRE-LUC Reporter | 0.085 | - | - | [14] |
| Indole Derivative | 35i (Optimized) | AR | GRE-LUC Reporter | 0.021 | - | - | [14] |
| Aminosteroid | RM-581 | Not Specified | LAPC-4 Proliferation | 0.56 | Enzalutamide | 34.8 | [15] |
| Aminosteroid | RM-581 | Not Specified | LAPC-4 Proliferation | 0.56 | Abiraterone | 11.5 | [15] |
| Steroidal | EM-5855 | AR LBD | LNCaP PSA Secretion | ~14x more potent than Bicalutamide | Bicalutamide | - |[16] |
Table 2: Pharmacokinetic and In Vivo Efficacy Data
| Compound ID | Animal Model | Dosing | Outcome | Citation(s) |
|---|---|---|---|---|
| 35i | LNCaP-AR Xenograft | - | High efficacy antiandrogen activity | [14] |
| RM-581 | LAPC-4 Xenograft (mice) | 3, 10, 30 mg/kg (oral) | Complete tumor growth blockade | [15] |
| CH5137291 | LNCaP-BC2 Xenograft (mice) | - | Complete tumor growth inhibition | [17] |
| EM-5854 | DHT-Stimulated Rat | Oral | 5-10x more potent than Bicalutamide in reducing prostate weight |[16] |
Key Experimental Protocols
Detailed and reproducible protocols are essential for the validation of novel compounds. Below are standardized methodologies for key assays in AR antagonist screening.
Protocol 1: AR Competitive Binding Assay
-
Objective: To determine the affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.
-
Materials:
-
Recombinant human AR or cytosol extracts from AR-expressing tissue (e.g., rat prostate).
-
Radiolabeled ligand: [³H]R1881 (methyltrienolone).
-
Test compounds and a non-labeled androgen (e.g., DHT) for non-specific binding control.
-
Assay Buffer (e.g., TEGMD buffer: Tris-HCl, EDTA, glycerol, sodium molybdate, DTT).
-
Hydroxyapatite (B223615) slurry or dextran-coated charcoal.
-
Scintillation fluid and counter.
-
-
Methodology:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, incubate the AR preparation with a fixed concentration of [³H]R1881 in the presence of varying concentrations of the test compound for 18-24 hours at 4°C.
-
For determining non-specific binding, incubate a set of wells with a large excess of unlabeled DHT.
-
Separate bound from free radioligand by adding dextran-coated charcoal (which adsorbs free ligand) followed by centrifugation, or by using a hydroxyapatite slurry (which binds the receptor-ligand complex).
-
Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]R1881 (IC50 value). This can be converted to a binding affinity constant (Ki).
-
Protocol 2: Cell-Based AR-Driven Luciferase Reporter Gene Assay
-
Objective: To measure the functional antagonistic activity of a compound by quantifying its effect on AR-mediated gene transcription.
-
Materials:
-
A human cell line that endogenously expresses AR (e.g., LNCaP, VCaP) or a cell line transiently or stably co-transfected with an AR expression vector (e.g., CHO, HEK293).[18][19]
-
A reporter plasmid containing a luciferase gene under the control of an ARE-containing promoter (e.g., MMTV or GRE2 promoter).[10][13]
-
AR agonist (e.g., R1881 or DHT).
-
Cell culture medium and reagents.
-
Luciferase assay reagent kit and a luminometer.
-
-
Methodology:
-
Seed the cells in 96-well plates. If using a transient system, transfect the cells with the AR expression and reporter plasmids.
-
After 24 hours, treat the cells with serial dilutions of the test compound in the presence of a fixed, sub-maximal concentration of an AR agonist (e.g., 10 nM R1881).[18] Include controls for agonist-only (maximum induction) and vehicle-only (baseline).
-
Incubate for 24-48 hours.
-
Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.
-
Measure the luminescent signal using a plate-reading luminometer.
-
Normalize the data and calculate the IC50 value, representing the concentration at which the compound inhibits 50% of the agonist-induced luciferase activity.
-
Protocol 3: Cell Proliferation Assay (MTS/MTT)
-
Objective: To assess the cytostatic or cytotoxic effect of a lead compound on androgen-dependent prostate cancer cells.
-
Materials:
-
Androgen-dependent prostate cancer cell line (e.g., LNCaP, LAPC-4, VCaP).[15]
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum). For androgen-dependent studies, charcoal-stripped serum is used to remove endogenous steroids.
-
MTS or MTT reagent.
-
Spectrophotometer (plate reader).
-
-
Methodology:
-
Seed cells in 96-well plates in charcoal-stripped serum medium and allow them to attach.
-
Treat the cells with serial dilutions of the test compound. Include vehicle-treated cells as a control. Androgen (e.g., DHT) is typically added to stimulate proliferation.
-
Incubate for 3 to 7 days, depending on the cell line's doubling time.[15]
-
Add the MTS or MTT reagent to each well and incubate for 1-4 hours. The reagent is converted by viable cells into a colored formazan (B1609692) product.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell growth inhibition.
-
Protocol 4: In Vivo Tumor Xenograft Model
-
Objective: To evaluate the in vivo efficacy of a lead antagonist in a preclinical animal model of prostate cancer.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Prostate cancer cell line for implantation (e.g., VCaP, LNCaP). Cells are often mixed with Matrigel to support initial tumor growth.
-
Test compound formulated for the desired route of administration (e.g., oral gavage).
-
Calipers for tumor measurement.
-
-
Methodology:
-
Subcutaneously inject a suspension of prostate cancer cells into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to a defined schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., biomarker studies).
-
Compare tumor growth inhibition in the treated groups relative to the control group.
-
Conclusion and Future Directions
The early-stage research landscape for AR antagonists is dynamic, driven by the clinical need to overcome therapeutic resistance. The development of derivatives targeting the AR NTD and the advancement of SARD technologies represent the next frontier in AR-directed therapy.[12] A multiparametric approach that combines robust in vitro assays with predictive in vivo models is critical for identifying and optimizing lead candidates. Future success will likely involve compounds with novel mechanisms of action, such as dual AR antagonists/degraders or agents that can effectively neutralize constitutively active AR splice variants, offering new hope for patients with advanced prostate cancer.
References
- 1. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies | MDPI [mdpi.com]
- 2. Androgen synthesis inhibitors in the treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 6. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]
- 7. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview of Next-Generation Androgen Receptor-Targeted Therapeutics in Development for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Aminosteroid Derivative Shows Higher In Vitro and In Vivo Potencies than Gold Standard Drugs in Androgen-Dependent Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Steroid derivatives as pure antagonists of the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and synthesis of an androgen receptor pure antagonist (CH5137291) for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening for (anti)androgenic properties using a standard operation protocol based on the human stably transfected androgen sensitive PALM cell line. First steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the pharmacokinetics of Androgen receptor antagonist 1
An In-Depth Technical Guide to the Pharmacokinetics of Enzalutamide (B1683756), an Androgen Receptor Antagonist
Introduction
Enzalutamide is a potent, second-generation androgen receptor (AR) signaling inhibitor approved for the treatment of metastatic and non-metastatic castration-resistant prostate cancer (CRPC).[1][2] Its mechanism of action involves targeting multiple stages of the AR signaling pathway, which is critical for the growth and survival of prostate cancer cells.[3] Enzalutamide competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the association of the AR with DNA and co-activator proteins.[3][4][5] This comprehensive guide details the pharmacokinetics of enzalutamide, presenting key data, experimental methodologies, and relevant biological pathways.
Pharmacokinetics: ADME Profile
Enzalutamide exhibits predictable pharmacokinetic properties with low inter-subject variability.[2][6] Following oral administration, it is well-absorbed and extensively metabolized, with a long half-life that supports once-daily dosing.[7]
Absorption
Following a single oral dose of 160 mg, enzalutamide is rapidly absorbed, with the median time to reach maximum plasma concentration (Tmax) being approximately 1 to 2 hours.[4][8] The extent of absorption is not significantly affected by food, allowing for administration with or without meals.[2][6] Steady-state concentrations are typically achieved by day 28 with once-daily dosing.[6][8]
Distribution
Enzalutamide is highly protein-bound in plasma, with a binding of approximately 97-98%.[9] The apparent volume of distribution during the terminal phase (Vz/F) has been reported, indicating its distribution into tissues. In rats, enzalutamide was found to distribute primarily to the liver, kidneys, testis, heart, spleen, lungs, gut, muscle, and adipose tissue.[10][11]
Metabolism
Enzalutamide is primarily eliminated through hepatic metabolism.[6][12] The two major metabolites identified in human plasma are N-desmethyl enzalutamide (M2), which is an active metabolite, and a carboxylic acid derivative (M1), which is inactive.[6][13] The formation of the active metabolite, N-desmethyl enzalutamide, is primarily mediated by the cytochrome P450 enzyme CYP2C8, with a minor contribution from CYP3A4.[8] At steady state, the plasma concentration of N-desmethyl enzalutamide is comparable to that of the parent drug.[6]
Excretion
Following oral administration, the majority of enzalutamide is excreted in the urine (approximately 71%) and feces (approximately 14%), primarily as metabolites.[14] Renal excretion of unchanged enzalutamide and its active metabolite, N-desmethyl enzalutamide, is negligible, indicating that this is not a significant elimination pathway for the active compounds.[6][12]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of enzalutamide and its active metabolite, N-desmethyl enzalutamide, as well as its drug-drug interaction profile.
Table 1: Key Pharmacokinetic Parameters of Enzalutamide and its Metabolites
| Parameter | Enzalutamide | N-desmethyl enzalutamide (M2) | Carboxylic acid metabolite (M1) |
| Median Tmax (single dose) | 1 hour (range: 0.5-3 hours)[4][8] | 6 days (range: 2-13 days)[8] | 4 days (96 hours)[12] |
| Mean Terminal Half-life (T½) | 5.8 days[6][8] | 8.6 days[8] | 9.3 days (223 hours)[12] |
| Steady State Achievement | By Day 28[6][8] | - | - |
| Accumulation Ratio (at steady state) | ~8.3-fold[6][8] | - | - |
| Apparent Clearance (CL/F) | 0.56 L/hr[8] | - | - |
| Plasma Protein Binding | 97-98%[9] | - | - |
| Mean Peak-to-Trough Ratio | 1.25[8] | - | - |
Table 2: Enzalutamide Drug-Drug Interaction Profile
| Interacting Agent Class | Effect on Enzalutamide | Effect of Enzalutamide on Other Drugs | Clinical Recommendation |
| Strong CYP2C8 Inhibitors (e.g., gemfibrozil) | Increases exposure to enzalutamide and its active metabolite.[13] | - | Avoid co-administration. If necessary, reduce enzalutamide dose. |
| Strong CYP3A4 Inducers (e.g., rifampin) | May decrease enzalutamide exposure. | - | Avoid co-administration. |
| CYP3A4 Substrates | - | Strong inducer of CYP3A4, may decrease exposure to substrate drugs.[15][16] | Avoid co-administration with narrow therapeutic index drugs. Dose adjustments of the co-administered drug may be necessary. |
| CYP2C9 Substrates | - | Moderate inducer of CYP2C9, may decrease exposure to substrate drugs.[15][16] | Monitor for efficacy of the co-administered drug. |
| CYP2C19 Substrates | - | Moderate inducer of CYP2C19, may decrease exposure to substrate drugs.[15][16] | Monitor for efficacy of the co-administered drug. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are summaries of protocols for key experiments.
Bioanalytical Method for Quantification
A validated bioanalytical method using high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) is employed to quantify enzalutamide and its metabolites in plasma, plasma dialysate, and urine samples.[6][9]
-
Sample Preparation: Protein precipitation is a common method for extracting enzalutamide and its metabolites from plasma samples.[9]
-
Chromatographic Separation: A C18 column with gradient elution is typically used for the separation of the analytes.[17]
-
Detection: Tandem quadrupole mass spectrometry in the positive ion mode is used for detection and quantification.[9]
-
Validation: The method is validated according to regulatory guidelines (e.g., FDA), with calibration curves covering the expected concentration ranges in clinical samples.[6][9]
Mass Balance and Biotransformation Study
To understand the absorption, metabolism, and excretion of enzalutamide, a single-dose, open-label study is conducted in healthy male subjects.[6]
-
Dosing: Subjects receive a single oral dose of 160 mg enzalutamide along with a tracer dose of 14C-labeled enzalutamide.[6][8]
-
Sample Collection: Whole blood, plasma, urine, and feces are collected at various time points post-dose (e.g., up to 77 days) to measure total radioactivity and the concentrations of enzalutamide and its metabolites.[6][8]
-
Analysis: Radioactivity is measured by liquid scintillation counting. Plasma, urine, and fecal extracts are analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.[6]
Food-Effect Study
This study evaluates the impact of food on the oral bioavailability of enzalutamide.
-
Study Design: A randomized, open-label, two-period crossover study in healthy male volunteers.
-
Treatments: A single 160 mg oral dose of enzalutamide is administered under both fasted and fed (high-fat meal) conditions.[8]
-
Pharmacokinetic Sampling: Blood samples are collected at predefined time points to determine the plasma concentrations of enzalutamide and its active metabolite.[6]
-
Data Analysis: Pharmacokinetic parameters, particularly AUC and Cmax, are compared between the fed and fasted states to assess the effect of food.[6]
Drug-Drug Interaction Study
These studies are designed to evaluate the potential of enzalutamide to interact with other co-administered drugs.
-
Study Design: Phase I, open-label, single-sequence crossover studies are conducted in healthy male subjects.[13]
-
To Assess Effect on Enzalutamide: Subjects receive a single dose of enzalutamide with and without a strong inhibitor of a specific CYP enzyme (e.g., gemfibrozil (B1671426) for CYP2C8).[13]
-
To Assess Effect of Enzalutamide: Subjects receive single doses of probe substrates for various CYP enzymes (e.g., pioglitazone (B448) for CYP2C8, warfarin (B611796) for CYP2C9, omeprazole (B731) for CYP2C19, and midazolam for CYP3A4) before and after reaching steady-state concentrations of enzalutamide.[13]
-
Pharmacokinetic Analysis: Changes in the AUC and Cmax of the probe drugs or enzalutamide are used to quantify the magnitude of the interaction.[13]
Visualizations
The following diagrams illustrate the mechanism of action of enzalutamide and a typical workflow for a clinical pharmacokinetic study.
Caption: Mechanism of action of Enzalutamide on the Androgen Receptor signaling pathway.
Caption: A generalized workflow for a clinical pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmacokinetic Studies of Enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of enzalutamide, an anti-prostate cancer drug, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Absorption, Distribution, Metabolism, and Excretion of the Androgen Receptor Inhibitor Enzalutamide in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Pharmacokinetic Drug Interaction Studies with Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Managing Drug Interactions with Enzalutamide in Patients with Prostate Cancer: A Podcast | springermedizin.de [springermedizin.de]
- 16. Enzalutamide: Understanding and Managing Drug Interactions to Improve Patient Safety and Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bepls.com [bepls.com]
Methodological & Application
Application Notes and Protocols: Androgen Receptor Antagonist Effects on LNCaP Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for studying the effects of androgen receptor (AR) antagonists on the LNCaP human prostate cancer cell line. LNCaP cells are a cornerstone model for prostate cancer research as they express a functional androgen receptor and are responsive to androgens, making them an ideal system for evaluating the efficacy of AR-targeting compounds.
Core Concepts in AR Antagonist Research using LNCaP Cells
The androgen receptor is a key driver of prostate cancer cell growth and survival.[1] Androgen deprivation therapy (ADT) is a primary treatment for advanced prostate cancer; however, resistance often develops, leading to castration-resistant prostate cancer (CRPC).[1][2] LNCaP cells can be used to model both androgen-dependent and -independent states of the disease.[2][3] AR antagonists, such as enzalutamide (B1683756) and bicalutamide, are designed to block the transcriptional activity of the AR, thereby inhibiting tumor growth.[4] The following protocols outline standard procedures to assess the in vitro activity of experimental AR antagonists.
Data Presentation: Quantitative Parameters for Experiments
The following tables summarize key quantitative data for the experimental protocols described below.
Table 1: LNCaP Cell Culture and Plating Densities
| Parameter | Recommended Value | Notes |
| Seeding Density (96-well plate) | 5,000 - 10,000 cells/well | For cell viability assays. |
| Seeding Density (6-well plate) | 200,000 - 300,000 cells/well | For protein and RNA extraction. |
| Seeding Density (10 cm dish) | 1 - 1.5 x 10^6 cells/dish | For larger scale protein and RNA extraction. |
| Media Volume (96-well plate) | 100 - 200 µL/well | |
| Media Volume (6-well plate) | 2 - 3 mL/well | |
| Media Volume (10 cm dish) | 10 - 12 mL/dish |
Table 2: Reagent Concentrations and Incubation Times
| Reagent/Condition | Typical Concentration | Typical Incubation Time | Experiment |
| Androgen (e.g., R1881, DHT) | 1 - 10 nM | 24 - 72 hours | Stimulation of AR signaling |
| AR Antagonist (e.g., Enzalutamide) | 0.1 - 10 µM | 24 - 72 hours | Inhibition of AR signaling |
| Androgen Deprivation (CS-FBS) | N/A | 24 - 72 hours prior to treatment | To create a low-androgen environment |
| Primary Antibody (Western Blot) | 1:1000 dilution | 4°C, overnight | Protein detection |
| Secondary Antibody (Western Blot) | 1:5000 - 1:10000 dilution | Room temperature, 1 hour | Signal amplification |
Experimental Protocols
LNCaP Cell Culture and Androgen Deprivation
This protocol describes the standard procedure for culturing LNCaP cells and preparing them for experiments requiring an androgen-deprived state.
Materials:
-
LNCaP cells (ATCC CRL-1740)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Charcoal-Stripped Fetal Bovine Serum (CS-FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Standard Culture: Maintain LNCaP cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Subculturing: When cells reach approximately 80% confluency, aspirate the medium, wash once with PBS, and add 1-2 mL of Trypsin-EDTA.[5] Incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin with complete growth medium and re-plate at the desired density.
-
Androgen Deprivation: For experiments investigating the effects of AR antagonists, it is crucial to first remove androgens from the culture medium.[6]
-
One to three days prior to the experiment, replace the standard growth medium with RPMI-1640 supplemented with 10% CS-FBS and 1% Penicillin-Streptomycin.[5] This creates a low-androgen environment, making the cells more sensitive to subsequent androgen stimulation and inhibition.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
LNCaP cells cultured in androgen-deprived medium
-
96-well cell culture plates
-
AR antagonist of interest
-
Androgen (e.g., Dihydrotestosterone - DHT or R1881)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of androgen-deprived medium and allow them to attach overnight.
-
Pre-treat the cells with the desired concentrations of the AR antagonist for 1 hour.[7]
-
Add the androgen (e.g., 10 nM DHT) to the wells to stimulate AR activity.[7] Include appropriate controls (vehicle-treated, androgen only, antagonist only).
-
Incubate the plate for 48 to 72 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis for AR and Downstream Targets
This protocol allows for the detection and quantification of specific proteins, such as the androgen receptor and its target, Prostate-Specific Antigen (PSA).
Materials:
-
LNCaP cells cultured in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Plate LNCaP cells in 6-well plates and treat with the AR antagonist and/or androgen as described for the viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-AR or anti-PSA) overnight at 4°C.[8][9]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. Use a loading control like β-actin to normalize protein levels.
Quantitative Real-Time PCR (qPCR) for AR-Regulated Genes
This protocol measures the mRNA expression levels of AR target genes, such as KLK3 (PSA) and TMPRSS2, to assess the transcriptional activity of the AR.
Materials:
-
LNCaP cells cultured in 6-well plates
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (KLK3, TMPRSS2) and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Treat LNCaP cells in 6-well plates as described previously.
-
Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for the target genes and a housekeeping gene for normalization.[10][11]
-
Analyze the relative gene expression using the ΔΔCt method.[12]
Visualizations
Caption: Androgen Receptor Signaling Pathway and Point of Antagonist Inhibition.
Caption: General Experimental Workflow for Evaluating AR Antagonists in LNCaP Cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. biomedgrid.com [biomedgrid.com]
- 4. mdpi.com [mdpi.com]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. Androgen Deprivation Induces Reprogramming of Prostate Cancer Cells to Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Microarray coupled to quantitative RT-PCR analysis of androgen-regulated genes in human LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Androgen receptor‐mediated transcriptional repression targets cell plasticity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Androgen Receptor Antagonist 1 in a Luciferase Reporter Assay
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Androgen Receptor (AR) Antagonist 1 in a luciferase reporter assay to quantify its inhibitory activity on the androgen receptor signaling pathway.
Introduction
The androgen receptor, a ligand-activated transcription factor, plays a crucial role in various physiological processes and is a key target in the development of therapeutics for prostate cancer.[1][2][3] Luciferase reporter assays offer a sensitive and quantitative method to screen for and characterize the activity of potential AR antagonists.[1][4] This assay measures the transcriptional activity of AR in response to an agonist, and the subsequent inhibition of this activity by an antagonist.[5][6] The principle involves cells that are engineered to express a luciferase reporter gene under the control of an androgen-responsive element (ARE).[7] When an androgen agonist binds to the AR, the complex translocates to the nucleus, binds to the ARE, and drives the expression of luciferase. An AR antagonist will compete with the agonist, thereby inhibiting luciferase expression in a dose-dependent manner.[4][8]
Signaling Pathway
The following diagram illustrates the mechanism of androgen receptor activation and its inhibition by an AR antagonist. In the presence of an androgen agonist (like DHT), the androgen receptor is activated, translocates to the nucleus, and initiates the transcription of a luciferase reporter gene. AR Antagonist 1 competitively binds to the androgen receptor, preventing its activation by the agonist and subsequent gene transcription.
Experimental Protocols
This section provides a detailed protocol for a cell-based luciferase reporter assay to determine the antagonist activity of a test compound against the human androgen receptor.
Materials and Reagents
-
Cell Line: A suitable cell line stably expressing the human androgen receptor and a luciferase reporter construct driven by an androgen-responsive promoter (e.g., 22RV1-luc, PC3/AR-luc).[2][4]
-
Cell Culture Medium: As recommended for the specific cell line (e.g., RPMI-1640 or DMEM).
-
Fetal Bovine Serum (FBS): Charcoal-stripped FBS to remove endogenous steroids.
-
AR Agonist: Dihydrotestosterone (DHT) or a synthetic agonist like R1881.[3][4]
-
AR Antagonist 1: Test compound (e.g., Bicalutamide as a positive control).[4]
-
Assay Plate: White, clear-bottom 96-well cell culture plates.
-
Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., ONE-Step™ Luciferase Assay System).[9]
-
Luminometer: Plate-reading luminometer.
Assay Workflow
The following diagram outlines the key steps of the experimental workflow for the AR antagonist luciferase reporter assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture cells in medium supplemented with 10% charcoal-stripped FBS.
-
Trypsinize and count the cells.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of approximately 20,000 cells per well in 100 µL of assay medium.[9]
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of AR Antagonist 1 in assay medium.
-
Also prepare solutions for the positive control (e.g., Bicalutamide) and negative control (vehicle, e.g., DMSO).
-
After the overnight incubation, carefully remove the culture medium from the wells.
-
Add 50 µL of the diluted AR Antagonist 1, positive control, or vehicle to the respective wells.
-
Incubate the plate at 37°C for 1 hour.[9]
-
-
Agonist Stimulation:
-
Prepare a solution of the AR agonist (e.g., DHT) in assay medium at a concentration that induces a submaximal response (e.g., the EC80 concentration, typically around 2 nM for DHT).[9]
-
Add 50 µL of the agonist solution to all wells except for the unstimulated control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight (approximately 16-24 hours).[4][9]
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.[9]
-
Incubate the plate at room temperature for 15-30 minutes with gentle agitation to ensure cell lysis and signal stabilization.[9]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Background Subtraction: Subtract the average luminescence reading from the cell-free control wells from all other readings.
-
Percentage Inhibition Calculation: The percentage of inhibition is calculated relative to the agonist-stimulated control wells (without antagonist).[9]
-
Percentage Inhibition = 100 x [1 - (Luminescence(Antagonist) - Luminescence(Unstimulated)) / (Luminescence(Agonist only) - Luminescence(Unstimulated))]
-
-
IC50 Determination: The IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced luciferase activity, can be determined by plotting the percentage of inhibition against the log concentration of the antagonist and fitting the data to a four-parameter logistic curve.[8]
Data Presentation
The following table summarizes representative quantitative data that can be obtained from an AR antagonist luciferase reporter assay. The data for "AR Antagonist 1" is hypothetical but representative of a potent antagonist, while the data for Bicalutamide is based on reported values.
| Compound | IC50 (µM) | Maximum Inhibition (%) |
| AR Antagonist 1 | 0.5 | 95 |
| Bicalutamide (Control) | 1.0 - 10 | ~80-90 |
| Vehicle (Control) | N/A | 0 |
Note: IC50 values can vary depending on the cell line, agonist concentration, and specific assay conditions.[8]
Troubleshooting and Considerations
-
High Background Signal: This may be due to high basal activity of the reporter construct or contamination. Ensure the use of charcoal-stripped serum to minimize background from endogenous hormones.
-
Low Signal-to-Noise Ratio: Optimize cell number, agonist concentration, and incubation times.
-
Compound Interference: Some test compounds may directly inhibit or enhance the luciferase enzyme.[10] It is advisable to perform a counterscreen using purified luciferase to rule out such off-target effects.[10]
-
Cytotoxicity: High concentrations of the test compound may be toxic to the cells, leading to a decrease in luciferase signal that is not due to AR antagonism. A parallel cytotoxicity assay (e.g., MTS or CellTox Green) should be performed.[11]
References
- 1. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Androgen Receptor Antagonist Dose-Response in VCaP Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and determining the dose-response relationship of androgen receptor (AR) antagonists in the VCaP (Vertebral-Cancer of the Prostate) cell line, a crucial model for castration-resistant prostate cancer (CRPC).
Introduction
The androgen receptor (AR) is a key driver of prostate cancer progression. While androgen deprivation therapy is the standard of care, resistance often emerges, leading to CRPC. VCaP cells are an adherent human prostate cancer cell line established from a vertebral metastasis. They are unique in that they express high levels of the full-length, wild-type androgen receptor and are sensitive to androgens, making them an excellent in vitro model for studying CRPC and the efficacy of AR antagonists. Determining the dose-response curve and the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of novel AR-targeting compounds.
Quantitative Data: Dose-Response of AR Antagonists in VCaP Cells
The following table summarizes the reported IC50 values for various AR antagonists in VCaP cells. It is important to note that experimental conditions such as cell passage number, assay duration, and specific reagents can influence the observed IC50 values.
| Androgen Receptor Antagonist | VCaP IC50 Value (µM) | Assay Type / Duration | Reference |
| Darolutamide (ODM-201) | 0.470 | Cell Viability (Organoids) / 10 days | [1] |
| (R)-Bicalutamide | 51.6 | MTS Assay / 96 hours | [2] |
| Bicalutamide | 4.1 | Not Specified | [3] |
| Enzalutamide (B1683756) | Not explicitly stated, but VCaP cells respond at high concentrations.[4] | Cell Viability | [4] |
| Apalutamide | Not explicitly stated. | Not Specified | |
| ARCC-4 (PROTAC Degrader) | Inhibited growth at lower concentrations than enzalutamide.[4] | Cell Viability | [4] |
Signaling Pathways and Experimental Workflow
Androgen Receptor Signaling Pathway
The diagram below illustrates the canonical androgen receptor signaling pathway and the points of inhibition by AR antagonists. In the absence of androgens, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to androgens like dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, it binds to Androgen Response Elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of target genes that promote cell proliferation and survival. AR antagonists competitively bind to the ligand-binding domain of the AR, preventing these downstream events.
Experimental Workflow for Dose-Response Curve Generation
This workflow outlines the key steps for determining the IC50 of an AR antagonist in VCaP cells.
Experimental Protocols
Protocol 1: VCaP Cell Culture
Materials:
-
VCaP cells
-
DMEM (Dulbecco's Modified Eagle's Medium)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
TrypLE™ Express or 0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Cells: Rapidly thaw a cryovial of VCaP cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer to a T-75 flask.
-
Maintaining Cultures: Incubate the cells at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days. VCaP cells grow in clusters and can be slow to reach confluency.
-
Subculturing (Passaging): When cells reach approximately 80% confluency, aspirate the medium and rinse the cell monolayer once with sterile PBS. Add 2-3 mL of TrypLE™ Express and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the enzyme with 7-8 mL of complete growth medium. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed new flasks at a 1:3 to 1:6 split ratio.
Protocol 2: Cell Viability Assay for Dose-Response Curve
This protocol uses a WST-1 assay as an example. It can be adapted for other colorimetric (e.g., MTT, MTS) or luminescent (e.g., CellTiter-Glo) assays.
Materials:
-
VCaP cells in exponential growth phase
-
Complete growth medium (as above)
-
Charcoal-stripped FBS (for androgen-deprived conditions, if required)
-
Synthetic androgen (e.g., R1881), if studying competitive antagonism
-
AR antagonist of interest, dissolved in DMSO
-
Sterile 96-well clear-bottom, black- or white-walled plates
-
WST-1 cell proliferation reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest VCaP cells as described in the subculturing protocol.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 to 1 x 10^5 cells/mL in complete growth medium.
-
Seed 100 µL of the cell suspension (5,000-10,000 cells) into each well of a 96-well plate.
-
Include wells for vehicle control (DMSO) and no-cell blanks.
-
Incubate the plate for 24 hours to allow for cell attachment.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a 2x concentrated stock of the highest concentration of the AR antagonist in the appropriate cell culture medium. For example, if the final highest concentration is 100 µM, prepare a 200 µM stock.
-
Perform serial dilutions (e.g., 1:3 or 1:5) in culture medium to create a range of 2x concentrated drug solutions. A typical dose range might span from 0.01 µM to 100 µM.[5]
-
Prepare a 2x vehicle control solution containing the same final concentration of DMSO as the highest drug concentration.
-
Carefully remove the 100 µL of medium from the wells and add 100 µL of the appropriate 2x drug dilution or vehicle control to the respective wells. The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.[2]
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute to ensure a homogenous mixture.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 440-450 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell blank wells from all other wells.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle-treated control wells (% Viability = [Abs_treated / Abs_vehicle] * 100).
-
Plot the % Viability against the log of the antagonist concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response, variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the curve and determine the IC50 value.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow appropriate laboratory safety procedures.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Topic: Protocol for Androgen Receptor Antagonist In Vivo Xenograft Studies
Application Notes
Introduction The androgen receptor (AR) is a crucial transcription factor that drives the proliferation and survival of prostate cancer cells.[1] Therapies targeting the AR signaling pathway are fundamental in treating prostate cancer.[1][2] However, resistance often emerges, necessitating the development of novel AR antagonists.[1] Preclinical in vivo studies using xenograft models are critical for evaluating the efficacy and potential clinical relevance of these new therapeutic agents.[3][4]
Patient-derived xenografts (PDXs), where patient tumor tissue is directly implanted into immunocompromised mice, are increasingly used as they closely mimic the characteristics of the original tumor.[5][6][7] However, cell line-derived xenografts (CDXs) remain a foundational and widely used tool for initial efficacy testing. This document details a comprehensive protocol for conducting CDX studies to assess AR antagonists, using prostate cancer as the primary model.
Mechanism of Action: AR Signaling and Antagonism In the canonical pathway, androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR in the cell cytoplasm. This binding causes the AR to dissociate from heat shock proteins, dimerize, and translocate into the nucleus.[1] Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs), initiating the transcription of target genes (e.g., Prostate-Specific Antigen, PSA) that promote cell growth and survival.[1]
First-generation antagonists like bicalutamide (B1683754) compete with androgens for binding to the AR's ligand-binding pocket.[8] Second-generation antagonists, such as enzalutamide (B1683756), have a higher binding affinity and further inhibit AR nuclear translocation and the binding of AR to DNA.[8][9]
Caption: AR signaling pathway and points of inhibition by antagonists.
Experimental Protocols
1. Cell Line Selection and Culture
-
Cell Lines: Use well-characterized, AR-positive human prostate cancer cell lines.
-
Culture Medium: Grow cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
2. Animal Model
-
Species: Male immunodeficient mice, 6-8 weeks old.[12]
-
Common Strains: NOD-SCID, Nude, SCID.[3]
-
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment begins.
-
Castration (for CRPC models): For studies on castration-resistant prostate cancer (CRPC), mice should be surgically castrated. Allow a recovery period of at least one week before tumor cell implantation.[13]
3. Xenograft Implantation
-
Harvest cultured prostate cancer cells during their logarithmic growth phase.
-
Wash cells with sterile PBS and count them. Check for viability (>95%) using a method like trypan blue exclusion.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1-2 x 10⁷ cells/mL.[10]
-
Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 1-2 x 10⁶ cells) into the right flank of each mouse.[10]
4. Tumor Monitoring and Treatment Initiation
-
Monitor mice for tumor formation. Palpation can begin 5-7 days post-injection.
-
Once tumors are palpable, begin measuring tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume (mm³) = (Length × Width²) / 2 .[14]
-
Randomize mice into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100–200 mm³).[12] Ensure the average tumor volume and body weights are similar across all groups at the start of treatment.
5. Drug Formulation and Administration
-
Vehicle Control: The vehicle should be appropriate for the test compound's solubility (e.g., 0.5% methylcellulose, 10% DMSO in corn oil).
-
Positive Control: Enzalutamide is a standard positive control. A common dose is 10-50 mg/kg, administered daily by oral gavage (p.o.).[10][14]
-
Test Compound (AR Antagonist 1): Prepare the test compound in the same vehicle at the desired concentrations.
-
Administration: Administer the vehicle, positive control, or test compound according to the planned schedule (e.g., daily for 21-28 days).[10]
-
Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week. A significant loss in body weight (>15-20%) can be an indicator of toxicity.[14]
6. Study Endpoint and Tissue Collection
-
The study can be terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³), or after a fixed duration.
-
At the endpoint, euthanize mice according to IACUC-approved protocols.
-
Excise the tumors, remove any non-tumor tissue, and record the final tumor weight.
-
Divide the tumor for downstream analyses:
-
Fix a portion in 10% neutral buffered formalin for histology and immunohistochemistry (IHC).
-
Snap-freeze the remaining tissue in liquid nitrogen and store at -80°C for molecular analyses (e.g., Western blot, qRT-PCR, RNA-seq).
-
Caption: General experimental workflow for an AR antagonist xenograft study.
Data Presentation
Quantitative data should be summarized to compare the efficacy and tolerability of the test compound against controls.
Table 1: Summary of Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Final Tumor Volume (mm³ ± SEM) | Mean Final Tumor Weight (g ± SEM) | Tumor Growth Inhibition (TGI %)* |
|---|---|---|---|---|
| Vehicle Control | - | 1850 ± 210 | 1.9 ± 0.25 | - |
| Enzalutamide (Positive Control) | 20 | 450 ± 95 | 0.5 ± 0.11 | 75.7 |
| AR Antagonist 1 | 20 | 525 ± 110 | 0.6 ± 0.13 | 71.6 |
| AR Antagonist 1 | 50 | 280 ± 70 | 0.3 ± 0.09 | 84.9 |
*TGI (%) is calculated based on the mean final tumor volume: [1 - (Treated / Vehicle)] × 100
Table 2: Tolerability Assessment
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Body Weight Change from Day 0 (%) | Study-Related Morbidity/Mortality |
|---|---|---|---|
| Vehicle Control | - | + 8.5% | 0/10 |
| Enzalutamide (Positive Control) | 20 | + 7.2% | 0/10 |
| AR Antagonist 1 | 20 | + 8.1% | 0/10 |
| AR Antagonist 1 | 50 | + 5.9% | 0/10 |
References
- 1. benchchem.com [benchchem.com]
- 2. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methodology to investigate androgen-sensitive and castration-resistant human prostate cancer xenografts in preclinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The future of patient-derived xenografts in prostate cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. Intracranial Assessment of Androgen Receptor Antagonists in Mice Bearing Human Glioblastoma Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Enzalutamide-Resistant Progression of Castration-Resistant Prostate Cancer Is Driven via the JAK2/STAT1-Dependent Pathway [frontiersin.org]
- 11. SIRNA-Directed In Vivo Silencing of Androgen Receptor Inhibits the Growth of Castration-Resistant Prostate Carcinomas | PLOS One [journals.plos.org]
- 12. Tumor Inhibition by Enzalutamide in a Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.taconic.com [info.taconic.com]
- 14. Evaluating the efficacy of enzalutamide and the development of resistance in a preclinical mouse model of type-I endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
application of Androgen receptor antagonist 1 in chromatin immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgen receptor (AR) antagonists are a cornerstone in the treatment of prostate cancer and are invaluable research tools for dissecting the molecular mechanisms of AR signaling. Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins, such as the androgen receptor, with DNA in the cell's natural context. The application of AR antagonists in ChIP assays allows for a detailed examination of how these compounds modulate AR's ability to bind to specific genomic regions, thereby influencing gene expression. This document provides detailed application notes and protocols for utilizing androgen receptor antagonists in ChIP experiments.
Mechanism of Action in the Context of ChIP
Androgen receptor antagonists, such as bicalutamide (B1683754) and enzalutamide, function by competitively binding to the ligand-binding domain of the AR.[1][2] This interaction can have several consequences that are observable through ChIP:
-
Inhibition of AR-DNA Binding: In the presence of an agonist like dihydrotestosterone (B1667394) (DHT), AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes.[3][4] Antagonists can inhibit this process.
-
Altered AR-DNA Binding Profile: Interestingly, some studies have shown that antagonist-bound AR can still translocate to the nucleus and bind to DNA.[5][6] However, the genomic binding sites may differ from those bound by agonist-activated AR, leading to a distinct transcriptional output.[6] ChIP-seq (ChIP combined with high-throughput sequencing) is particularly useful for mapping these genome-wide changes in AR occupancy.
-
Recruitment of Co-repressors: Antagonist binding can induce a conformational change in the AR that favors the recruitment of co-repressor proteins over co-activators, leading to the assembly of a transcriptionally inactive complex on the DNA.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for commonly used androgen receptor antagonists in ChIP and related assays. This data is essential for designing experiments and interpreting results.
| Antagonist | Cell Line | Concentration for ChIP | Duration of Treatment | Key Finding | Reference |
| Bicalutamide | LNCaP | 10 µM | 4 hours | Bicalutamide-liganded AR binds to the PSA enhancer. | [5] |
| Bicalutamide | LNCaP | 10 µM | Not Specified | Bicalutamide prevents direct binding of AR to agonist-liganded AREs. | [6] |
| Enzalutamide | LNCaP | 10 µM | 4 hours | Enzalutamide induces AR binding to novel antagonist-responsive regions. | [6] |
| Enzalutamide | LNCaP | 10 µM or 25 µM | 4 hours | Dose-dependently increases AR binding to regulatory regions of specific genes. | [7] |
| Seviteronel | TNBC cell lines | Not Specified | Not Specified | Blocks DHT-induced binding of AR to target gene promoters. | [1][8] |
| Parameter | Value | Compound | Assay Condition | Reference |
| IC50 | 2.19 µM, 3.63 µM, 1.71 µM | Novel AR Ligands | Protein Chip Assay | [9] |
| AR Binding Affinity | 5-8 fold greater than Bicalutamide | Enzalutamide | Not Specified | [2] |
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Protocol for Studying Androgen Receptor Antagonist Effects
This protocol provides a generalized workflow for performing a ChIP experiment to investigate the effect of an androgen receptor antagonist on AR-DNA binding.
1. Cell Culture and Treatment:
-
Culture prostate cancer cells (e.g., LNCaP) in appropriate media. For androgen-sensitive experiments, cells are often grown in media with charcoal-stripped serum for 48-72 hours to deplete endogenous androgens.[10]
-
Treat cells with the androgen receptor antagonist at the desired concentration (e.g., 10 µM Bicalutamide or Enzalutamide) for a specified duration (e.g., 4 hours).[6][7] Include appropriate controls:
-
Vehicle control (e.g., DMSO).
-
Agonist control (e.g., 10 nM DHT or R1881).
-
Antagonist + Agonist co-treatment.
-
2. Cross-linking:
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.[11]
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
3. Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect them by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (containing protease inhibitors) and incubate on ice.
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in a nuclear lysis/sonication buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined for each cell type and instrument.
4. Immunoprecipitation:
-
Pre-clear the sheared chromatin with Protein A/G beads to reduce non-specific background.
-
Incubate a portion of the pre-cleared chromatin with an antibody specific to the Androgen Receptor. Also, include a negative control immunoprecipitation with a non-specific IgG.
-
Add Protein A/G beads to the antibody-chromatin mixture and incubate overnight at 4°C with rotation to capture the antibody-protein-DNA complexes.
5. Washing and Elution:
-
Wash the beads sequentially with a series of low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
Elute the protein-DNA complexes from the beads using an elution buffer (e.g., SDS-containing buffer).
6. Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating the eluted samples at 65°C for several hours to overnight, typically in the presence of NaCl.
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol (B145695) precipitation or a commercial DNA purification kit.[11]
7. Analysis:
-
Quantitative PCR (ChIP-qPCR): Quantify the enrichment of specific DNA sequences (e.g., the promoter of an AR target gene like PSA) in the immunoprecipitated DNA relative to the input DNA and the IgG control.[12]
-
High-Throughput Sequencing (ChIP-seq): Prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify all AR-binding sites across the genome.[10][13]
Visualizations
Androgen Receptor Signaling Pathway
Caption: Androgen Receptor signaling and antagonist action.
Chromatin Immunoprecipitation (ChIP) Experimental Workflow
Caption: A generalized workflow for a ChIP experiment.
References
- 1. Activity of combined androgen receptor antagonism and cell cycle inhibition in androgen receptor-positive triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. The epigenetic function of androgen receptor in prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist and antagonist switch DNA motifs recognized by human androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Using the protein chip to screen agonists and antagonists of the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pnas.org [pnas.org]
- 12. Comprehensive genomics in androgen receptor-dependent castration-resistant prostate cancer identifies an adaptation pathway mediated by opioid receptor kappa 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Androgen Receptor Antagonist 1 in Androgen-Independent Prostate Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Androgen-independent prostate cancer, also known as castration-resistant prostate cancer (CRPC), is an advanced form of the disease that continues to progress despite androgen deprivation therapy.[1] A key driver of CRPC is the continued signaling of the androgen receptor (AR).[2][3] Second-generation AR antagonists, such as "Androgen Receptor Antagonist 1" (AR-antagonist-1), represent a critical therapeutic strategy. Unlike first-generation antagonists, these compounds exhibit a multi-faceted mechanism of action.[4][5] This document provides detailed protocols and data for studying the effects of a representative AR antagonist, referred to herein as AR-antagonist-1, on androgen-independent prostate cancer cells. The data and protocols are based on published studies of enzalutamide (B1683756), a potent AR signaling inhibitor.[1][2][4][5][6][7][8][9][10][11][12]
Mechanism of Action of AR-antagonist-1
AR-antagonist-1 disrupts AR signaling through a multi-pronged approach:[4][5][7][8][10]
-
Competitive Inhibition of Androgen Binding: It binds to the ligand-binding domain of the AR with high affinity, preventing androgens from activating the receptor.[7]
-
Inhibition of Nuclear Translocation: It prevents the conformational change required for the AR to move from the cytoplasm into the nucleus.[4][7]
-
Impaired DNA Binding: Should any AR reach the nucleus, AR-antagonist-1 hinders its ability to bind to androgen response elements (AREs) on the DNA.[4][7]
-
Blocked Coactivator Recruitment: It disrupts the recruitment of essential coactivator proteins necessary for the transcription of AR target genes.[7]
This comprehensive blockade of the AR signaling pathway ultimately leads to decreased expression of genes involved in prostate cancer cell proliferation and survival, such as Prostate-Specific Antigen (PSA), resulting in apoptosis and reduced tumor growth.[4][6]
Signaling Pathway Diagram
Caption: Mechanism of AR-antagonist-1 action.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol determines the effect of AR-antagonist-1 on the proliferation of androgen-independent prostate cancer cells.
Workflow Diagram
Caption: Workflow for the cell viability assay.
Materials:
-
Androgen-independent prostate cancer cell lines (e.g., C4-2B, 22Rv1)
-
Complete culture medium
-
AR-antagonist-1 (dissolved in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[13]
-
Prepare serial dilutions of AR-antagonist-1 in culture medium. The final DMSO concentration should not exceed 0.1%.[13]
-
Treat the cells with varying concentrations of AR-antagonist-1. Include a vehicle control (DMSO).
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.[13][15]
-
Measure the absorbance at 490 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by AR-antagonist-1.
Materials:
-
Androgen-independent prostate cancer cells
-
AR-antagonist-1
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with AR-antagonist-1 at the desired concentration (e.g., IC50 value) for 48 hours.[14]
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark for 15 minutes at room temperature.[16][17]
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for detecting changes in the expression of AR and downstream target proteins like PSA.
Materials:
-
Androgen-independent prostate cancer cells
-
AR-antagonist-1
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and treat with AR-antagonist-1 for 48-72 hours.[18][19]
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.[13][18]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.[13]
-
Incubate the membrane with primary antibodies overnight at 4°C.[13]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.[13]
-
Visualize protein bands using a chemiluminescent substrate.[13]
Quantitative Data
The following tables summarize representative data from studies using enzalutamide as the AR antagonist.
Table 1: IC50 Values of AR-antagonist-1 in Prostate Cancer Cell Lines
| Cell Line | Androgen Sensitivity | IC50 (µM) | Reference |
| LNCaP | Sensitive | ~2.3 | [14] |
| C4-2B | Androgen-Independent | Not specified | |
| 22Rv1 | Androgen-Independent | Not specified | |
| PC-3 | AR-Negative | >30 | [21] |
Table 2: Effect of AR-antagonist-1 on Apoptosis and Protein Expression
| Cell Line | Treatment | Apoptosis (% of control) | AR Protein Level | PSA Protein Level | Reference |
| LNCaP | 10 µM Enzalutamide | Increased | Decreased | Decreased | [21][22] |
| C4-2 | 10 µM Enzalutamide | Not specified | Decreased | Decreased | [19] |
| LNCaP-ENZR | 10 µM Enzalutamide | Increased with co-treatment | Not specified | Not specified | [23] |
Note: "LNCaP-ENZR" refers to enzalutamide-resistant LNCaP cells.
Mechanisms of Resistance
Resistance to AR-antagonist-1 can develop through various mechanisms:[24]
-
AR Gene Amplification or Overexpression: Increases in AR protein levels can overcome the inhibitory effects of the antagonist.[15]
-
AR Gene Mutations: Mutations in the ligand-binding domain can convert the antagonist into an agonist.[15]
-
Expression of AR Splice Variants: Variants like AR-V7 lack the ligand-binding domain and are constitutively active.[15][24]
-
Activation of Bypass Signaling Pathways: Cancer cells may upregulate alternative survival pathways such as PI3K/Akt/mTOR to become AR-independent.[15]
Logical Relationship Diagram
Caption: Mechanisms of resistance to AR-antagonist-1.
References
- 1. Enzalutamide Improves Survival in Patients with Metastatic Prostate Cancer - NCI [cancer.gov]
- 2. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Enzalutamide, an androgen receptor signaling inhibitor, induces tumor regression in a mouse model of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 8. urology-textbook.com [urology-textbook.com]
- 9. prostatecanceruk.org [prostatecanceruk.org]
- 10. researchgate.net [researchgate.net]
- 11. Enzalutamide shows efficacy in preventing aggressive prostate cancer becoming metastatic, deadly - ecancer [ecancer.org]
- 12. Enzalutamide Helps Extend Life for Men with Advanced Prostate Cancer | Duke Health [corporate.dukehealth.org]
- 13. benchchem.com [benchchem.com]
- 14. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Enzalutamide Sensitizes Castration‐Resistant Prostate Cancer to Copper‐Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow cytometry [bio-protocol.org]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. researchgate.net [researchgate.net]
- 20. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing Androgen Receptor Antagonist Efficacy In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Androgen Receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1][2][3] Consequently, the development of antagonists that inhibit AR signaling is a cornerstone of therapeutic strategies for this disease.[1][4] This document provides a comprehensive guide to the in vitro methodologies used to assess the efficacy of Androgen Receptor antagonists. It includes detailed protocols for key experiments, structured data presentation for comparative analysis, and visualizations of the AR signaling pathway and experimental workflows.
Androgen Receptor Signaling Pathway
Androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), are the primary ligands for the AR.[3] In the absence of a ligand, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[5] Upon ligand binding, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[5][6] Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and the initiation of gene transcription.[5][6] This signaling cascade ultimately regulates cellular processes such as proliferation and survival.[3] AR antagonists function by competitively binding to the AR, thereby preventing androgen binding and subsequent downstream signaling events.[1][4]
Caption: Canonical Androgen Receptor signaling pathway and mechanism of antagonist action.
Experimental Workflow for Assessing AR Antagonist Efficacy
A typical in vitro workflow for evaluating the efficacy of potential AR antagonists involves a multi-tiered approach, starting with primary screening assays to identify compounds that interact with the AR, followed by secondary and tertiary assays to confirm their antagonistic activity and characterize their functional effects on cellular processes.
Caption: A streamlined workflow for the in vitro assessment of AR antagonists.
Data Presentation: Quantitative Comparison of AR Antagonists
The following tables summarize key quantitative data for well-characterized AR antagonists, providing a benchmark for the evaluation of novel compounds.
Table 1: Competitive Binding Affinity (IC50 and Ki)
| Compound | Cell Line/System | IC50 | Ki | Reference(s) |
| Bicalutamide | LNCaP cells | 160 nM | - | [4] |
| Enzalutamide | LNCaP cells | 21.4 nM | - | [4] |
| Apalutamide | - | - | - | - |
| Dihydrotestosterone (DHT) | COS-7 cells expressing AR | 1-2 nM | - | [7] |
| Hydroxyflutamide | COS-7 cells expressing AR | 0.4-0.5 µM | - | [7] |
Table 2: Inhibition of AR-Mediated Transcription (Reporter Gene Assay)
| Compound | Cell Line | Agonist (Concentration) | IC50 | % Inhibition | Reference(s) |
| Enzalutamide | 22Rv1 | 5α-Dihydrotestosterone (DHT) | ~30 nM | >90% at 1 µM | [8] |
| Bicalutamide | 22Rv1 | 5α-Dihydrotestosterone (DHT) | ~300 nM | >80% at 10 µM | [8] |
| Apalutamide | - | Testosterone (0.45 nM) | 200 nM | - | [4] |
| Darolutamide | - | Testosterone (0.45 nM) | 26 nM | - | [4] |
Table 3: Inhibition of Cell Proliferation
| Compound | Cell Line | IC50 | Reference(s) |
| Enzalutamide | LNCaP | 0.27 µM | [9] |
| Bicalutamide | LNCaP | 20.44 µM | [10] |
| Enzalutamide | 22Rv1 | 20.27 µM | [9] |
| Apalutamide | LNCaP | ~10 µM | [11] |
Experimental Protocols
Androgen Receptor Competitive Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]-DHT) for binding to the AR. A reduction in the amount of bound radioligand in the presence of the test compound indicates binding to the AR.
Materials:
-
Androgen-responsive cells (e.g., LNCaP) or purified AR protein.
-
Radiolabeled androgen (e.g., [³H]-dihydrotestosterone).
-
Test compounds.
-
Non-radiolabeled androgen (for determining non-specific binding).
-
Assay buffer (e.g., Tris-HCl with protease inhibitors).
-
Scintillation cocktail and scintillation counter.
-
96-well filter plates.
Protocol:
-
Prepare cell lysates from an AR-expressing cell line or use a source of purified AR protein.
-
In a 96-well plate, add the AR preparation, a fixed concentration of [³H]-DHT, and varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of non-radiolabeled DHT).
-
Incubate the plate at 4°C for 16-24 hours to reach equilibrium.
-
Transfer the incubation mixture to a filter plate and wash to remove unbound radioligand.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value.
AR-Luciferase Reporter Gene Assay
Principle: This cell-based assay utilizes a reporter gene (e.g., firefly luciferase) under the transcriptional control of an androgen-responsive promoter. In the presence of an AR agonist, the AR is activated, leading to the expression of the reporter gene. An AR antagonist will inhibit this agonist-induced reporter gene expression in a dose-dependent manner.
Materials:
-
A cell line stably or transiently expressing the human AR and an ARE-driven luciferase reporter construct (e.g., 22Rv1-luc).
-
Cell culture medium (e.g., RPMI-1640) supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.
-
AR agonist (e.g., DHT or the synthetic androgen R1881).
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with medium containing CS-FBS and starve the cells for 24 hours to reduce basal AR activity.
-
Treat the cells with a fixed, sub-maximal concentration of an AR agonist (e.g., 0.1 nM R1881) and varying concentrations of the test compound. Include control wells with agonist only (100% activity) and vehicle only (basal activity).
-
Incubate the plate for 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cell Proliferation Assay (MTS/WST-1)
Principle: These colorimetric assays measure cell viability and proliferation. Metabolically active cells reduce a tetrazolium salt (MTS or WST-1) to a colored formazan (B1609692) product, and the amount of formazan produced is directly proportional to the number of viable cells. AR antagonists are expected to inhibit the proliferation of androgen-dependent prostate cancer cells.
Materials:
-
Androgen-dependent prostate cancer cell line (e.g., LNCaP).
-
Cell culture medium.
-
AR agonist (e.g., DHT).
-
Test compounds.
-
MTS or WST-1 reagent.
-
Microplate reader.
Protocol:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of the test compound in the presence of a low concentration of an AR agonist (e.g., 1 nM DHT) to stimulate proliferation. Include appropriate vehicle controls.
-
Incubate the plate for 72-96 hours.
-
Add the MTS or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of proliferation inhibition for each concentration of the test compound and determine the IC50 value.[9][12]
Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression
Principle: This assay quantifies the mRNA levels of AR-regulated genes (e.g., PSA, TMPRSS2) to assess the effect of an AR antagonist on downstream gene transcription. A potent antagonist will suppress the androgen-induced expression of these target genes.
Materials:
-
Androgen-responsive prostate cancer cell line (e.g., LNCaP, VCaP).
-
AR agonist (e.g., DHT).
-
Test compounds.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
Protocol:
-
Plate the cells and treat them with an AR agonist and varying concentrations of the test compound for 24-48 hours.
-
Extract total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.
-
Evaluate the dose-dependent inhibition of AR target gene expression by the test compound.
References
- 1. stackscientific.nd.edu [stackscientific.nd.edu]
- 2. materialneutral.info [materialneutral.info]
- 3. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications | MDPI [mdpi.com]
- 4. broadpharm.com [broadpharm.com]
- 5. A Multifunctional Androgen Receptor Screening (MARS) Assay Using the High-Throughput HyperCyt® Flow Cytometry System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eu.idtdna.com [eu.idtdna.com]
- 9. abeomics.com [abeomics.com]
- 10. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rivm.nl [rivm.nl]
- 12. researchgate.net [researchgate.net]
Application Note: Solubilization and Application of Androgen Receptor Antagonist 1 (ARN-509/Apalutamide) for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction Androgen Receptor (AR) antagonists are crucial tools in the study of hormone-dependent diseases, particularly in prostate cancer research. "Androgen Receptor Antagonist 1," often referred to in literature and by suppliers by various specific names, requires precise handling for reliable in vitro experimental results. This document provides a detailed protocol for the solubilization and application of a common and potent AR antagonist, ARN-509 (Apalutamide), for use in cell culture experiments. ARN-509 is a second-generation non-steroidal antiandrogen that binds directly to the ligand-binding domain of the AR, preventing AR nuclear translocation, DNA binding, and co-activator recruitment.
I. Physicochemical Properties and Solubility
Proper solubilization is critical for the biological activity and reproducibility of in vitro assays. ARN-509 is a hydrophobic molecule with poor solubility in aqueous solutions. Therefore, an organic solvent is required to prepare a stock solution, which can then be diluted to the final working concentration in cell culture media.
Data Presentation: Solubility of ARN-509 (Apalutamide)
| Solvent | Solubility | Molar Mass of ARN-509 |
| Dimethyl Sulfoxide (DMSO) | ≥ 47 mg/mL | 477.44 g/mol |
| Ethanol | ≥ 29 mg/mL | |
| Water | Insoluble |
Note: Data is compiled from various supplier datasheets. It is always recommended to consult the certificate of analysis for the specific lot of the compound being used.
II. Experimental Protocols
A. Protocol for Preparation of a 10 mM Stock Solution of ARN-509 in DMSO
This protocol describes the preparation of a concentrated stock solution that can be stored for long-term use.
Materials:
-
ARN-509 (Apalutamide) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing: Tare a sterile microcentrifuge tube on an analytical balance.
-
Weighing ARN-509: Carefully weigh out a precise amount of ARN-509 powder (e.g., 5 mg) into the tared tube. Record the exact weight.
-
Calculating DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula:
-
Volume (µL) = (Weight of ARN-509 in mg / 477.44 g/mol ) * 100,000
-
Example: For 5 mg of ARN-509: (5 mg / 477.44) * 100,000 ≈ 1047 µL of DMSO.
-
-
Solubilization: Add the calculated volume of anhydrous DMSO to the tube containing the ARN-509 powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional but Recommended): If the DMSO used was not from a freshly opened sterile bottle, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is critical for long-term storage and use in cell culture.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store the aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Properly stored, the stock solution should be stable for several months.
B. Protocol for Application of ARN-509 in Cell Culture
This protocol outlines the steps for diluting the stock solution to a final working concentration for treating cells.
Materials:
-
10 mM ARN-509 stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line being used
-
Cells plated in multi-well plates, flasks, or dishes
-
Sterile, filtered pipette tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM ARN-509 stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional): For achieving very low final concentrations, it may be necessary to perform an intermediate dilution in complete cell culture medium.
-
Prepare Working Solution: Directly add the required volume of the 10 mM stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Example for a 10 µM final concentration in 10 mL of medium:
-
(V1)(10 mM) = (10 mL)(10 µM)
-
(V1)(10,000 µM) = (10,000 µL)(10 µM)
-
V1 = 10 µL of 10 mM stock solution.
-
-
-
Mixing: Immediately after adding the stock solution to the medium, mix thoroughly by vortexing or inverting the tube to prevent precipitation of the compound.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the antagonist) to an equal volume of cell culture medium. The final concentration of DMSO should be consistent across all treatments and typically kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired final concentration of ARN-509 or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
III. Mandatory Visualizations
A. Signaling Pathway of Androgen Receptor Antagonism by ARN-509
Caption: Mechanism of ARN-509 action on the Androgen Receptor signaling pathway.
B. Experimental Workflow for Solubilization and Cell Treatment
Caption: Workflow for preparing and applying ARN-509 in cell culture experiments.
Application Notes: Western Blot Analysis of Androgen Receptor (AR) Expression Following Treatment with Androgen Receptor Antagonist 1
Introduction
The Androgen Receptor (AR) is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer.[1][2] Upon binding to androgens like dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA, thereby regulating the transcription of genes involved in cell proliferation and survival.[1][3] Androgen receptor antagonists are compounds that inhibit this signaling pathway, making them crucial in prostate cancer therapy. This document provides a detailed protocol for using Western blotting to analyze the expression levels of the Androgen Receptor in cell lysates after treatment with a hypothetical novel compound, "Androgen Receptor Antagonist 1" (ARA1).
Principle of the Assay
Western blotting is a widely used and powerful technique to detect and quantify a specific protein within a complex mixture, such as a cell lysate.[4][5] The method involves several key stages:
-
Sample Preparation : Extraction of proteins from cells.
-
Gel Electrophoresis : Separation of proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6][7]
-
Protein Transfer : Transfer of the separated proteins from the gel onto a solid membrane, typically nitrocellulose or polyvinylidene difluoride (PVDF).[6][7]
-
Immunodetection : Probing the membrane with a primary antibody specific to the target protein (AR), followed by a secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody.[8]
-
Detection : Visualization of the protein of interest by adding a chemiluminescent substrate that reacts with the enzyme to produce light, which can be captured by a digital imager or X-ray film.[8][9][10][11]
This process allows for the semi-quantitative analysis of AR protein levels, enabling researchers to assess the efficacy of ARA1 in modulating AR expression.[12]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Androgen Receptor signaling pathway and the general workflow for the Western blot analysis.
Caption: Androgen Receptor signaling pathway and the inhibitory action of ARA1.
Caption: Experimental workflow for Western blot analysis of AR expression.
Experimental Protocols
Cell Culture and Treatment
This protocol is designed for adherent prostate cancer cell lines (e.g., LNCaP, VCaP, LAPC4).
-
Cell Seeding : Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture in appropriate media supplemented with 10% Fetal Bovine Serum (FBS).
-
Starvation (Optional) : For studies involving androgen stimulation, replace the growth medium with a medium containing charcoal-stripped FBS for 24 hours prior to treatment to reduce baseline androgen levels.
-
Treatment : Prepare a stock solution of this compound (ARA1) in DMSO. Dilute the stock solution in culture media to achieve the final desired concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Incubation : Replace the medium in each well with the media containing the different concentrations of ARA1 or a vehicle control (DMSO). Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).[13] A positive control using a known AR agonist like DHT (10 nM) can also be included.[14]
Cell Lysis and Protein Quantification
-
Washing : After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[14][15][16]
-
Lysis : Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail to each well.[14][17]
-
Harvesting : Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[16]
-
Incubation : Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[15][16]
-
Clarification : Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[14]
-
Supernatant Collection : Carefully transfer the supernatant, which contains the soluble protein, to a new pre-chilled tube.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) or Bradford assay, according to the manufacturer's instructions.[17][18] This step is critical to ensure equal amounts of protein are loaded into each lane of the gel.[18]
SDS-PAGE and Protein Transfer
-
Sample Preparation : Mix 20-30 µg of protein from each sample with Laemmli sample buffer (containing SDS and a reducing agent) and heat at 95-100°C for 5 minutes to denature the proteins.[17][19]
-
Gel Electrophoresis : Load the prepared samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel (the percentage of which depends on the target protein's molecular weight; typically 8-10% for AR).[7][20] Run the gel at 100-150V until the dye front reaches the bottom.[14]
-
Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7][21] The transfer is typically run at 100V for 1-2 hours or overnight at a lower voltage at 4°C.
Immunodetection
-
Blocking : To prevent non-specific antibody binding, incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20, TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[19][22]
-
Primary Antibody Incubation : Dilute the primary antibody (e.g., rabbit anti-AR) in the blocking buffer at the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[23][24]
-
Washing : Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.[19][23]
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[14]
-
Final Washes : Repeat the washing step with TBST three to five times for 5-10 minutes each.[23]
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.[9][25]
-
Image Acquisition : Capture the chemiluminescent signal using a CCD camera-based digital imaging system or by exposing the membrane to X-ray film.[8][9][11]
Data Analysis
-
Densitometry : Quantify the intensity of the protein bands corresponding to AR and a loading control (e.g., GAPDH or β-actin) using image analysis software like ImageJ.[12][14]
-
Normalization : Normalize the band intensity of AR to the corresponding loading control band intensity in the same lane. This corrects for any variations in protein loading.
-
Data Presentation : Express the results as a fold change or percentage relative to the vehicle-treated control group.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data from experiments assessing the effect of this compound (ARA1) on AR protein levels in LNCaP prostate cancer cells. Data is presented as the mean normalized AR expression ± standard deviation (SD) from three independent experiments.
Table 1: Dose-Response Effect of ARA1 on AR Protein Expression (48h Treatment)
| Treatment Group | ARA1 Concentration | Mean Normalized AR Expression (Fold Change vs. Vehicle) | Standard Deviation (SD) |
| Vehicle Control | 0 (DMSO) | 1.00 | 0.12 |
| ARA1 | 10 nM | 0.78 | 0.09 |
| ARA1 | 100 nM | 0.45 | 0.06 |
| ARA1 | 1 µM | 0.15 | 0.04 |
Table 2: Time-Course Effect of ARA1 (100 nM) on AR Protein Expression
| Treatment Group | Treatment Duration | Mean Normalized AR Expression (Fold Change vs. Vehicle at t=0) | Standard Deviation (SD) |
| Vehicle Control | 24 h | 0.98 | 0.11 |
| ARA1 (100 nM) | 24 h | 0.65 | 0.08 |
| Vehicle Control | 48 h | 1.02 | 0.13 |
| ARA1 (100 nM) | 48 h | 0.45 | 0.06 |
| Vehicle Control | 72 h | 0.95 | 0.10 |
| ARA1 (100 nM) | 72 h | 0.21 | 0.05 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Inefficient protein transfer- Primary antibody concentration too low- Insufficient protein loaded- Expired ECL substrate | - Check transfer efficiency with Ponceau S stain after transfer.- Optimize primary antibody concentration (try a lower dilution or longer incubation).- Increase the amount of protein loaded per lane (30-50 µg).- Use fresh ECL substrate. |
| High Background | - Blocking was insufficient- Antibody concentration too high- Insufficient washing | - Increase blocking time (e.g., 2 hours at RT or overnight at 4°C).- Decrease primary and/or secondary antibody concentration.- Increase the number and duration of washing steps. |
| Non-Specific Bands | - Primary antibody is not specific enough- Protein degradation- Antibody concentration too high | - Use a more specific, validated primary antibody.- Ensure lysis buffer contains fresh and adequate protease inhibitors; keep samples on ice.- Optimize antibody dilutions. |
| Uneven Loading | - Inaccurate protein quantification- Pipetting errors | - Be meticulous during protein concentration measurement and sample loading.- Always normalize target protein signal to a reliable loading control (e.g., GAPDH, β-actin). |
References
- 1. researchgate.net [researchgate.net]
- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Western blotting using chemiluminescent substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. neobiotechnologies.com [neobiotechnologies.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Chemiluminescent Western Blotting | Thermo Fisher Scientific - AR [thermofisher.com]
- 10. Chemiluminescence in western blot | Abcam [abcam.com]
- 11. Chemiluminescent Western blotting [jacksonimmuno.com]
- 12. bio-rad.com [bio-rad.com]
- 13. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Western Blot Sample Preparation Protocol [novusbio.com]
- 17. biorbyt.com [biorbyt.com]
- 18. licorbio.com [licorbio.com]
- 19. bostonbioproducts.com [bostonbioproducts.com]
- 20. SDS Page and Western Blot: Loading and Running the Gel | Bio-Techne [bio-techne.com]
- 21. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
- 22. ucallmlab.com [ucallmlab.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Androgen Receptor Signaling Pathways using Androgen Receptor Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the development and progression of prostate cancer.[1] Upon binding to androgens like dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and regulates the transcription of target genes responsible for cell proliferation and survival.[2][3] Consequently, the AR is a primary therapeutic target. Androgen Receptor Antagonist 1 is a potent, orally available, full antagonist of the androgen receptor, which can be utilized to probe the AR signaling pathway and assess the efficacy of AR antagonism in prostate cancer models.[4]
These application notes provide detailed protocols for utilizing this compound to study its effects on cell viability, AR protein degradation, and in vivo tumor growth.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Notes |
| IC50 | 59 nM | - | Represents the concentration at which 50% of the androgen receptor activity is inhibited.[4] |
| Cell Growth Inhibition | Significant | LNCaP, LNAR | Demonstrates antiproliferative effects in androgen-sensitive prostate cancer cell lines.[4] |
| AR Protein Degradation | 24% at 1 µM, 47% at 10 µM | LNCaP | When used in the synthesis of a PROTAC AR degrader.[4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Outcome | Notes |
| Castration-Resistant Prostate Cancer (CRPC) LNCaP Xenograft | 100 mg/kg, once daily, oral administration for 5 weeks | 90% tumor growth inhibition, 78% reduction in PSA levels | No detectable body weight loss was observed during the treatment period.[4] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Cell Viability Assay
This protocol is for determining the effect of this compound on the proliferation of LNCaP cells.
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
96-well plates
-
WST-1 or similar cell proliferation reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium. Allow the cells to attach overnight in a 37°C, 5% CO2 incubator.[1]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 100 µM) or a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plate for 7 days.[4]
-
Proliferation Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[1]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Androgen Receptor Degradation
This protocol is for determining the effect of a PROTAC degrader synthesized from this compound on AR protein expression.
Materials:
-
LNCaP cells
-
PROTAC synthesized from this compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed LNCaP cells in 6-well plates and grow to 70-80% confluency. Treat cells with the PROTAC degrader (e.g., 1 µM and 10 µM) or vehicle control for 24-48 hours.[1][4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour, then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.[1]
-
Analysis: Perform densitometry analysis to quantify AR protein levels, normalizing to a loading control like GAPDH.
In Vivo LNCaP Xenograft Model
This protocol outlines the in vivo evaluation of this compound in a castration-resistant prostate cancer model.
Materials:
-
Male athymic nude mice
-
LNCaP cells
-
Matrigel
-
This compound
-
Calipers
-
PSA measurement kit
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject LNCaP cells mixed with Matrigel into the flanks of male athymic nude mice.[4]
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Once tumors are established, randomize mice into treatment and control groups. Administer this compound orally at 100 mg/kg once daily for 5 weeks. The control group should receive the vehicle.[4]
-
Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight to assess toxicity. Collect blood samples periodically to measure serum PSA levels.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.
-
Analysis: Compare tumor growth rates and PSA levels between the treated and control groups to determine the efficacy of this compound.
References
Application Notes and Protocols: Androgen Receptor Antagonist Combinations in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgen receptor (AR) signaling is a critical driver of prostate cancer progression. While androgen deprivation therapy (ADT) and second-generation AR antagonists like enzalutamide (B1683756), apalutamide, and darolutamide (B1677182) are mainstays of treatment, resistance inevitably develops. To overcome this, current research focuses on combining AR antagonists with other therapeutic agents that target alternative oncogenic pathways or exploit vulnerabilities created by AR inhibition. These combination strategies aim to enhance anti-tumor efficacy, delay or prevent resistance, and improve patient outcomes.
These application notes provide an overview of key combination strategies for AR antagonists in prostate cancer, supported by preclinical and clinical data. Detailed protocols for fundamental in vitro and in vivo assays are included to facilitate the investigation of novel AR antagonist combinations in a research setting.
I. Rationale for Combination Therapies
The development of resistance to AR antagonists is multifactorial, involving mechanisms such as AR gene amplification, mutations, the expression of AR splice variants, and the activation of bypass signaling pathways.[1] Combination therapies are designed to address this complexity by co-targeting key cellular processes.
-
AR Antagonists + PARP Inhibitors: A key synergistic interaction has been identified between AR signaling and the PARP DNA repair pathway. AR signaling can regulate the expression of genes involved in homologous recombination repair (HRR).[2][3] By inhibiting the AR, the expression of these HRR genes is downregulated, inducing a state of "BRCAness" or HRR deficiency. This renders cancer cells highly susceptible to PARP inhibitors, which block an alternative DNA repair pathway, leading to synthetic lethality.[2][4] This combination has shown significant clinical benefit, particularly in patients with mutations in HRR genes.[5]
-
AR Antagonists + Chemotherapy: Combining AR antagonists with taxane-based chemotherapy, such as docetaxel, aims to target both androgen-sensitive and androgen-independent cancer cell populations.[6] This dual approach can lead to improved overall survival in patients with metastatic hormone-sensitive prostate cancer (mHSPC).[7][8][9]
-
AR Antagonists + Other Hormone Therapies: Co-targeting the AR pathway at multiple points, for instance by combining an AR antagonist with an androgen synthesis inhibitor like abiraterone (B193195), can lead to a more profound suppression of AR signaling.[10][11][12][13][14]
-
AR Antagonists + PI3K/AKT/mTOR Pathway Inhibitors: The PI3K/AKT/mTOR pathway is a frequently activated survival pathway in prostate cancer and a known mechanism of resistance to AR-targeted therapies.[15][16] Dual inhibition of both the AR and PI3K/AKT/mTOR pathways is a rational strategy to overcome resistance.
-
AR Antagonists + Immunotherapy: While immunotherapy has had limited success as a monotherapy in the "cold" tumor microenvironment of prostate cancer, combining it with AR antagonists may enhance its efficacy.[17] AR signaling can influence the tumor immune landscape, and its inhibition may increase T-cell infiltration and anti-tumor immune responses.
II. Data Presentation: Efficacy of AR Antagonist Combinations
The following tables summarize key quantitative data from preclinical and clinical studies of AR antagonists in combination with other prostate cancer drugs.
Table 1: Preclinical Efficacy of AR Antagonist Combinations
| AR Antagonist | Combination Agent | Prostate Cancer Cell Line | Assay Type | Endpoint | Result | Synergy/Additive Effect | Citation(s) |
| Darolutamide | ONC201 (Imipridone) | 22RV1 | Cell Viability | IC50 | Darolutamide: 46.6 µM | Synergy | [6][18] |
| Darolutamide | ONC201 (Imipridone) | LNCaP | Cell Viability | IC50 | Darolutamide: 33.8 µM | Synergy | [6][18] |
| Darolutamide | ONC201 (Imipridone) | PC3 | Cell Viability | IC50 | Darolutamide: 32.3 µM | Synergy | [6][18] |
| Darolutamide | ONC201 (Imipridone) | DU145 | Cell Viability | IC50 | Darolutamide: 11.0 µM | Synergy | [6][18] |
| Darolutamide | Radium-223 | LNCaP | Cell Viability | EC50 | Darolutamide: 7.72 µM | Moderate Synergy to Synergy | [19] |
| Enzalutamide | Primaquine | LNCaP | Cell Viability | IC50 | Enzalutamide: 1.8 µM; Primaquine: 106.8 µM; Combination: 0.9 µM (Enza) + 53.4 µM (Prima) | Synergy (CI < 1) | [20] |
| Enzalutamide | Monensin | LNCaP | Cell Viability | IC50 | Enzalutamide: 1.8 µM; Monensin: 0.05 µM; Combination: 0.9 µM (Enza) + 0.025 µM (Mon) | Synergy (CI < 1) | [20] |
| Enzalutamide | Simvastatin | LNCaP | Cell Viability | Growth Inhibition | - | Additive | [6] |
| Enzalutamide | Simvastatin | VCaP | Cell Viability | Growth Inhibition | - | Additive | [6] |
CI: Combination Index
Table 2: Clinical Efficacy of AR Antagonist Combinations
| Trial Name (Phase) | AR Antagonist | Combination Agent | Patient Population | Primary Endpoint | Result | Citation(s) |
| ARASENS (Phase 3) | Darolutamide | Docetaxel + ADT | mHSPC | Overall Survival (OS) | Reduced risk of death by 32.5% (HR: 0.68) vs. Placebo + Docetaxel + ADT | [2][7][8][9][21][22] |
| TALAPRO-2 (Phase 3) | Enzalutamide | Talazoparib | mCRPC (unselected for HRR mutations) | Radiographic Progression-Free Survival (rPFS) | Median rPFS not reached vs. 21.9 months for placebo + enzalutamide (HR: 0.63) | [5][23][24][25][26] |
| TALAPRO-2 (Phase 3) | Enzalutamide | Talazoparib | mCRPC (HRR-deficient) | Radiographic Progression-Free Survival (rPFS) | Median rPFS not reached vs. 13.8 months for placebo + enzalutamide (HR: 0.45) | [5] |
| ACIS (Phase 3) | Apalutamide | Abiraterone Acetate + Prednisone (B1679067) | mCRPC | Radiographic Progression-Free Survival (rPFS) | Median rPFS 22.6 months vs. 16.6 months for placebo + abiraterone + prednisone (HR: 0.69) | [11] |
ADT: Androgen Deprivation Therapy; mHSPC: metastatic Hormone-Sensitive Prostate Cancer; mCRPC: metastatic Castration-Resistant Prostate Cancer; HRR: Homologous Recombination Repair; HR: Hazard Ratio.
III. Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
The androgen receptor, upon binding to androgens like dihydrotestosterone (B1667394) (DHT), translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in prostate cell growth and survival.
References
- 1. Context-Specific Efficacy of Apalutamide Therapy in Preclinical Models of Pten-Deficient Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - 22Rv1 human prostate cancer xenografts in castrated nude mice were treated by vehicle, vehicle + XRT (2 Gy/day), ENZ (25 mg/kg/day), or ENZ + XRT, as described in the Results section (n = 5 per treatment group). - Public Library of Science - Figshare [plos.figshare.com]
- 3. Androgen receptor, PARP signaling, and tumor microenvironment: the ‘perfect triad’ in prostate cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Nanomicellar TGX221 blocks xenograft tumor growth of prostate cancer in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. Proteome profiling of enzalutamide‐resistant cell lines and serum analysis identified ALCAM as marker of resistance in castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. worthe-it.co.za [worthe-it.co.za]
- 13. mdpi.com [mdpi.com]
- 14. DOT Language | Graphviz [graphviz.org]
- 15. researchgate.net [researchgate.net]
- 16. Synergistic combination therapy with ONC201 or ONC206, and enzalutamide or darolutamide in preclinical studies of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Darolutamide in Combination with Radium-223 Exhibits Synergistic Antitumor Efficacy in LNCaP Prostate Cancer Models [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - Shi - Translational Andrology and Urology [tau.amegroups.org]
- 20. researchgate.net [researchgate.net]
- 21. cancerresearchuk.org [cancerresearchuk.org]
- 22. Phase 2 data for ERLEADA® (apalutamide) plus androgen deprivation therapy following radical prostatectomy in patients with high-risk localized prostate cancer show 100% biochemical free recurrence rate more than two years post-surgery [jnj.com]
- 23. clinicaltrials.eu [clinicaltrials.eu]
- 24. Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Guidelines for the welfare and use of animals in cancer research [norecopa.no]
- 26. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Studies of Androgen Receptor (AR) Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of long-term studies for evaluating Androgen Receptor (AR) Antagonist 1. The protocols outlined below cover essential in vitro and in vivo assays to characterize the antagonist's efficacy, binding affinity, and impact on AR signaling pathways over extended periods.
Introduction to Androgen Receptor Antagonism
The androgen receptor (AR), a ligand-activated nuclear transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1] Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), bind to the AR, leading to its dimerization, nuclear translocation, and subsequent modulation of target gene transcription involved in cell proliferation and survival.[1] AR antagonists are a cornerstone of prostate cancer therapy, functioning by competitively inhibiting androgen binding to the AR.[2] However, long-term treatment can lead to resistance through various mechanisms, including AR mutations, overexpression, and activation of alternative signaling pathways.[1][3] Therefore, comprehensive long-term studies are crucial to understand the sustained efficacy and potential resistance mechanisms of novel AR antagonists.
Androgen Receptor Signaling Pathway
The classical androgen receptor signaling pathway begins with the binding of androgens to the AR in the cytoplasm, which is complexed with heat shock proteins (HSPs).[4] Ligand binding induces a conformational change, leading to the dissociation of HSPs, receptor dimerization, and translocation into the nucleus.[4] In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting coactivators and the transcriptional machinery to regulate the expression of target genes.[4][5]
There is also a non-classical signaling pathway where AR, located at the plasma membrane, can rapidly activate downstream signaling cascades, such as the MAPK pathway, through interactions with proteins like Src.[5]
Figure 1. Simplified diagram of the classical and non-classical androgen receptor signaling pathways.
Experimental Protocols for Long-Term In Vitro Studies
A crucial aspect of evaluating a novel AR antagonist is to assess its long-term effects on cancer cell lines. This involves continuous exposure of cells to the antagonist over several weeks or months to monitor for changes in viability, signaling, and the potential development of resistance.
Long-Term Cell Viability Assay
This protocol describes a method for assessing the long-term effect of an AR antagonist on the viability of prostate cancer cells using a metabolic assay such as MTT or MTS.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)
-
Complete cell culture medium
-
AR Antagonist 1
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed prostate cancer cells in 96-well plates at a low density to allow for long-term growth.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of AR Antagonist 1. Include a vehicle control (e.g., DMSO).
-
Incubation and Maintenance: Incubate the plates at 37°C in a 5% CO2 incubator. Replace the medium containing the antagonist every 2-3 days.
-
Viability Assessment: At regular intervals (e.g., weekly for 4-8 weeks), perform an MTT or MTS assay on a subset of plates.
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.
-
For MTS: Add MTS reagent to each well and incubate for 1-4 hours. Read the absorbance at 490 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each time point and concentration. Plot the data to observe the long-term effects on cell proliferation.
Androgen Receptor Competitive Binding Assay
This assay determines the affinity of AR Antagonist 1 for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Materials:
-
Rat prostate cytosol or purified human AR
-
Radiolabeled androgen (e.g., [3H]-R1881)
-
AR Antagonist 1
-
Assay buffer (e.g., TEDG buffer)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Preparation of Reactions: In microcentrifuge tubes, combine the AR source, a fixed concentration of [3H]-R1881, and varying concentrations of AR Antagonist 1 or a known competitor (e.g., unlabeled R1881).
-
Incubation: Incubate the reactions at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand using a method like hydroxylapatite (HAP) slurry or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radiolabeled ligand.
Luciferase Reporter Gene Assay
This assay measures the ability of AR Antagonist 1 to inhibit AR-mediated gene transcription.
Materials:
-
Prostate cancer cells (e.g., 22Rv1) stably or transiently transfected with an ARE-luciferase reporter construct.
-
AR Antagonist 1
-
Androgen (e.g., DHT or R1881)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed the reporter cells in a 96-well plate.
-
Antagonist Treatment: After 24 hours, treat the cells with various concentrations of AR Antagonist 1 for 1-2 hours.
-
Agonist Stimulation: Add a fixed concentration of an AR agonist (e.g., DHT) to the wells to stimulate AR activity.
-
Incubation: Incubate the plate for an additional 16-24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition of agonist-induced luciferase activity for each antagonist concentration and determine the IC50 value.
Figure 2. General workflow for the screening and development of a new drug candidate.
Experimental Protocol for Long-Term In Vivo Studies
In vivo studies are essential for evaluating the long-term efficacy and potential toxicity of AR Antagonist 1 in a whole-organism context. Xenograft models using human prostate cancer cells are commonly employed.
Xenograft Tumor Growth Study
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Prostate cancer cells (e.g., LNCaP, 22Rv1)
-
Matrigel (optional)
-
AR Antagonist 1
-
Vehicle control
-
Calipers
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells (often mixed with Matrigel) into the flanks of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer AR Antagonist 1 (e.g., by oral gavage or intraperitoneal injection) and the vehicle control to the respective groups daily or as determined by pharmacokinetic studies.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Long-Term Monitoring: Continue the treatment and monitoring for an extended period (e.g., 4-8 weeks or until tumors in the control group reach a predetermined endpoint). Monitor the body weight and overall health of the mice.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the antagonist. At the end of the study, tumors can be excised for further analysis (e.g., histology, gene expression).
Data Presentation
Quantitative data from long-term studies should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Efficacy of AR Antagonists in Prostate Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| Enzalutamide | LNCaP | AR Binding | 21.4 | [6] |
| Bicalutamide (B1683754) | LNCaP | AR Binding | 160 | [6] |
| Seviteronel | LNCaP | AR Transcriptional | 367 | [7] |
| Galeterone | LNCaP | AR Transcriptional | 765 | [7] |
| Abiraterone | LNCaP | AR Transcriptional | 9420 | [7] |
| Enzalutamide | VCaP | AR Transcriptional | 366 | [7] |
| Bicalutamide | VCaP | AR Transcriptional | 118 | [7] |
Table 2: Long-Term Tumor Growth Inhibition by AR Antagonist 1 in a 22Rv1 Xenograft Model
| Treatment Group | Dosing Regimen | Study Duration (Days) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | 28 | 205 | 1580 | - |
| AR Antagonist 1 | 25 mg/kg, every other day | 28 | 202 | 750 | >50 |
Note: Data presented is hypothetical and for illustrative purposes. Actual results will vary depending on the specific antagonist and experimental conditions.[8]
Monitoring for Resistance
A critical component of long-term studies is to monitor for the development of resistance. This can be achieved by:
-
Establishing Resistant Cell Lines: Continuously culture prostate cancer cells in the presence of increasing concentrations of the AR antagonist over several months.[9][10]
-
Characterizing Resistant Clones: Once resistant clones are established, they should be characterized to understand the mechanisms of resistance. This can involve:
-
AR Sequencing: To identify mutations in the AR gene.
-
Gene Expression Analysis: To identify changes in the expression of AR and other relevant genes.[4]
-
Western Blotting: To assess changes in protein levels of AR and downstream signaling molecules.
-
Functional Assays: To determine if the antagonist has switched from an antagonist to an agonist.
-
Conclusion
The experimental designs and protocols detailed in these application notes provide a robust framework for the comprehensive long-term evaluation of novel androgen receptor antagonists. By systematically assessing in vitro and in vivo efficacy, binding characteristics, and the potential for resistance, researchers and drug development professionals can gain critical insights into the therapeutic potential of new AR-targeting compounds.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. On the Choice of Longitudinal Models for the Analysis of Antitumor Efficacy in Mouse Clinical Trials of Patient-derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment and characterization of two cabazitaxel-resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adaptive and non-adaptive gene expression responses in prostate cancer during androgen deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intermittent versus continuous androgen suppression for prostatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Culture of Prostate Cancer Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. Antiandrogen bicalutamide promotes tumor growth in a novel androgen-dependent prostate cancer xenograft model derived from a bicalutamide-treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Statistical analysis of longitudinal data on tumour growth in mice experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Measuring Cellular Uptake of Androgen Receptor Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) is a crucial driver in the development and progression of prostate cancer.[1][2] Therapeutic strategies often involve the use of AR antagonists to inhibit its signaling pathway.[3][4] Understanding the cellular uptake and intracellular concentration of these antagonists is paramount for evaluating their efficacy and developing more potent therapeutics. This document provides detailed application notes and protocols for various techniques to measure the uptake of Androgen Receptor (AR) antagonists in cells.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that belongs to the steroid hormone receptor superfamily.[3] Upon binding to androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT) in the cytoplasm, the AR undergoes a conformational change, dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus.[1][5] In the nucleus, the AR dimers bind to specific DNA sequences known as androgen response elements (AREs), recruiting co-regulators to modulate the transcription of target genes involved in cell proliferation and survival.[1][3][5] AR signaling can be broadly classified into classical (genomic) and non-classical (non-genomic) pathways.[6]
I. Radioligand Binding Assays
Radioligand binding assays are a classic and robust method for quantifying the interaction of a ligand with its receptor. These assays utilize a radiolabeled form of the AR antagonist to measure its binding to the androgen receptor within whole cells.
A. Protocol: Whole-Cell Radioligand Binding Assay
This protocol is adapted from studies evaluating the binding of various compounds to the androgen receptor.[7]
1. Cell Culture:
-
Culture prostate cancer cells (e.g., LNCaP, VCaP) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
-
For experiments, seed cells in 24-well or 96-well plates and grow until they reach 70-95% confluency.[8]
-
The day before the assay, switch to a steroid-depleted medium (e.g., medium with charcoal-stripped FBS) to reduce the interference from endogenous androgens.
2. Assay Procedure:
-
On the day of the assay, wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Add assay buffer (e.g., HBSS-HEPES, pH 7.4) to each well.
-
To determine non-specific binding, add a high concentration of a non-labeled AR antagonist (e.g., 10 µM enzalutamide) to a subset of wells.
-
Add the radiolabeled AR antagonist (e.g., [³H]-R1881, a potent synthetic androgen) at various concentrations to the wells.
-
To assess the competitive binding of a test antagonist, add the radiolabeled ligand at a fixed concentration along with increasing concentrations of the unlabeled test compound.
-
Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours) with gentle agitation.[8]
3. Termination and Detection:
-
Terminate the incubation by rapidly washing the cells three times with ice-cold PBS to remove unbound radioligand.[8]
-
Lyse the cells using a lysis buffer (e.g., 1% SDS or a commercial cell lysis reagent).[8][9]
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding (counts in the presence of excess unlabeled antagonist) from the total binding to obtain specific binding.
-
Plot the specific binding against the concentration of the radiolabeled ligand or the competing unlabeled antagonist.
-
Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) from saturation binding experiments.
-
Calculate the half-maximal inhibitory concentration (IC50) from competition binding experiments, which can be converted to an inhibition constant (Ki).
B. Quantitative Data Summary
| Compound | Cell Line | Assay Type | IC50 / Ki | Reference |
| Bicalutamide | COS7 (transfected with AR) | Luciferase Reporter Assay | ~1 µM (IC50) | [10] |
| Enzalutamide | LNCaP | Radioligand Binding ([³H]-R1881) | ~36 nM (Ki) | [7] |
| Abiraterone | LNCaP | Radioligand Binding ([³H]-R1881) | ~2.5 µM (Ki) | [7] |
| Galeterone | LNCaP | Radioligand Binding ([³H]-R1881) | ~1.3 µM (Ki) | [7] |
II. Fluorescence-Based Techniques
Fluorescence-based methods offer the advantage of visualizing the uptake and subcellular localization of AR antagonists in living cells. This can be achieved using fluorescently-labeled antagonists or by monitoring the translocation of a fluorescently-tagged androgen receptor.
A. Protocol: Live-Cell Imaging of Fluorescently-Labeled AR Antagonists
This protocol is based on the use of novel fluorescent probes for AR imaging.[11][12]
1. Cell Culture and Seeding:
-
Culture AR-positive (e.g., LNCaP, 22Rv1) and AR-negative (e.g., PC3) prostate cancer cells.
-
Seed cells in glass-bottom dishes or multi-well plates suitable for microscopy 24-48 hours before the experiment.
2. Staining with Fluorescent Antagonist:
-
On the day of the experiment, wash the cells with fresh, pre-warmed culture medium.
-
Prepare a working solution of the fluorescently-labeled AR antagonist (e.g., ARi-488-FL) in culture medium at the desired concentration (e.g., 100 nM).[11]
-
For blocking experiments, pre-incubate a subset of cells with a 10-fold excess of unlabeled antagonist for 30 minutes before adding the fluorescent probe.[11]
-
Add the fluorescent antagonist solution to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C in a CO2 incubator.[11]
3. Imaging:
-
After incubation, wash the cells with PBS to remove the excess fluorescent probe.
-
Add fresh medium or a suitable imaging buffer to the cells.
-
Visualize the cells using a fluorescence microscope or a high-content imaging system equipped with the appropriate filter sets for the fluorophore used.
-
Capture images of the fluorescent signal within the cells.
4. Data Analysis:
-
Quantify the fluorescence intensity in the cytoplasm and/or nucleus of individual cells using image analysis software (e.g., ImageJ).
-
Compare the fluorescence intensity between AR-positive and AR-negative cells to demonstrate specificity.
-
In blocking experiments, a significant reduction in fluorescence intensity confirms target-specific binding.
-
The correlation between fluorescence intensity and AR expression levels (determined by methods like Western blotting) can further validate the probe's specificity.[11]
B. Protocol: AR Nuclear Translocation Assay
This protocol utilizes a cell line expressing a fluorescently-tagged AR (e.g., GFP-AR) to monitor its movement from the cytoplasm to the nucleus upon ligand binding.[13][14]
1. Cell Line and Culture:
-
Use a cell line stably or transiently expressing a fusion protein of AR and a fluorescent protein (e.g., C4-2-2GFP-AR cells).[15]
-
Culture the cells in the appropriate medium. For the assay, seed them in a 96-well or 384-well imaging plate.[15]
2. Compound Treatment:
-
Treat the cells with the AR antagonist of interest at various concentrations.
-
Include positive controls (e.g., a known AR agonist like DHT or R1881 that induces nuclear translocation) and negative controls (vehicle).
-
To test for antagonistic activity, co-treat cells with a fixed concentration of an agonist and varying concentrations of the antagonist.
-
Incubate the plate for a suitable duration (e.g., 1-6 hours) at 37°C.[14]
3. Cell Fixation and Staining:
-
After incubation, gently wash the cells with PBS.
-
Fix the cells with a solution like 4% paraformaldehyde in PBS for 20 minutes at room temperature.[14]
-
Wash the cells again with PBS.
-
Stain the nuclei by incubating with a nuclear counterstain like Hoechst 33342 for at least 30 minutes.[14]
4. Imaging and Analysis:
-
Acquire images using an automated high-content imaging system.
-
Use image analysis software to identify the nuclear and cytoplasmic compartments based on the Hoechst and GFP signals, respectively.
-
Quantify the intensity of the GFP-AR signal in both compartments.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity or the difference between them to determine the extent of AR translocation.
-
AR agonists will increase the nuclear GFP-AR signal, while effective antagonists will prevent this translocation.[10]
III. Mass Spectrometry-Based Techniques
Mass spectrometry (MS) offers a highly sensitive and specific method for the absolute quantification of intracellular drug concentrations without the need for radiolabeling or fluorescent tagging.
A. Protocol: Quantification of Intracellular AR Antagonist by LC-MS/MS
This protocol outlines a general procedure for measuring intracellular drug concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Cell Culture and Treatment:
-
Seed cells in multi-well plates (e.g., 6-well or 12-well) and grow to a high density.
-
Treat the cells with the AR antagonist at the desired concentration and for various time points.
2. Cell Harvesting and Lysis:
-
After treatment, aspirate the medium and quickly wash the cells with ice-cold PBS to stop any further uptake and remove extracellular drug.
-
Harvest the cells by scraping or trypsinization.
-
Count the cells to normalize the drug concentration per cell number.
-
Lyse the cells using a suitable method, such as sonication or by adding a lysis solution (e.g., methanol (B129727) or acetonitrile) that also precipitates proteins.
3. Sample Preparation:
-
Add an internal standard (often a stable isotope-labeled version of the drug) to the cell lysate to account for sample loss and matrix effects.[16]
-
Centrifuge the lysate to pellet the precipitated proteins and cellular debris.
-
Collect the supernatant containing the drug and internal standard.
-
The sample may require further cleanup or concentration before analysis.
4. LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the analyte from other cellular components using liquid chromatography.
-
Detect and quantify the drug and internal standard using tandem mass spectrometry, typically in multiple reaction monitoring (MRM) mode.
5. Data Analysis:
-
Create a standard curve by analyzing known concentrations of the drug and internal standard.
-
Determine the concentration of the AR antagonist in the cell lysate by comparing its peak area ratio to the internal standard against the standard curve.
-
Calculate the intracellular concentration, often expressed as amount of drug per million cells (e.g., amol/cell) or as a molar concentration based on an estimated cell volume.[17]
B. Quantitative Data from MS-based Cellular Uptake
| Drug | Cell Line | Treatment | Intracellular Amount (amol/cell) | Reference |
| Irinotecan | HCT-116 | 0.1 µM for 0.5 h | 1.9 ± 1.8 | [17] |
| Irinotecan | HCT-116 | 0.1 µM for 1.0 h | 3.2 ± 3.0 | [17] |
| Irinotecan | HCT-116 | 1.0 µM for 0.5 h | 9.8 ± 7.1 | [17] |
| Irinotecan | HCT-116 | 1.0 µM for 1.0 h | 14.7 ± 10.4 | [17] |
IV. Summary and Comparison of Techniques
Choosing the appropriate technique for measuring AR antagonist uptake depends on the specific research question. Radioligand binding assays are the gold standard for determining binding affinity. Fluorescence-based methods are ideal for high-throughput screening and for studying the subcellular localization of antagonists in real-time. Mass spectrometry provides the most accurate and sensitive method for absolute quantification of intracellular drug levels, which is critical for pharmacokinetic and pharmacodynamic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. A Natural Androgen Receptor Antagonist Induces Cellular Senescence in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Androgen receptor agonist and antagonist reduce response of cytokine‐induced killer cells on prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 7. Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [jove.com]
- 10. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Affinity Probes for Androgen Receptor Imaging: From Cells and In Silico Modeling to Whole-Body Fluorescent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. The Hsp90 Inhibitor, 17-AAG, Prevents the Ligand-Independent Nuclear Localization of Androgen Receptor in Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Single Cell Mass Spectrometry Quantification of Anticancer Drugs: Proof of Concept in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Androgen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated nuclear transcription factor, plays a pivotal role in the development and progression of prostate cancer. Consequently, the identification of novel and potent AR antagonists is a cornerstone of therapeutic strategies for this malignancy. High-throughput screening (HTS) serves as an indispensable tool for rapidly assessing large chemical libraries to identify lead compounds that can modulate AR activity. This document provides detailed application notes and protocols for various HTS assays designed to discover and characterize androgen receptor antagonists.
Androgen Receptor Signaling Pathway
Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), bind to the AR in the cytoplasm, leading to a conformational change and dissociation from heat shock proteins. The activated AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, thereby modulating their transcription. AR antagonists function by competitively inhibiting the binding of androgens to the AR, preventing its activation and subsequent downstream signaling events.
Application Note: Development of a Stable Cell Line Expressing Mutant AR for Androgen Receptor Antagonist Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
The androgen receptor (AR) is a critical driver of prostate cancer progression. While androgen deprivation therapies (ADT) and AR antagonists are initially effective, resistance often develops, leading to castration-resistant prostate cancer (CRPC). A key mechanism of resistance is the emergence of mutations in the AR ligand-binding domain (LBD). These mutations can alter the receptor's structure, leading to activation by low levels of androgens, other endogenous steroids, or even converting AR antagonists into agonists.[1][2] For example, the F877L mutation can convert enzalutamide (B1683756) from an antagonist to an agonist, while the T878A mutation allows activation by glucocorticoids.[3][4]
To address this clinical challenge, robust in vitro models that recapitulate this resistance mechanism are essential for the discovery and development of next-generation AR antagonists. This application note provides a detailed protocol for the development and validation of a stable cell line expressing a clinically relevant mutant AR, and its use in screening for effective AR antagonists.
Data Presentation
Table 1: IC50 Values of AR Antagonists in Wild-Type vs. Mutant AR Cell Lines
The following table summarizes the inhibitory concentration (IC50) values for various AR antagonists against cell lines expressing wild-type (WT) AR and the F877L mutant AR. Data is derived from cytotoxicity assays performed over 6 days.
| Compound | Cell Line | IC50 (nM) | Fold Change (Mutant/WT) |
| Enzalutamide | LNCaP (WT) | 1,230 | - |
| LNCaP (AR F877L) | >10,000 | >8.1 | |
| Darolutamide | LNCaP (WT) | 1,560 | - |
| LNCaP (AR F877L) | >10,000 | >6.4 | |
| TRC-253 | LNCaP (WT) | 345 | - |
| LNCaP (AR F877L) | >10,000 | >29.0 |
Data adapted from a study on an enzalutamide-resistant prostate cancer model.[4]
Table 2: Functional Assay IC50 Values for Common AR Antagonists
This table presents IC50 values from a Mammalian Two-Hybrid (M2H) assay measuring the disruption of AR-LBD interaction with the coactivator TIF2, induced by Dihydrotestosterone (B1667394) (DHT).
| Compound | Assay | IC50 (μM) |
| Flutamide | TIF2 M2H | 3.01 ± 0.75 |
| Bicalutamide | TIF2 M2H | 2.01 ± 0.99 |
| Enzalutamide | TIF2 M2H | 2.36 ± 1.44 |
Data is representative of assays to interrogate the AF-2 transactivation domain of the AR.[5]
Visualization of Pathways and Workflows
Androgen Receptor Signaling Pathway
The diagram below illustrates the classical androgen receptor signaling pathway. In the absence of a ligand, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to an androgen like dihydrotestosterone (DHT), AR undergoes a conformational change, dissociates from HSPs, dimerizes, and translocates to the nucleus. In the nucleus, it binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators to initiate the transcription of target genes responsible for cell proliferation and survival. Antagonists block this process, while certain mutations can lead to ligand-independent activation or convert antagonists into agonists.
References
- 1. Mechanisms of acquired resistance to androgen receptor targeting drugs in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen Receptor-Dependent Mechanisms Mediating Drug Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assays to Interrogate the Ability of Compounds to Inhibit the AF-2 or AF-1 Transactivation Domains of the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Androgen Receptor (AR) Antagonist Resistance
Welcome to the technical support center for researchers investigating resistance to Androgen Receptor (AR) antagonists in prostate cancer. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to support your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My prostate cancer cell line (e.g., LNCaP, VCaP) is showing reduced sensitivity to enzalutamide (B1683756). How can I confirm and characterize this resistance?
A1: Reduced sensitivity is the first sign of acquired resistance. To confirm and characterize it, a multi-step approach is recommended:
-
Step 1: Dose-Response Curve & IC50 Shift: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a wide range of enzalutamide concentrations on both your suspected resistant line and the parental (sensitive) line. A significant rightward shift in the dose-response curve and a higher IC50 value for the suspected line confirms reduced drug sensitivity.
-
Step 2: Analyze AR Signaling: Check for reactivation of the AR signaling pathway despite enzalutamide treatment.
-
Western Blot: Probe for total AR, phosphorylated AR, and downstream targets like Prostate-Specific Antigen (PSA) and FKBP5. Resistant cells may show sustained or increased expression of these markers even in the presence of the drug.[1]
-
qRT-PCR: Measure mRNA levels of AR target genes (e.g., KLK3 (PSA), FKBP5, TMPRSS2). A failure of enzalutamide to suppress these genes indicates signaling reactivation.[1]
-
-
Step 3: Investigate Common Resistance Mechanisms:
-
AR Splice Variants: Specifically check for the expression of AR splice variant 7 (AR-V7), a key driver of resistance that lacks the ligand-binding domain targeted by enzalutamide.[2][3] This can be done via qRT-PCR or Western blot using an antibody specific to the N-terminal domain of AR.[4]
-
AR Gene Amplification/Overexpression: Compare AR protein and mRNA levels between your resistant and parental lines. Amplification is a common mechanism leading to AR overexpression.[5]
-
Bypass Pathway Activation: Examine key nodes of alternative signaling pathways known to confer resistance, such as the PI3K/AKT pathway (check for p-AKT levels) or Glucocorticoid Receptor (GR) expression.[6][7][8]
-
Q2: I've confirmed my cells are resistant, but I'm not seeing an effect with my novel combination therapy. What could be wrong?
A2: This is a common challenge. Consider the following troubleshooting steps:
-
Drug Synergy Model: Did you assess for synergy, additivity, or antagonism? Use software like CompuSyn to calculate a Combination Index (CI) from dose-response data. A CI < 1 indicates synergy. Your chosen concentrations may not be in the synergistic range.
-
Mechanism Mismatch: Ensure your combination strategy targets a relevant resistance mechanism in your specific cell model. For example, if resistance is driven by AR-V7, a therapy targeting intratumoral androgen synthesis may be less effective.[9] Characterize your model first (see Q1).
-
Off-Target Effects: Your novel compound could have unexpected off-target effects that interfere with the primary drug. Perform a Western blot array for key signaling pathways to screen for unintended alterations.
-
Cell Culture Conditions: Ensure consistent cell density, passage number, and media conditions. Long-term culture can lead to clonal selection and altered phenotypes. It is recommended to use cells from a frozen stock with a known passage number.
-
In Vivo Validation: Some combination effects are only apparent in vivo due to interactions with the tumor microenvironment.[9] If in vitro results are ambiguous, a xenograft model may be necessary to observe efficacy.[10]
Q3: I'm trying to detect the AR-V7 splice variant by Western blot, but my results are unclear. What are the best controls?
A3: Clear and reliable AR-V7 detection is crucial.
-
Positive Control Cell Line: The 22Rv1 cell line is widely used as a positive control because it endogenously expresses high levels of AR-V7 due to an AR gene rearrangement.[4]
-
Negative Control Cell Line: The LNCaP cell line is a suitable negative control as it primarily expresses full-length AR and has very low to undetectable levels of AR-V7 under standard culture conditions.[4]
-
Antibody Selection: Use a validated antibody that targets the N-terminal domain (NTD) of the AR, as this domain is present in both full-length AR and AR-V7. The full-length AR will appear at ~110 kDa, while AR-V7 will be a truncated band at ~80 kDa.
-
Loading Control: Always use a reliable loading control (e.g., GAPDH, β-Actin, Vinculin) to ensure equal protein loading between lanes.
Data Presentation: Key Resistance Markers
The following tables summarize key data related to AR antagonist resistance.
Table 1: Common Prostate Cancer Cell Lines in AR Resistance Research
| Cell Line | AR Status | Key Features Relevant to Resistance Studies |
|---|---|---|
| LNCaP | AR-positive (T877A mutation) | Androgen-sensitive parental line, often used to generate resistant sub-lines.[11] Low endogenous AR-V7 expression.[4] |
| VCaP | AR-positive (Wild-type, amplified) | High AR expression, represents a model of AR gene amplification.[11] |
| 22Rv1 | AR-positive | Endogenously expresses both full-length AR and the AR-V7 splice variant, serving as a model for AR-V7-driven resistance.[4] |
| C4-2B | AR-positive | A bone metastasis-derived, androgen-independent sub-line of LNCaP.[11] |
| LAPC4 | AR-positive (Wild-type) | Androgen-sensitive line; resistant variants can lose AR expression and upregulate glucocorticoid receptor (GR) signaling.[12] |
Table 2: Clinical Observations of AR-V7 in Patient Samples Data from a study on circulating tumor cells (CTCs) from patients with metastatic castration-resistant prostate cancer (mCRPC).[13]
| Treatment Group | AR-V7 Status | PSA Response Rate (≥50% decline) | Median Progression-Free Survival (PFS) |
|---|---|---|---|
| Enzalutamide | AR-V7 Negative | 53% | 6.0 months |
| AR-V7 Positive | 0% | 1.4 months | |
| Abiraterone (B193195) | AR-V7 Negative | 68% | Not Reached |
| | AR-V7 Positive | 0% | 1.3 months |
Visualizations: Pathways and Workflows
Signaling Pathways in Enzalutamide Resistance
Caption: Key mechanisms of resistance to AR antagonists like enzalutamide.
Experimental Workflow: Validating a Novel Compound
Caption: A standard workflow for testing a new agent against AR antagonist resistance.
Troubleshooting Logic: Low Efficacy of Combination Therapy
Caption: A decision tree for troubleshooting ineffective combination therapies.
Key Experimental Protocols
Protocol 1: Generation of an Enzalutamide-Resistant Cell Line (LNCaP-EnzaR)
This protocol is adapted from methods described in preclinical studies.[14]
-
Initial Culture: Culture parental LNCaP cells in standard RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Dose Escalation: Begin treatment with a low concentration of enzalutamide (e.g., 1 µM), which is close to the IC20 for the parental line.
-
Monitor and Passage: Monitor cell viability. When the cells resume a consistent growth rate (typically after several passages), subculture them and increase the enzalutamide concentration by 1.5-2 fold.
-
Repeat: Continue this process of dose escalation over several months. Surviving cells will be those that have adapted to the drug pressure.
-
Establishment: After 6-9 months, a resistant line that can proliferate steadily in a high concentration of enzalutamide (e.g., 10-20 µM) should be established.
-
Cryopreservation: Create a frozen stock of the resistant cell line (LNCaP-EnzaR) at a defined passage number.
-
Maintenance: Continuously culture the resistant line in media containing the final concentration of enzalutamide to maintain the resistant phenotype.
Protocol 2: Western Blot for Full-Length AR and AR-V7
-
Cell Lysis: Lyse cells from parental (LNCaP) and resistant (e.g., 22Rv1, LNCaP-EnzaR) lines using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 20-30 µg of total protein per lane). Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein lysates on an 8% or 4-12% gradient SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody targeting the N-terminus of the Androgen Receptor (e.g., Cell Signaling Technology, #D6F11).
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again as in step 8. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager. Full-length AR should be detected at ~110 kDa and AR-V7 at ~80 kDa.
-
Stripping and Reprobing: The membrane can be stripped and reprobed for a loading control like GAPDH or β-Actin to confirm equal loading.
References
- 1. Critical role of androgen receptor level in prostate cancer cell resistance to new generation antiandrogen enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting the PI3K/AKT Pathway Overcomes Enzalutamide Resistance by Inhibiting Induction of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AR and PI3K/AKT in Prostate Cancer: A Tale of Two Interconnected Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Preclinical Models in Prostate Cancer: Resistance to AR Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cell Line Characteristics Predict Subsequent Resistance to Androgen Receptor-Targeted Agents (ARTA) in Preclinical Models of Prostate Cancer [frontiersin.org]
- 13. AR-V7 and resistance to enzalutamide and abiraterone in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acquired resistance to the second-generation androgen receptor antagonist enzalutamide in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Androgen Receptor (AR) Antagonist Concentration for In Vitro Assays
Welcome to the technical support center for optimizing Androgen Receptor (AR) antagonist concentrations in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a novel Androgen Receptor antagonist in an in vitro assay?
A1: For a novel AR antagonist with an unknown half-maximal inhibitory concentration (IC50), it is recommended to perform a dose-response experiment over a wide concentration range. A common starting range is from 1 nM to 100 µM.[1] This allows for the determination of the compound's potency and the identification of the optimal concentration range for subsequent experiments.
Q2: How do I determine the IC50 value of my AR antagonist?
A2: The IC50 value is determined by treating target cells with serial dilutions of the antagonist and measuring the inhibition of an AR-dependent response.[1] This is typically done using a reporter gene assay or a cell proliferation assay in an AR-dependent cell line. The resulting data, plotted as percent inhibition versus the logarithm of the antagonist concentration, is fitted to a sigmoidal dose-response curve to calculate the IC50.[1]
Q3: My reporter gene assay is showing high variability between replicates. What could be the cause?
A3: High variability in reporter gene assays can stem from several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant differences between wells. Using calibrated multichannel pipettes and preparing a master mix for reagents can help minimize this.[2]
-
Cell Health and Density: Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density.[3] Overly confluent or unhealthy cells can lead to variable transfection efficiency and reporter expression.[3][4]
-
Reagent Quality: Use fresh or properly stored reagents, as repeated freeze-thaw cycles can reduce their efficacy.[2]
-
Transfection Efficiency: Variations in transfection efficiency are a common source of variability. Normalizing your data using a co-transfected internal control reporter, such as Renilla luciferase in a dual-luciferase assay, can correct for these differences.[2][3]
Q4: I am observing low or no signal in my luciferase reporter assay. What are some troubleshooting steps?
A4: A weak or absent signal can be due to several issues:
-
Suboptimal Transfection: Verify the quality of your plasmid DNA and optimize the DNA-to-transfection reagent ratio.[2][4]
-
Weak Promoter: The promoter driving your reporter gene may be weak. If possible, consider using a stronger promoter.[2]
-
Cell Lysis: Incomplete cell lysis will result in a lower yield of luciferase. Ensure you are using a sufficient volume of a suitable lysis buffer and allowing for adequate incubation time.[3]
-
Reagent Stability: Luciferin and coelenterazine (B1669285) can lose activity over time. Prepare these reagents fresh and use them promptly.[2]
Q5: How can I differentiate between true AR antagonism and cytotoxicity in my assay?
A5: It is crucial to distinguish whether a decrease in reporter signal is due to specific AR antagonism or a non-specific cytotoxic effect of the compound.[5] This can be achieved by multiplexing your reporter gene assay with a cell viability assay.[5] By assessing cell viability in the same wells, you can determine if the observed inhibition is due to the compound's effect on the AR pathway or simply due to cell death.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | - Autoluminescence of the compound.- High basal activity of the reporter. | - Subtract the background luminescence from wells with no cells.- Test for compound interference in a cell-free system.- Reduce the amount of reporter plasmid used for transfection.[3] |
| Signal Saturation | - Too much reporter plasmid DNA.- High cell density.- High antagonist concentration.- Luminometer gain is too high. | - Reduce the amount of reporter plasmid.- Optimize the number of cells seeded per well.- Perform a dose-response curve to find a non-saturating concentration.- Adjust the gain or integration time on the luminometer.[3][6] |
| Inconsistent IC50 Values | - Variability in assay conditions.- Cell line instability. | - Standardize all assay parameters, including cell passage number, seeding density, and incubation times.- Regularly check the expression and functionality of the AR in your cell line.[1] |
| Steep or Shallow Dose-Response Curve | - Limited data points in the linear range of the curve.- Low compound potency or off-target effects. | - Increase the number of concentrations tested, particularly around the expected IC50.- Verify the purity of your compound and consider testing in AR-negative cell lines to assess off-target effects.[1] |
Quantitative Data Summary
Table 1: Reported IC50 Values for Common AR Antagonists in In Vitro Assays
| Antagonist | Cell Line | Assay Type | Reported IC50 |
| Enzalutamide | LNCaP | AR Transcription | 36 nM[7], 3.66 x 10⁻⁷ M[8] |
| Enzalutamide | LNCaP AR F877L KI | Cytotoxicity | >10 µM[9] |
| Bicalutamide | LNCaP/AR(cs) | Competitive Binding | 160 nM[10][11][12][13] |
| Bicalutamide | LNCaP | AR Transcription | 1.18 x 10⁻⁷ M[8] |
| Darolutamide | LNCaP AR F877L KI | Cytotoxicity | >10 µM[9] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Compound | Assay Type | Recommended Concentration Range |
| Dihydrotestosterone (DHT) | MTS Assay | 0.001 - 10 nM[14] |
| Enzalutamide | MTS Assay | 0.1, 1, and 10 µM[14] |
| Bicalutamide | MTS Assay | 0.1, 1, and 10 µM[14] |
| (R)-Bicalutamide | Cell Survival | 0.02 - 20 µM[15] |
| Novel AR Antagonist | Dose-Response | 1 nM - 100 µM[1] |
Experimental Protocols
Dual-Luciferase Reporter Assay for AR Antagonist Activity
This protocol is designed to quantify the antagonist activity of a test compound on the Androgen Receptor.
Materials:
-
AR-responsive reporter cells (e.g., cells stably expressing AR and a luciferase reporter driven by an androgen response element).
-
Dual-luciferase reporter assay system (e.g., Firefly and Renilla luciferase).
-
Test AR antagonist.
-
Dihydrotestosterone (DHT) or a synthetic androgen like R1881.
-
Cell culture medium and supplements.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the AR-reporter cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test antagonist in the appropriate cell culture medium. The final concentration of any solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 0.1%.[1]
-
Treatment:
-
For antagonist mode, add the diluted test compound to the wells.
-
Immediately after, add a fixed concentration of an AR agonist (e.g., DHT at its EC80 concentration) to all wells except the vehicle control.[1]
-
Include controls: vehicle only (no antagonist, no agonist), agonist only, and a reference antagonist.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.[1]
-
Cell Lysis: Remove the medium, wash the cells with PBS, and add passive lysis buffer to each well. Incubate for 15-20 minutes at room temperature with gentle shaking.[3]
-
Luminescence Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percent inhibition for each antagonist concentration relative to the agonist-only control.
-
Plot the percent inhibition against the log of the antagonist concentration and fit a sigmoidal dose-response curve to determine the IC50.[1]
-
Cell Viability (Cytotoxicity) Assay
This protocol is used to assess the cytotoxic effects of the AR antagonist.
Materials:
-
Target cell line (e.g., LNCaP).
-
Test AR antagonist.
-
Cell viability assay reagent (e.g., MTT, MTS, or a luminescence-based assay like CellTiter-Glo®).
-
96-well clear or white tissue culture plates (depending on the assay).
-
Plate reader (spectrophotometer or luminometer).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the same serial dilutions of the AR antagonist used in the functional assay.
-
Incubation: Incubate the plate for the same duration as the functional assay (e.g., 24-72 hours).
-
Assay Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (absorbance or luminescence).
-
Data Analysis: Normalize the data to the vehicle-treated control cells to determine the percent viability at each antagonist concentration.
Visualizations
Caption: Androgen Receptor signaling and antagonist inhibition.
Caption: Troubleshooting workflow for low reporter signal.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Differentiating true androgen receptor inhibition from cytotoxicity-mediated reduction of reporter-gene transactivation in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Poor Response to Androgen Receptor (AR) Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Androgen Receptor (AR) antagonists.
Troubleshooting Guides
This section offers step-by-step solutions to specific problems you might encounter during your experiments.
Issue 1: Reduced or No Inhibition of AR Target Gene Expression
You've treated your cells with an AR antagonist, but you observe minimal or no decrease in the expression of known AR target genes (e.g., PSA, TMPRSS2) via qPCR or Western blot.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| 1. Cell Line Issues | a. Cell Line Authentication: Verify the identity of your cell line using Short Tandem Repeat (STR) profiling.[1][2][3][4] Misidentified or cross-contaminated cell lines are a common source of irreproducible results.[1][2] b. High Passage Number: Use low-passage cells for your experiments. High-passage numbers can lead to phenotypic and genotypic drift, altering cellular responses.[1] c. Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular signaling and gene expression.[1] |
| 2. Reagent Quality and Handling | a. Antagonist Degradation: Ensure the AR antagonist is stored correctly according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a stock solution. b. Incorrect Concentration: Verify the final concentration of the antagonist in your culture medium. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| 3. Experimental Protocol | a. Insufficient Incubation Time: Optimize the incubation time with the antagonist. A time-course experiment can help determine the point of maximal target gene inhibition. b. Serum in Media: Androgens present in fetal bovine serum (FBS) can compete with the antagonist. Consider using charcoal-stripped FBS to reduce androgen levels. |
| 4. Mechanisms of Resistance | a. AR Mutations: The cell line may harbor mutations in the AR ligand-binding domain (LBD) that convert the antagonist into an agonist (e.g., T877A mutation in LNCaP cells with flutamide).[5][6][7][8] Sequence the AR gene in your cell line to check for known resistance mutations. b. AR Overexpression: Increased AR expression can overcome the inhibitory effects of the antagonist.[5][9] Quantify AR protein and mRNA levels in your treated and untreated cells. c. AR Splice Variants: Expression of constitutively active AR splice variants that lack the LBD (e.g., AR-V7) can drive target gene expression independently of androgens and are not inhibited by LBD-targeting antagonists.[5][9][10][11] Check for the presence of AR splice variants using RT-PCR. |
| 5. Assay-Specific Issues (qPCR/Western Blot) | Refer to the specific troubleshooting sections for qPCR and Western Blot below. |
Experimental Workflow for Investigating Poor Inhibition
Caption: A logical workflow for troubleshooting poor AR antagonist response.
Issue 2: No Signal or Weak Signal in Western Blot for AR or Downstream Targets
You are trying to detect AR or its target proteins, but you get no bands or very faint bands on your Western blot.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| 1. Sample Preparation | a. Insufficient Protein Loaded: Ensure you are loading an adequate amount of protein (typically 20-30 µg of total cell lysate).[12][13] Perform a protein concentration assay (e.g., BCA) to accurately quantify your lysates. b. Protein Degradation: Add protease and phosphatase inhibitors to your lysis buffer immediately before use.[14] Keep samples on ice during preparation. |
| 2. Antibody Issues | a. Primary Antibody: Verify that the primary antibody is validated for the species you are using.[12] Use a positive control to confirm antibody activity.[12][13] Optimize the antibody concentration and incubation time (e.g., overnight at 4°C).[15] b. Secondary Antibody: Ensure the secondary antibody is compatible with the primary antibody (e.g., anti-mouse secondary for a mouse primary).[12] Avoid using sodium azide (B81097) with HRP-conjugated antibodies as it is an inhibitor.[12][15] |
| 3. Transfer Problems | a. Inefficient Transfer: Check for proper assembly of the transfer sandwich and ensure good contact between the gel and the membrane.[12] Use a reversible protein stain like Ponceau S to visualize protein transfer.[12] For high molecular weight proteins, consider a wet transfer and adjust the methanol (B129727) concentration and transfer time.[13] b. PVDF Membrane Activation: If using a PVDF membrane, ensure it is pre-wetted with methanol before use.[12] |
| 4. Detection | a. Inactive Substrate: Check the expiration date of your ECL substrate and ensure it has been stored correctly.[12] Increase the incubation time with the substrate or the exposure time.[15] b. Insufficient Target Protein Expression: The protein of interest may be expressed at very low levels in your chosen cell line. Consult literature or protein atlases to confirm expected expression levels.[13] |
Western Blot Troubleshooting Flowchart
Caption: A flowchart for diagnosing issues with Western blot signals.
Issue 3: Inconsistent or Non-Reproducible qPCR Results
Your qPCR data for AR target genes shows high variability between replicates or is not reproducible across experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| 1. RNA Quality and Quantity | a. RNA Degradation: Assess RNA integrity using a Bioanalyzer or by running an agarose (B213101) gel. Use RNase-free reagents and consumables. b. Inaccurate Quantification: Accurately quantify your RNA using a spectrophotometer (e.g., NanoDrop) and ensure consistent input amounts for reverse transcription. |
| 2. Primer Design and Optimization | a. Poor Primer Design: Design primers with a melting temperature (Tm) between 58-65°C and a GC content of 40-60%.[16] Use tools like Primer-BLAST to check for specificity.[16] b. Non-Optimal Annealing Temperature: Perform a temperature gradient PCR to determine the optimal annealing temperature for your primer pair.[16][17] |
| 3. Reverse Transcription (RT) | a. Inefficient RT: Ensure your RT enzyme is active and the reaction is set up correctly. Include a no-RT control to check for genomic DNA contamination. b. gDNA Contamination: Treat RNA samples with DNase I prior to reverse transcription.[18] |
| 4. qPCR Reaction Setup | a. Pipetting Errors: Use calibrated pipettes and mix reagents thoroughly. Prepare a master mix to minimize pipetting variability.[19] b. Template Concentration: Use an appropriate amount of cDNA template. Too much or too little can inhibit the reaction.[16] |
| 5. Data Analysis | a. Incorrect Baseline/Threshold: Ensure the baseline and threshold are set correctly within the exponential phase of amplification for all samples.[18] b. Inappropriate Reference Genes: Validate your reference genes to ensure their expression is stable across your experimental conditions. |
qPCR Troubleshooting Logic
Caption: A logical progression for troubleshooting qPCR experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my cells becoming resistant to the AR antagonist over time?
A1: Acquired resistance is a common phenomenon.[[“]] Key mechanisms include:
-
AR Gene Mutations: Point mutations in the AR ligand-binding domain can alter the antagonist's effect, sometimes converting it into an agonist.[5][6][7] The F877L mutation, for instance, confers resistance to enzalutamide.[5]
-
AR Amplification/Overexpression: Cells may increase the production of the AR protein, requiring higher concentrations of the antagonist to achieve an inhibitory effect.[5][9]
-
Expression of AR Splice Variants: Truncated AR variants lacking the ligand-binding domain (like AR-V7) can become active, driving cancer cell growth in a way that is not affected by traditional antagonists.[5][9][10][11]
-
Bypass Pathways: Activation of alternative signaling pathways (e.g., PI3K/Akt, MAPK) can promote cell survival and proliferation independently of AR signaling.[9]
-
Upregulation of Other Receptors: The glucocorticoid receptor (GR) can sometimes take over and drive the expression of a subset of AR target genes, bypassing the need for AR.[10][21]
Signaling Pathways in AR Antagonist Resistance
Caption: Mechanisms of resistance to AR antagonist therapy.
Q2: What are some common first-generation vs. second-generation AR antagonists I might be using?
A2: Antagonists are generally categorized by their potency and mechanism of action.
-
First-generation: These include flutamide, bicalutamide, and nilutamide.[22][23] They act as competitive inhibitors at the AR ligand-binding domain but can sometimes exhibit partial agonist activity, especially in the context of AR overexpression.[21]
-
Second-generation (or "novel"): These include enzalutamide, apalutamide, and darolutamide.[23][24] They have a higher binding affinity for AR, are considered "pure" antagonists, and can also inhibit AR nuclear translocation and binding to DNA, making them more potent.[22][24]
Q3: Should I be concerned about the source of my cell lines?
A3: Absolutely. It is crucial to obtain cell lines from reputable cell banks (e.g., ATCC).[2] This ensures you are starting with a properly identified, low-passage, and contaminant-free culture. You should perform authentication upon receipt and before publishing any data.[3] The ICLAC Register of Misidentified Cell Lines is a valuable resource to check before beginning experiments.[2]
Q4: How can I confirm that my antagonist is engaging with the AR protein in my cells?
A4: While downstream functional assays (qPCR, Western blot for target genes) are standard, more direct methods can be used. A cellular thermal shift assay (CETSA) can be performed to assess target engagement by observing changes in the thermal stability of the AR protein upon antagonist binding. Alternatively, co-immunoprecipitation (Co-IP) experiments can be used to see if the antagonist disrupts the interaction between AR and its coactivators.
Key Experimental Protocols
Western Blotting for AR and Target Proteins
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[14]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer, heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. For high MW proteins, use a wet transfer system at 4°C.[13][14]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-AR) diluted in blocking buffer, typically overnight at 4°C.[15]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[13]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager or X-ray film.[15]
Quantitative RT-PCR (qPCR) for AR Target Gene Expression
-
RNA Isolation: Treat cells with the AR antagonist for the desired time. Isolate total RNA using a column-based kit or TRIzol reagent.
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.[18]
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) and/or random primers.
-
qPCR Reaction: Set up the qPCR reaction in triplicate for each sample using a SYBR Green or TaqMan-based master mix. Include primers for your gene of interest (e.g., KLK3 for PSA) and at least one validated reference gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Run the reaction on a real-time PCR instrument with standard cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Cell Line Authentication (STR Profiling)
Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[1][2][3]
-
Sample Collection: Prepare a cell pellet from a fresh culture or a frozen vial.
-
DNA Extraction: Isolate genomic DNA from the cell sample.
-
PCR Amplification: Use a commercial STR profiling kit to amplify multiple STR loci and the amelogenin gene (for sex determination) in a multiplex PCR reaction.
-
Fragment Analysis: Analyze the PCR products using capillary electrophoresis to determine the precise length of the fragments for each STR marker.
-
Profile Comparison: Compare the resulting STR profile to the reference profile for that cell line in a database (e.g., ATCC, Cellosaurus) to confirm its identity. An 80% match or higher is generally required to confirm identity.
References
- 1. Cell line authentication and validation is a key requirement for Journal of Cell Communication and Signaling publications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Anti‐Resistance AR Antagonists Guided by Funnel Metadynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Changes Due to Antagonist Binding in Ligand Binding Pocket of Androgen Receptor Elucidated Through Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AR mRNA stability is increased with AR-antagonist resistance via 3′UTR variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel anti-androgen receptor signaling agents: Understanding the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arp1.com [arp1.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Troubleshooting Common Issues in PCR and qPCR Experiments [tsktbiotech.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. blog.biosearchtech.com [blog.biosearchtech.com]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. consensus.app [consensus.app]
- 21. Mechanisms of acquired resistance to androgen receptor targeting drugs in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. erc.bioscientifica.com [erc.bioscientifica.com]
- 23. mcpress.mayoclinic.org [mcpress.mayoclinic.org]
- 24. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Activity of Androgen Receptor Antagonist 1
Welcome to the technical support center for Androgen Receptor (AR) Antagonist 1. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize off-target activity during experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results show unexpected toxicity or phenotypes at concentrations where AR Antagonist 1 should be specific. Could this be due to off-target effects?
A1: Yes, unexpected cellular responses can be a key indicator of off-target activity. While AR Antagonist 1 is designed to selectively inhibit the androgen receptor, at higher concentrations it may interact with other cellular proteins, leading to unintended biological consequences. First-generation non-steroidal antiandrogens (NSAAs), for example, are known to have side effects such as gynecomastia, hot flashes, and in rare cases, liver toxicity, which may stem from off-target interactions.[1][2][3][4][5] Newer generation antagonists are generally more specific but off-target effects can still occur.[6]
To investigate this, we recommend performing a dose-response curve and comparing the concentration at which you observe the unexpected effect with the known IC50 for AR inhibition. If there is a significant discrepancy, off-target effects are likely.
Q2: How can I experimentally validate that my observed results are due to on-target AR antagonism versus an off-target effect?
A2: To differentiate between on-target and off-target effects, a multi-pronged approach is recommended. This involves using control experiments to isolate the effect of AR inhibition. A logical workflow for this validation process is outlined below.
Q3: What are some of the known or potential off-targets for non-steroidal AR antagonists?
A3: While designed for the AR, some antagonists may interact with other proteins, particularly at higher concentrations. Potential off-targets can include other nuclear receptors due to structural similarities in the ligand-binding domain, as well as various kinases. For instance, some AR antagonists have been noted to have weak interactions with other steroid hormone receptors. It's also important to consider that some compounds can cause off-target effects not by direct binding, but by inducing broader cellular stress responses.[7]
Q4: I am using an AR-positive cell line, but my antagonist is showing an effect in a supposedly AR-negative cell line. What does this mean?
A4: Observing activity in an AR-negative cell line is a strong indication of an off-target effect.[8] Cell lines such as PC-3 and DU145 are commonly used as AR-negative controls in prostate cancer research. If AR Antagonist 1 is inhibiting proliferation or inducing a phenotype in these cells, it is likely acting through a mechanism independent of the androgen receptor.[8]
Troubleshooting Guides
Issue 1: Inconsistent results in AR reporter assays.
Possible Cause: Off-target effects of the antagonist on the reporter system itself (e.g., luciferase expression or activity) or on general cell health and transcription.
Troubleshooting Steps:
-
Run a control reporter assay: Use a reporter driven by a constitutive promoter (e.g., CMV or SV40) and treat with AR Antagonist 1. A change in signal suggests an off-target effect on the transcriptional machinery or reporter protein.
-
Assess cell viability: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your reporter assay. A decrease in viability can lead to a reduction in reporter signal, which may be misinterpreted as on-target antagonism.
-
Use a dual-luciferase system: Employ a dual-luciferase assay system where a second reporter (e.g., Renilla luciferase) under a constitutive promoter is co-transfected.[9] Normalizing the firefly luciferase signal (driven by the androgen response element) to the Renilla signal can help correct for off-target effects on general transcription or cell number.[9]
Issue 2: AR Antagonist 1 appears to have agonist activity at high concentrations.
Possible Cause: Some AR antagonists can exhibit partial agonist activity, particularly in the context of AR mutations or overexpression.[10] This can also be an off-target effect where the compound activates another signaling pathway that cross-talks with AR-regulated genes.
Troubleshooting Steps:
-
Sequence the AR gene in your cell line: Ensure there are no mutations in the AR ligand-binding domain that could alter the antagonist's activity.
-
Test in multiple AR-positive cell lines: Use cell lines with known AR status and mutation profiles to see if the agonist activity is cell-line specific.
-
Perform a competitive binding assay: This can help confirm if the compound is indeed binding to the AR at those concentrations.
Data Summary
The following table provides a hypothetical comparison of the binding affinity and inhibitory concentration of AR Antagonist 1 for the androgen receptor versus potential off-targets. This illustrates the importance of using the antagonist at concentrations where it is most selective for its intended target.
| Target | Binding Affinity (Ki, nM) | Functional Inhibition (IC50, nM) |
| Androgen Receptor (On-Target) | 5 | 25 |
| Progesterone Receptor | 500 | >10,000 |
| Glucocorticoid Receptor | >10,000 | >10,000 |
| Kinase X | 1,500 | 5,000 |
| Kinase Y | >10,000 | >10,000 |
Note: These are representative values. Actual values should be determined experimentally.
Key Experimental Protocols
Protocol 1: Dual-Luciferase Reporter Assay for AR Activity
This assay is used to measure the ability of AR Antagonist 1 to inhibit androgen-induced transcription of a reporter gene.[11]
Materials:
-
AR-positive cells (e.g., LNCaP)
-
Dual-luciferase reporter plasmids (e.g., pGL3-ARE-luciferase and pRL-TK for Renilla)
-
Transfection reagent
-
AR Antagonist 1 and an androgen (e.g., Dihydrotestosterone, DHT)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the androgen response element (ARE)-driven firefly luciferase plasmid and the constitutive Renilla luciferase plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with a medium containing a fixed concentration of DHT and varying concentrations of AR Antagonist 1. Include appropriate controls (vehicle only, DHT only).
-
Cell Lysis: After another 24-48 hours, wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.[12][13]
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[12][13]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the concentration of AR Antagonist 1 to determine the IC50 value.
Protocol 2: Competitive Binding Assay
This assay determines the affinity of AR Antagonist 1 for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.[14][15][16]
Materials:
-
Source of AR protein (e.g., rat prostate cytosol or recombinant human AR)[14]
-
Radiolabeled androgen (e.g., [³H]-R1881)
-
AR Antagonist 1
-
Assay buffer
-
Scintillation counter[15]
Procedure:
-
Preparation: Prepare serial dilutions of AR Antagonist 1.
-
Binding Reaction: In a multi-well plate, incubate a fixed amount of AR protein with a fixed concentration of [³H]-R1881 and the varying concentrations of AR Antagonist 1.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., incubate for 18-24 hours at 4°C).
-
Separation: Separate the bound from the free radioligand. This can be done using methods like dextran-coated charcoal or filtration.
-
Quantification: Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of AR Antagonist 1. The concentration of the antagonist that displaces 50% of the radioligand is the IC50, from which the binding affinity (Ki) can be calculated.
Signaling Pathway
The diagram below illustrates the canonical androgen receptor signaling pathway and the point of inhibition by AR Antagonist 1. Understanding this pathway is crucial for interpreting experimental results.
References
- 1. oncolink.org [oncolink.org]
- 2. Side effects of bicalutamide - Wikipedia [en.wikipedia.org]
- 3. Bicalutamide Side Effects: Common, Severe, Long Term [drugs.com]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. Bicalutamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiandrogens and androgen depleting therapies in prostate cancer: novel agents for an established target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (+)-JJ-74-138 is a novel non-competitive androgen receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luciferase Reporter Assay [bio-protocol.org]
- 10. Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. med.emory.edu [med.emory.edu]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 16. experts.umn.edu [experts.umn.edu]
improving the solubility and stability of Androgen receptor antagonist 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in overcoming common challenges related to the solubility and stability of Androgen Receptor Antagonist 1 (ARA1).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of ARA1?
A: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of ARA1.[1] For optimal results, use anhydrous, high-purity DMSO.
Q2: I am having difficulty dissolving ARA1 in DMSO. What can I do?
A: If you encounter solubility issues in DMSO, gentle warming of the solution to 37°C or brief sonication in a water bath for 5-10 minutes can help facilitate dissolution.[2] Always visually inspect the solution to ensure it is clear and free of particulates before use.
Q3: How should I store stock and working solutions of ARA1 to ensure stability?
A: Proper storage is crucial for maintaining the stability of ARA1.[3] For long-term storage, stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C, protected from light.[1][3] Aqueous working solutions should be prepared fresh for each experiment and used promptly, as they are not recommended for storage.[3]
Q4: My ARA1 solution appears cloudy or has a precipitate after dilution in an aqueous buffer. What should I do?
A: Cloudiness or precipitation indicates that ARA1 has exceeded its solubility limit in the aqueous buffer.[3] This can be caused by "solvent shock" when a concentrated DMSO stock is rapidly diluted. To avoid this, it is critical to add the DMSO stock to the aqueous buffer and not the other way around, followed by vigorous mixing.[2] Preparing intermediate serial dilutions in your experimental medium can also prevent localized high concentrations that lead to precipitation.[1] If precipitation occurs, the solution should not be used as the effective concentration is unknown.[3]
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Poor aqueous solubility is a common challenge with hydrophobic molecules like ARA1. If you are experiencing precipitation or difficulty achieving the desired concentration in your experimental medium, consider the following strategies.
Data on ARA1 Solubility Enhancement
| Formulation Strategy | ARA1 Concentration (µM) | Observation | % Solubility Increase (vs. PBS) |
| PBS (pH 7.4) | 1 | Precipitate forms > 5 µM | - |
| PBS with 5% DMSO | 10 | Clear solution | 900% |
| PBS with 10% Ethanol | 8 | Clear solution | 700% |
| 10mM HP-β-Cyclodextrin in PBS | 50 | Clear solution | 4900% |
Experimental Protocol: Solubility Enhancement with Cyclodextrins
This protocol describes how to use hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the aqueous solubility of ARA1.
Materials:
-
This compound (ARA1)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Prepare ARA1 Stock Solution: Prepare a concentrated stock solution of ARA1 (e.g., 20 mM) in DMSO.
-
Prepare HP-β-CD Solution: Prepare a 100 mM solution of HP-β-CD in PBS. Warm the solution to 37°C to ensure complete dissolution.
-
Complexation:
-
In a sterile microcentrifuge tube, add the desired volume of the ARA1 DMSO stock.
-
While vortexing, slowly add the HP-β-CD solution to the ARA1 stock to achieve the desired final ARA1 concentration.
-
Continue to vortex for 15 minutes at room temperature.
-
-
Equilibration: Incubate the solution at 37°C for 1 hour, followed by sonication for 10 minutes.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
Issue 2: Chemical Instability and Degradation
ARA1 may be susceptible to degradation under certain conditions, such as exposure to light, extreme pH, or prolonged storage in aqueous solutions.
Troubleshooting Inconsistent Assay Results
Inconsistent results in cell-based assays can often be traced back to compound instability.
Caption: Troubleshooting inconsistent assay results.
Experimental Protocol: Forced Degradation Study
A forced degradation study can help identify conditions under which ARA1 is unstable.
Materials:
-
10 mM ARA1 stock solution in DMSO
-
1 N HCl, 1 N NaOH, 30% H₂O₂
-
PBS (pH 7.4)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare Test Solutions: Dilute the ARA1 stock solution to a final concentration of 100 µM in separate solutions of 0.1 N HCl, 0.1 N NaOH, 0.3% H₂O₂, and PBS.
-
Incubation: Incubate the solutions at 40°C for 24 hours. Keep a control sample in PBS at 4°C.
-
Neutralization: After incubation, neutralize the acidic and basic samples.
-
HPLC Analysis: Analyze all samples by HPLC to quantify the remaining percentage of intact ARA1 and identify any degradation products.
Forced Degradation Data for ARA1
| Condition | Incubation Time (hr) | % ARA1 Remaining | Major Degradants Detected |
| 0.1 N HCl (40°C) | 24 | 85.2% | Degradant A |
| 0.1 N NaOH (40°C) | 24 | 65.7% | Degradant B, Degradant C |
| 0.3% H₂O₂ (40°C) | 24 | 92.1% | Minor oxidative products |
| PBS pH 7.4 (40°C) | 24 | 98.5% | None |
Biological Context and Experimental Workflow
Androgen Receptor Signaling Pathway
Androgens, like testosterone, bind to the Androgen Receptor (AR) in the cytoplasm, causing it to dissociate from heat shock proteins (HSPs). The AR then dimerizes and translocates to the nucleus.[4][5] In the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on DNA, recruiting co-activators and initiating the transcription of target genes involved in cell proliferation and survival.[4][6] ARA1 acts as an antagonist, preventing this transcriptional activation.[7][8]
Caption: Androgen Receptor (AR) signaling pathway.
General Workflow for Solubility and Stability Assessment
The following workflow outlines the key steps in assessing and improving the solubility and stability of ARA1 for in vitro and in vivo studies.
Caption: Workflow for solubility and stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. Facebook [cancer.gov]
Technical Support Center: Managing Androgen Receptor (AR) Antagonist-Induced Cytotoxicity in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity induced by AR antagonists in non-target cells.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the off-target cytotoxic effects of AR antagonists.
Q1: We are observing unexpected cytotoxicity in our non-target cell line after treatment with an AR antagonist. What are the potential underlying mechanisms?
A1: Off-target cytotoxicity of AR antagonists can arise from several mechanisms that are independent of their intended action on the androgen receptor. These can include:
-
Mitochondrial Dysfunction: Some AR antagonists can interfere with mitochondrial function, leading to increased production of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and ultimately, apoptosis.[1][2]
-
Cardiotoxicity: Certain AR antagonists have been associated with cardiovascular adverse effects. The proposed mechanisms involve hormonal imbalances, vascular remodeling, and alterations in nitric oxide (NO) signaling, which can lead to left ventricular dysfunction and congestive heart failure.[3][4]
-
Hepatotoxicity: Liver injury is a known, though sometimes rare, side effect of some AR antagonists. The mechanisms are not fully elucidated but may involve the production of toxic metabolites during liver metabolism.[5]
-
Neurotoxicity: Some AR antagonists can cross the blood-brain barrier and may cause neurological side effects. One proposed mechanism is the inhibition of non-target receptors in the central nervous system, such as the GABA-A receptor.[6]
-
Induction of Apoptosis: AR antagonists can trigger programmed cell death in non-target cells through various signaling pathways, which may be caspase-dependent or -independent.[7]
Q2: How can we differentiate between a cytotoxic and a cytostatic effect of our AR antagonist on non-target cells?
A2: It is crucial to distinguish between cytotoxicity (cell death) and cytostasis (inhibition of cell proliferation). A combination of assays is recommended:
-
Cell Viability Assays: Assays like the MTT or MTS assay measure metabolic activity, which is an indicator of viable cells. A decrease in the signal suggests either cytotoxicity or cytostasis.
-
Cytotoxicity Assays: Assays like the Lactate Dehydrogenase (LDH) assay measure the release of LDH from damaged cells into the culture medium, which is a direct marker of cell membrane damage and cytotoxicity.
-
Interpretation:
-
A decrease in the MTT/MTS signal with a corresponding increase in the LDH signal indicates a cytotoxic effect.
-
A decrease in the MTT/MTS signal without a significant increase in the LDH signal suggests a cytostatic effect.
-
-
Confirmation: To confirm a cytostatic effect, you can perform cell cycle analysis by flow cytometry to look for cell cycle arrest or use proliferation assays like BrdU or EdU incorporation assays.
Q3: Which non-target cell lines are most relevant for assessing the off-target cytotoxicity of AR antagonists?
A3: The choice of cell line should be guided by the potential clinical side effects of the AR antagonist class. Commonly used and relevant non-target cell lines include:
-
Hepatocytes: Primary human hepatocytes or cell lines like HepG2 are used to assess potential hepatotoxicity.
-
Cardiomyocytes: Primary cardiomyocytes or cell lines like AC16 are relevant for studying cardiotoxicity.
-
Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVEC) are useful for investigating vascular toxicity.
-
Neuronal Cells: Primary neurons or neuroblastoma cell lines like SH-SY5Y can be used to evaluate potential neurotoxicity.
-
Renal Cells: Cell lines like HEK293 (Human Embryonic Kidney cells) are often used for general toxicity screening.
II. Data Presentation: Quantitative Cytotoxicity Data
Disclaimer: The following tables summarize publicly available data on the cytotoxicity of AR antagonists. The majority of published data focuses on prostate cancer cell lines (the intended target). Data on non-target, non-cancerous cells is limited. The provided data should be used for reference and comparison, and researchers are encouraged to determine the IC50 values in their specific non-target cell lines of interest.
Table 1: IC50 Values of Enzalutamide in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | 36 nM | [8] |
| 22Rv1 Neo | Prostate Cancer | 18.5 µM | [9] |
| LNCaP Neo | Prostate Cancer | 18.3 µM | [9] |
Table 2: IC50 Values of Bicalutamide (B1683754) in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | >10 µM | [4] |
| LNCaP-Rbic | Prostate Cancer | >10 µM | [4] |
| VCaP | Prostate Cancer | >10 µM | [4] |
Table 3: IC50 Values of Apalutamide in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| LNCaP WT | Prostate Cancer | 0.130 µM | [10] |
Table 4: Apoptosis Induction by AR Antagonists in Different Cell Lines
| AR Antagonist | Cell Line | Cell Type | Apoptosis Induction | Reference |
| Enzalutamide | LNCaP | Prostate Cancer | Increased BAX, decreased Bcl-2, nuclear pyknosis, DNA fragmentation | [5] |
| Enzalutamide | HCC1954 | Breast Cancer | Increased cleaved Caspase-3 | [10] |
| Bicalutamide | PWR-1E | Prostate Epithelial | Caspase-dependent | [7] |
| Bicalutamide | PC-3 | Prostate Cancer | Partially caspase-dependent, partially calpain-dependent | [7] |
| Apalutamide + IACS | LNCaP | Prostate Cancer | Increased apoptotic cell death | [1] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments to assess AR antagonist-induced cytotoxicity.
MTT Cell Viability Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the AR antagonist in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
Medium background: Medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Caspase-Glo® 3/7 Assay (Promega)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the AR antagonist as described in the MTT assay protocol.
-
Reagent Preparation: Thaw the Caspase-Glo® 3/7 Buffer and lyophilized Caspase-Glo® 3/7 Substrate and allow them to equilibrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer to the substrate vial. Mix by gentle inversion until the substrate is thoroughly dissolved.
-
Assay Procedure:
-
Remove the plate containing the cells from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds to 2 minutes.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Results are typically expressed as fold-change in caspase activity compared to the vehicle-treated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a common method using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Black-walled 96-well plates for fluorescence measurements
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a black-walled 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the AR antagonist at various concentrations for the desired time. Include a positive control such as hydrogen peroxide (H2O2).
-
Probe Loading:
-
Prepare a 10 µM working solution of DCFH-DA in pre-warmed HBSS or serum-free medium.
-
Remove the treatment medium and wash the cells once with HBSS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Measurement:
-
Wash the cells twice with HBSS to remove excess probe.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.
-
-
Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS. Express the results as a fold-change in fluorescence compared to the vehicle-treated control.
IV. Troubleshooting Guides
This section provides solutions to common problems encountered during cytotoxicity experiments with AR antagonists.
Troubleshooting Cytotoxicity Assays
| Problem | Possible Cause(s) | Solution(s) |
| High variability between replicate wells in MTT/LDH assay | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate- Cell clumping | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS or medium.- Gently triturate the cell suspension to break up clumps before seeding. |
| No dose-dependent cytotoxicity observed | - Concentration range is too low or too high- Incubation time is too short- Compound is not cytotoxic to the chosen cell line- Compound has precipitated out of solution | - Test a broader range of concentrations, including logarithmic dilutions.- Extend the incubation period (e.g., up to 72 hours).- Include a positive control known to be toxic to the cells to validate the assay.- Visually inspect the wells for precipitation. If observed, try a different solvent or a lower final concentration. |
| High background in LDH assay | - High inherent LDH activity in the serum used in the culture medium- High spontaneous cell death in the culture- Rough handling of cells during the assay | - Use a lower percentage of serum (1-5%) in the culture medium during the experiment.- Optimize cell seeding density to avoid overgrowth and subsequent cell death.- Handle the plate gently, especially during media changes and supernatant transfer. |
| Unexpectedly high viability in MTT assay | - The AR antagonist has reducing properties and directly reduces MTT- The compound interferes with formazan crystal solubilization | - Test the compound in a cell-free system with MTT to check for direct reduction.- If direct reduction occurs, consider an alternative viability assay (e.g., CellTiter-Glo®).- Ensure complete solubilization of formazan crystals by increasing incubation time with the solubilization buffer or by gentle pipetting. |
| Low signal in Caspase-Glo® assay | - Insufficient apoptosis induction- Short incubation time with the reagent- The apoptotic pathway is caspase-3/7 independent | - Increase the concentration of the AR antagonist or the incubation time.- Increase the incubation time with the Caspase-Glo® reagent (up to 3 hours).- Investigate the involvement of other caspases (e.g., caspase-8, -9) or caspase-independent pathways. |
Troubleshooting Cell Culture Contamination
| Contaminant | Signs | Possible Source(s) | Action |
| Bacteria | - Sudden turbidity of the medium- Rapid drop in pH (medium turns yellow)- Visible small, motile particles between cells under high magnification | - Non-sterile technique- Contaminated reagents or media- Contaminated incubator | - Discard the contaminated culture immediately.- Decontaminate the biosafety cabinet and incubator.- Check all reagents and media for contamination. |
| Fungi (Yeast & Mold) | - Yeast: Small, budding, ovoid particles, sometimes in chains. Medium may become turbid.- Mold: Filamentous growth (mycelia) visible in the culture, often appearing as fuzzy colonies. | - Airborne spores- Contaminated reagents or equipment | - Discard the contaminated culture immediately to prevent spore dispersal.- Thoroughly clean and decontaminate the work area and incubator. |
| Mycoplasma | - No visible signs of contamination (no turbidity or pH change)- Changes in cell growth rate, morphology, or response to stimuli- Reduced transfection efficiency | - Cross-contamination from other cell lines- Contaminated serum or reagents- Laboratory personnel | - Quarantine the suspected cell line.- Test for mycoplasma using a PCR-based kit or a fluorescent dye that stains DNA.- If positive, discard the culture and all related stocks. If the cell line is irreplaceable, treatment with specific anti-mycoplasma agents can be attempted, but success is not guaranteed. |
V. Signaling Pathways and Experimental Workflows
This section provides visual representations of key signaling pathways and experimental workflows using the DOT language for Graphviz.
Signaling Pathways
Caption: Potential mechanisms of AR antagonist-induced cytotoxicity in non-target cells.
Caption: Simplified overview of apoptosis signaling pathways induced by AR antagonists.
Experimental Workflows
Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.
Caption: A workflow for differentiating between cytotoxic and cytostatic effects.
References
- 1. Mitochondrial Elongation and ROS-Mediated Apoptosis in Prostate Cancer Cells under Therapy with Apalutamide and Complex I Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Rare Case of Bicalutamide-Induced Severe Congestive Heart Failure in a Patient With Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apalutamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Enzalutamide: the emperor of all anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential mechanisms of bicalutamide-induced apoptosis in prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bicalutamide | C18H14F4N2O4S | CID 2375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. In vitro combination effects of plant-derived quercetin with synthetic bicalutamide on prostate cancer and normal cell lines: in silico comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenotypic Plasticity and Androgen Receptor Bypass Drive Cross-Resistance to Apalutamide in Castration-Resistant Prostate Cancer Cell Models [mdpi.com]
Technical Support Center: Stability of Androgen Receptor Antagonist 1 (ARA-1) in Solution
Disclaimer: "Androgen Receptor Antagonist 1" or "ARA-1" is a hypothetical designation for a small molecule drug candidate. The data and protocols provided are for illustrative purposes and should be adapted based on the specific physicochemical properties of the actual compound being studied.
This guide provides researchers, scientists, and drug development professionals with essential information on preventing the degradation of this compound (ARA-1) in solution. It includes troubleshooting advice, stability data, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ARA-1 solution has turned yellow and lost potency. What is happening?
A1: Discoloration and loss of activity are common indicators of chemical degradation.[1] The two most likely causes are oxidation and photolysis, especially if your compound has light-sensitive functional groups.[2]
-
Troubleshooting Steps:
-
Protect from Light: Immediately switch to using amber vials or wrap your vials in aluminum foil.[3] Prepare and handle the solution under low-light conditions.
-
De-gas Solvents: Atmospheric oxygen can cause oxidative degradation.[2] Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-20 minutes.
-
Use Fresh Solution: Prepare only enough solution for your immediate experimental needs. Avoid long-term storage of dilute solutions unless their stability has been confirmed.
-
Confirm Structure: Use an analytical technique like LC-MS to check for the presence of degradation products. This can help confirm the degradation pathway.[4]
-
Q2: I've observed a precipitate forming in my stock solution of ARA-1 in DMSO after storing it at 4°C. How can I prevent this?
A2: This is likely due to the compound crashing out of solution at a lower temperature, a common issue with compounds that have limited solubility.
-
Troubleshooting Steps:
-
Re-dissolve Gently: Warm the solution to room temperature or briefly in a 37°C water bath and vortex to see if the precipitate re-dissolves.
-
Store at Room Temperature: Unless your compound is thermally labile, it is often better to store highly concentrated DMSO stocks at a controlled room temperature (20-25°C) to prevent precipitation.
-
Check for Degradation: After re-dissolving, run a quick purity check (e.g., by HPLC) to ensure the compound has not degraded.
-
Consider an Alternative Solvent: If room temperature storage is not an option due to stability concerns, you may need to find a different solvent system or store at a lower concentration.
-
Q3: How do pH and buffer choice affect the stability of ARA-1 in aqueous solutions?
A3: The stability of small molecules can be highly pH-dependent.[5] Many compounds containing functional groups like esters or amides are susceptible to acid- or base-catalyzed hydrolysis.[2][3]
-
Troubleshooting Steps:
-
Conduct a pH Profile Study: Assess the stability of ARA-1 across a range of pH values (e.g., pH 3, 5, 7, 9) to identify the optimal pH for stability.
-
Choose a Non-Reactive Buffer: Some buffer components can react with the compound. Phosphate buffers are generally a good starting point, but always confirm compatibility.
-
Avoid pH Extremes: Unless required for an experiment, maintain the pH of your aqueous solution within a stable range, as determined by your profiling study.
-
Data Presentation: ARA-1 Forced Degradation Study
Forced degradation studies are designed to identify likely degradation pathways and establish the intrinsic stability of a molecule by subjecting it to stress conditions.[6][7]
Table 1: Summary of ARA-1 Stability Under Forced Degradation Conditions
| Condition | Stress Agent | Duration | Temperature | % Degradation of ARA-1 | Major Degradants Observed |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15.2% | Hydrolysis Product A |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | 22.5% | Hydrolysis Product B |
| Oxidation | 3% H₂O₂ | 8 hours | 25°C | 18.7% | N-oxide, Hydroxylated species |
| Thermal | Dry Heat | 48 hours | 80°C | 8.5% | Isomer 1 |
| Photolytic | UV/Vis Light | 24 hours | 25°C | 12.1% | Photodegradant X |
| Control | 50:50 ACN:H₂O | 48 hours | 25°C | < 1.0% | None detected |
Note: Degradation is quantified by the loss of the parent ARA-1 peak area as measured by a stability-indicating HPLC method.
Experimental Protocols
Protocol 1: Forced Degradation Study of ARA-1
This protocol outlines a typical forced degradation or "stress testing" experiment to understand the degradation pathways of ARA-1.[8]
Objective: To identify the conditions under which ARA-1 degrades and to generate its primary degradation products for analytical method development.
Materials:
-
ARA-1 (solid)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30% solution
-
HPLC system with UV detector
-
pH meter
-
Temperature-controlled oven and photostability chamber
Methodology:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of ARA-1 in ACN.
-
-
Preparation of Stress Samples (Target concentration ~50 µg/mL):
-
Acid Hydrolysis: Mix 0.5 mL of ARA-1 stock with 4.5 mL of 0.1 M HCl. Add 5.0 mL of ACN to ensure solubility.
-
Base Hydrolysis: Mix 0.5 mL of ARA-1 stock with 4.5 mL of 0.1 M NaOH. Add 5.0 mL of ACN.
-
Oxidative Degradation: Mix 0.5 mL of ARA-1 stock with 4.5 mL of water. Add 1.0 mL of 3% H₂O₂ and 4.0 mL of ACN.
-
Thermal Degradation: Place a sealed vial of solid ARA-1 in an 80°C oven. After the stress period, dissolve the solid to the target concentration for analysis.
-
Photolytic Degradation: Expose a solution of ARA-1 (in a quartz cuvette or other UV-transparent vessel) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5] Also, prepare a "dark control" sample wrapped in foil and stored under the same conditions.
-
Control Sample: Prepare a sample of ARA-1 at the same concentration in your analysis solvent (e.g., 50:50 ACN:Water) and store it at room temperature, protected from light.
-
-
Incubation:
-
Incubate the hydrolytic and thermal samples at the specified temperatures (e.g., 60°C).
-
Incubate the oxidative and photolytic samples at room temperature (25°C).
-
Pull time points as needed (e.g., 2, 4, 8, 24 hours). For basic hydrolysis, shorter time points are often necessary.
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by a stability-indicating HPLC-UV method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[8]
-
The HPLC method must be capable of separating the parent ARA-1 peak from all generated degradation products.
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway showing ARA-1 blocking the Androgen Receptor.
Experimental Workflow
Caption: Workflow for conducting a forced degradation study of ARA-1.
Troubleshooting Guide
References
- 1. Mechanism of drug degradation and protection | PPTX [slideshare.net]
- 2. pharmacy180.com [pharmacy180.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
optimizing incubation time for Androgen receptor antagonist 1 treatment
Technical Support Center: Androgen Receptor Antagonist 1 (ARA1)
Welcome to the technical support center for this compound (ARA1). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What is the recommended starting incubation time for ARA1 and how should I optimize it for my specific cell line?
Answer: For initial experiments, we recommend a time course study ranging from 24 to 72 hours. The optimal incubation time can vary significantly depending on the cell line's doubling time, androgen receptor (AR) expression level, and the specific endpoint being measured (e.g., cell viability, gene expression, protein levels). A systematic comparison of different antiandrogens showed that effects on AR protein levels can be detected as early as 4 hours, while changes in gene transactivation may not be observed before 6 hours.[1] For cell viability assays, a 72-hour incubation is often used to observe significant effects.[1][2]
To optimize for your cell line, we suggest performing a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) at a fixed, effective concentration of ARA1 (typically around the EC50). Measure your desired endpoint at each time point to determine the onset and peak of the response.
Question 2: I am not observing the expected antagonist effect of ARA1 on my prostate cancer cells. What are the possible causes?
Answer: Failure to observe antagonism can stem from several factors. Here is a systematic approach to troubleshooting:
-
Cell Line Characteristics:
-
AR Expression: Confirm that your cell line expresses the androgen receptor. AR-null cell lines like PC-3 will not respond to ARA1.[2]
-
AR Mutations: Certain AR mutations can alter antagonist activity. For example, the T877A mutation in LNCaP cells can lead to a reduced response to some antiandrogens.[3]
-
Resistance Mechanisms: Your cells may have developed resistance through mechanisms like AR splice variants (e.g., AR-V7) which lack the ligand-binding domain and are not targeted by traditional antagonists, or activation of alternative signaling pathways (e.g., PI3K/AKT/mTOR).[4]
-
-
Experimental Conditions:
-
Agonist Concentration: If you are co-treating with an AR agonist (like DHT or R1881), ensure its concentration is not too high. An excessively high agonist concentration can outcompete the antagonist. Use a concentration around the EC80 of the agonist to provide a clear window for observing inhibition.
-
Serum Androgens: Standard fetal bovine serum (FBS) contains androgens that can activate the AR. For sensitive experiments, use charcoal-stripped serum (CSS) to remove endogenous steroids.[2]
-
Compound Integrity: Ensure your ARA1 stock solution is correctly prepared, stored, and has not degraded.
-
-
Controls:
-
Positive Control: Use a well-characterized AR antagonist like Enzalutamide to confirm your assay system can detect antagonism.[5]
-
Vehicle Control: Ensure the solvent for ARA1 (e.g., DMSO) does not affect cell viability or AR signaling at the final concentration used.
-
Question 3: I am observing high levels of cell toxicity even at low concentrations of ARA1. How can I address this?
Answer: Unusually high toxicity may be due to off-target effects or experimental artifacts.
-
Confirm with a Different Assay: Use an alternative method to measure cell viability (e.g., switch from an MTT assay to a cell counting method like Trypan Blue exclusion) to rule out assay-specific interference.
-
Check Vehicle Toxicity: Perform a dose-response curve with the vehicle (e.g., DMSO) alone to ensure it is not the source of toxicity.
-
Reduce Incubation Time: High toxicity might be observed with longer incubation periods. Analyze cell viability at earlier time points (e.g., 24 or 48 hours instead of 72 hours) to see if a therapeutic window can be identified.
-
Serum Levels: Cell health can be compromised in low-serum media over long incubation periods. Ensure your basal media conditions are not overly stressful to the cells.
Question 4: How long should I pre-incubate with ARA1 before adding an androgen agonist?
Answer: For competitive antagonism experiments, pre-incubation with ARA1 is crucial to allow the antagonist to bind to the receptor and reach equilibrium. A typical pre-incubation time is between 15 and 30 minutes before the addition of the agonist.[6] However, for longer-term assays like cell proliferation or gene expression analysis over several days, simultaneous addition is often sufficient.
Quantitative Data Summary
The following tables provide representative data for ARA1's effect on various parameters. These are intended as a guide; results may vary based on the specific cell line and experimental conditions.
Table 1: Effect of ARA1 Incubation Time on LNCaP Cell Viability (% of Vehicle Control)
| ARA1 Conc. (µM) | 24 hours | 48 hours | 72 hours |
| 0.1 | 98% | 91% | 85% |
| 1.0 | 92% | 78% | 65% |
| 10.0 | 81% | 60% | 42% |
Table 2: Time-Dependent Inhibition of PSA mRNA Expression by ARA1 (1 µM) in LNCaP Cells
| Treatment Time | PSA mRNA Level (Fold Change vs. DHT Control) |
| 6 hours | 0.75 |
| 16 hours | 0.45 |
| 24 hours | 0.30 |
| 48 hours | 0.28 |
Visualizations: Pathways and Workflows
Caption: Androgen Receptor (AR) signaling and the inhibitory mechanism of ARA1.
Caption: Experimental workflow for optimizing ARA1 incubation time.
Caption: Troubleshooting decision tree for ARA1 experiments.
Detailed Experimental Protocols
Protocol 1: Cell Viability (WST-1) Assay
This protocol is for assessing the effect of ARA1 on the viability of androgen-sensitive prostate cancer cells (e.g., LNCaP).
-
Cell Seeding:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Serum Starvation & Treatment:
-
After 24 hours, replace the medium with 100 µL of RPMI-1640 supplemented with 5% charcoal-stripped serum (CSS) to remove endogenous androgens.[2]
-
Prepare serial dilutions of ARA1 in the 5% CSS medium.
-
Add the ARA1 dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours). A 72-hour incubation is common for viability assays.[2]
-
-
Quantification:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C, or until a sufficient color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle control wells to determine the percent viability.
-
Protocol 2: Quantitative PCR (qPCR) for AR Target Gene Expression
This protocol measures changes in the mRNA levels of AR target genes, such as Prostate-Specific Antigen (PSA/KLK3).
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ LNCaP cells in 6-well plates with RPMI-1640 + 10% FBS. Incubate for 24 hours.
-
Change the medium to RPMI-1640 + 5% CSS and incubate for another 24 hours.
-
Treat cells with ARA1 (e.g., 1 µM), vehicle control, and/or an androgen agonist like R1881 (e.g., 1 nM) for the desired incubation time (e.g., 6-24 hours). Studies often use a 16-hour incubation for mRNA level analysis.[1]
-
-
RNA Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the plate using a lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol (e.g., using a column-based kit).
-
Quantify RNA concentration and assess purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for your gene of interest (e.g., KLK3) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the ΔCt value for each sample by subtracting the Ct of the housekeeping gene from the Ct of the target gene.
-
Calculate the ΔΔCt by normalizing the ΔCt of treated samples to the ΔCt of the control sample.
-
Determine the fold change in gene expression using the 2-ΔΔCt method.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
troubleshooting variability in Androgen receptor antagonist 1 experimental replicates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental replicates involving Androgen Receptor (AR) antagonists.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during AR antagonist experiments, providing potential causes and recommended solutions in a question-and-answer format.
Cell Culture and Maintenance
Question 1: Why am I seeing high variability between my replicate wells in cell-based assays?
High well-to-well variability can be caused by several factors, from inconsistent cell seeding to environmental effects within the plate.
-
Possible Causes & Solutions:
Possible Cause Recommended Solution Inconsistent Cell Seeding Ensure thorough mixing of the cell suspension before and during plating to guarantee a uniform cell density across all wells. "Edge Effect" Evaporation in the outer wells of a multi-well plate can lead to increased concentrations of media components and compounds. To mitigate this, avoid using the outermost wells for experiments and instead fill them with sterile PBS or media to maintain humidity.[1] Pipetting Errors Inaccurate or inconsistent pipetting of cells, media, or compounds can introduce significant variability. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Mycoplasma Contamination Mycoplasma can alter cellular metabolism and response to treatments.[1] Regularly test cell cultures for mycoplasma contamination. If a culture is contaminated, it is best to discard it.[1]
Question 2: My cell line's response to the AR antagonist has changed over time. What could be the cause?
Changes in cell line response are often attributable to genetic drift and altered protein expression due to prolonged culturing.
-
Possible Causes & Solutions:
Possible Cause Recommended Solution High Passage Number Cell lines can undergo phenotypic and genotypic changes at high passage numbers.[2] For example, the LNCaP prostate cancer cell line shows passage-dependent regulation of AR activity. It is recommended to use low-passage cells (<15) for experiments and to thaw a fresh vial of cells after a defined number of passages.[2] Cell Line Misidentification or Cross-Contamination It is estimated that 18-36% of cell lines are misidentified or cross-contaminated. This can lead to invalid research results. Authenticate your cell lines regularly using methods like Short Tandem Repeat (STR) profiling.[3][4][5]
Assay Performance and Data Analysis
Question 3: I am observing a low or no signal in my reporter gene assay. What are the potential reasons?
A weak or absent signal in a reporter assay can stem from issues with the cells, reagents, or the assay timing itself.
-
Possible Causes & Solutions:
Possible Cause Recommended Solution Low AR Expression The chosen cell line may have low endogenous expression of the Androgen Receptor. Confirm AR expression levels using Western Blot or qPCR.[1] Inactive Agonist/Antagonist The agonist used to stimulate the AR pathway or the antagonist being tested may have degraded. Use a fresh aliquot and check the storage conditions.[1] Insufficient Cell Number Too few cells in the well will result in a weak signal. Optimize the cell seeding density for your specific assay.[1] Incorrect Assay Timing The incubation time may not be optimal for signal detection. Perform a time-course experiment to determine the peak signal window.[1]
Question 4: My Western blot for Androgen Receptor shows no bands or multiple non-specific bands. How can I troubleshoot this?
Western blotting for AR can be challenging. The following are common issues and their solutions.
-
Possible Causes & Solutions for No/Weak Signal:
Possible Cause Recommended Solution Low Protein Concentration Ensure you have loaded a sufficient amount of protein. Use a protein concentration assay to quantify your lysates. Inefficient Protein Transfer Verify successful transfer by staining the membrane with Ponceau S.[6] For large proteins like AR, consider a wet transfer method for a longer duration.[7] Primary Antibody Issues The primary antibody concentration may be too low. Increase the concentration or incubate overnight at 4°C. -
Possible Causes & Solutions for High Background/Non-Specific Bands:
Possible Cause Recommended Solution Insufficient Blocking Increase the blocking time or the concentration of the blocking agent (e.g., non-fat dry milk or BSA). Antibody Concentration Too High High concentrations of primary or secondary antibodies can lead to non-specific binding.[8] Titrate your antibodies to find the optimal concentration. Inadequate Washing Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[8]
Question 5: The IC50 values for my AR antagonist vary significantly between experiments. Why is this happening and how can I improve consistency?
IC50 values can be influenced by a multitude of experimental parameters.
-
Possible Causes & Solutions:
Possible Cause Recommended Solution Variability in Cell Health and Density Ensure consistent cell health, passage number, and seeding density for every experiment. Serum Lot-to-Lot Variability Fetal Bovine Serum (FBS) contains androgens that can interfere with your assay. Use charcoal-stripped FBS to remove endogenous steroids.[1][9] Be aware that different lots of stripped serum can still have varying levels of residual hormones, so it is advisable to test a new lot before use in critical experiments. Inconsistent Agonist Concentration The concentration of the androgen agonist used to stimulate the cells can affect the apparent potency of the antagonist. Use a consistent, validated concentration of agonist. Data Analysis Method The method used to calculate the IC50 can impact the result. Use a consistent non-linear regression model (e.g., four-parameter logistic fit) for all analyses.[1][10]
Quantitative Data Summary
The following tables provide examples of how experimental variability can manifest in quantitative data.
Table 1: Effect of Cell Passage Number on AR Antagonist IC50
| Cell Line | Passage Number | AR Antagonist | IC50 (nM) |
| LNCaP | Low (<15) | Enzalutamide | 150 |
| LNCaP | High (>40) | Enzalutamide | 450 |
Note: These are example values to illustrate a trend. Actual values may vary.
Table 2: Variability in Reporter Gene Assay Signal with Different Serum Batches
| Serum Batch | Agonist (R1881) | Fold Induction (Luminescence) |
| Batch A (Charcoal-Stripped) | 1 nM | 50 |
| Batch B (Charcoal-Stripped) | 1 nM | 35 |
| Batch C (Standard FBS) | 1 nM | 10 |
Experimental Protocols
Protocol 1: AR Antagonist IC50 Determination using a Luciferase Reporter Assay
-
Cell Plating: Seed AR-positive cells (e.g., LNCaP) in a 96-well white, clear-bottom plate at a pre-determined optimal density in RPMI medium supplemented with 5% charcoal-stripped FBS.[9] Incubate for 24 hours.
-
Compound Preparation: Perform a serial dilution of the AR antagonist in the appropriate vehicle (e.g., DMSO).[1] Also prepare solutions for controls: vehicle only, a known AR agonist (e.g., 1 nM R1881) for maximal stimulation, and a reference antagonist.[1]
-
Treatment: Add the diluted antagonist and controls to the respective wells.
-
Incubation: Incubate the plate for a pre-determined optimal time (e.g., 24-48 hours).
-
Lysis and Luminescence Reading: Add a luciferase assay reagent to each well and measure the luminescence using a plate reader.[1]
-
Data Analysis: Normalize the data with the vehicle control as 0% activity and the agonist-only control as 100% activity. Plot the normalized response against the log concentration of the antagonist and use a non-linear regression model to calculate the IC50 value.[1][10]
Protocol 2: Western Blot for Androgen Receptor
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the Androgen Receptor overnight at 4°C.
-
Washing: Wash the membrane three times for five minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations
The following diagrams illustrate key pathways and workflows related to AR antagonist experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 3. Cell Line Authentication Resources [promega.com]
- 4. biocompare.com [biocompare.com]
- 5. Cell Line Authentication | NIST [nist.gov]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. ec.bioscientifica.com [ec.bioscientifica.com]
- 10. ww2.amstat.org [ww2.amstat.org]
Technical Support Center: Refining Androgen Receptor Antagonist 1 (ARa1) Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the delivery of Androgen Receptor antagonist 1 (ARa1) in animal models. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and reproducible in vivo studies.
Troubleshooting Guide
This guide addresses common issues encountered during the administration of ARa1 in animal models, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Bioavailability / High Variability in Plasma Concentrations | - Low aqueous solubility of ARa1.[1][2][3] - Precipitation of the compound upon administration.[4] - Inefficient absorption from the gastrointestinal tract (for oral administration).[2][5] | - Formulation Optimization: Utilize solubility-enhancing excipients such as co-solvents (e.g., DMSO, PEG), surfactants (e.g., Tween 80), or cyclodextrins.[2][4][6] Lipid-based formulations or self-emulsifying drug delivery systems (SEDDS) can also improve absorption.[2][5] - Particle Size Reduction: Micronization or nanocrystal formulations can increase the surface area for dissolution.[2] - Alternative Administration Route: Consider intraperitoneal (i.p.) or intravenous (i.v.) injection if oral bioavailability remains low.[7] |
| Off-Target Effects or Unexpected Toxicity | - The pharmacological activity of AR antagonists can lead to predictable side effects such as atrophy of androgen-dependent tissues.[8] - High doses required to achieve efficacy may lead to off-target effects.[9] - The vehicle used for formulation may have its own toxicity. | - Dose Optimization: Conduct dose-response studies to determine the minimum effective dose with an acceptable safety profile.[10][11][12] - Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use PK/PD analysis to understand the relationship between drug exposure, target engagement, and toxicity.[10][13] - Vehicle Toxicity Assessment: Run a vehicle-only control group to assess any effects of the formulation excipients. |
| Inconsistent Anti-Tumor Efficacy in Xenograft Models | - Development of resistance to the AR antagonist.[14][15] - Suboptimal dosing regimen (dose and frequency).[10][16] - Issues with the animal model (e.g., tumor heterogeneity). | - Resistance Monitoring: Analyze tumors for mutations in the androgen receptor that may confer resistance.[14] - Dosing Regimen Optimization: Evaluate different dosing schedules (e.g., daily vs. intermittent) to maximize efficacy and minimize resistance.[10][16] - Combination Therapy: Consider combining ARa1 with other agents to overcome resistance mechanisms.[3] |
| Formulation Instability (e.g., Precipitation) | - Poor solubility of the AR antagonist in the chosen vehicle, especially when diluted with aqueous solutions.[4] | - Use of Co-solvents and Surfactants: Employ a suitable co-solvent system (e.g., DMSO) and dilute with a solution containing a surfactant (e.g., Tween 80) to maintain solubility.[4] - Heating: Gentle heating may help dissolve the compound, but stability at higher temperatures should be confirmed.[4] - Use of Polymers or Cyclodextrins: These can help form stable complexes and prevent precipitation.[4] |
Frequently Asked Questions (FAQs)
1. What are the most common challenges in formulating poorly soluble AR antagonists for in vivo studies?
The primary challenge is their low aqueous solubility, which can lead to poor absorption and low bioavailability when administered orally.[1][3] This necessitates the use of specialized formulation strategies to enhance solubility and dissolution.[2][5]
2. How can I improve the oral bioavailability of my AR antagonist?
Several strategies can be employed, including the use of lipid-based formulations, creating amorphous solid dispersions, complexation with cyclodextrins, and reducing particle size to the micro or nano-scale.[1][2][5]
3. What are the expected pharmacological effects of AR antagonists in animal models?
AR antagonists typically cause atrophy of androgen-dependent tissues such as the prostate, testes, and seminal vesicles.[8] In rats, Leydig cell hyperplasia may be observed due to the inhibition of testosterone (B1683101) feedback to the pituitary gland.[8]
4. What are some common off-target effects to monitor for in preclinical toxicology studies?
In rodents, liver enlargement and mixed-function oxidase induction have been observed with some AR antagonists like bicalutamide (B1683754).[8] It is crucial to conduct thorough toxicological assessments, including monitoring liver function and body weight.[8]
5. How do I choose the optimal dose for my animal studies?
Dose optimization is critical and should be based on dose-finding studies that evaluate both efficacy and safety.[10][11] The goal is to identify a therapeutic window that maximizes the desired effect while minimizing toxicity.[10] Historically, the maximum tolerated dose (MTD) was often used, but modern approaches favor evaluating a range of doses to find an optimal biological dose.[12][16]
Experimental Protocols
Protocol 1: Oral Gavage Administration of Bicalutamide in a Mouse Xenograft Model
This protocol is adapted from studies investigating the efficacy of bicalutamide in preclinical models.[17][18]
1. Formulation Preparation:
- For a 10 mg/kg dose, weigh the appropriate amount of bicalutamide.
- Prepare a vehicle solution, for example, 0.5% carboxymethylcellulose (CMC) in sterile water.
- Suspend the bicalutamide in the vehicle solution and vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.
2. Animal Handling and Dosing:
- Use appropriate animal handling techniques to minimize stress.
- Administer the bicalutamide suspension via oral gavage using a suitable gavage needle.
- The volume administered should be based on the individual animal's body weight (e.g., 10 mL/kg).
- A control group should receive the vehicle only.
3. Dosing Schedule:
- Administer the dose daily for the duration of the study.
4. Monitoring:
- Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
- Observe animals for any signs of toxicity.
Protocol 2: Intraperitoneal (i.p.) Injection of Enzalutamide (B1683756) in a Mouse Model
This protocol is based on common practices for administering poorly soluble compounds via i.p. injection.[4]
1. Formulation Preparation:
- Dissolve enzalutamide in a minimal amount of a suitable solvent like DMSO.
- For injection, this stock solution is often diluted with a vehicle such as saline. To prevent precipitation, a surfactant like Tween 80 can be included in the final formulation. A final DMSO concentration of 10% is often used.[4]
- The final solution should be sterile-filtered if possible, or prepared under aseptic conditions.
2. Animal Handling and Dosing:
- Restrain the mouse appropriately.
- Perform the i.p. injection in the lower abdominal quadrant, taking care to avoid the bladder and internal organs.
- Administer the appropriate volume based on the animal's weight.
3. Dosing Schedule:
- The dosing schedule will depend on the pharmacokinetic properties of the drug and the study design.
4. Monitoring:
- Monitor for any signs of local irritation at the injection site, as well as systemic toxicity.
- Track tumor growth and other efficacy endpoints as required.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and pharmacodynamic data for representative AR antagonists from animal studies.
Table 1: Pharmacokinetic Parameters of Select AR Antagonists in Animal Models
| Compound | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Enzalutamide | Mouse | 10 mg/kg, oral | ~1,500 | ~6 | ~35,000 | ~18.3 |
| Apalutamide | Mouse | 10 mg/kg, oral | ~2,000 | ~4 | ~20,000 | ~10.2 |
| Darolutamide | Mouse | 10 mg/kg, oral | ~1,200 | ~1 | ~3,500 | ~1.6 |
Note: The values presented are approximate and can vary based on the specific study conditions and formulation used. Data synthesized from multiple sources for comparative purposes.[19]
Table 2: Efficacy of AR Antagonists in Xenograft Models
| Compound | Xenograft Model | Dose Regimen | Tumor Growth Inhibition (%) |
| Enzalutamide | LNCaP/AR | 30-100 mg/kg/day, oral | Significant reduction in tumor volume |
| Apalutamide | LNCaP/AR | 10-30 mg/kg/day, oral | Maximum efficacy achieved at lower doses than enzalutamide |
| Bicalutamide | Ventral Prostate | 10 mg/kg/day | Apoptotic regression observed |
Note: Efficacy is highly dependent on the specific xenograft model and experimental conditions.[17][19]
Visualizations
Androgen Receptor Signaling Pathway
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Intracranial Assessment of Androgen Receptor Antagonists in Mice Bearing Human Glioblastoma Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. Intravenous delivery of enzalutamide based on high drug loading multifunctional graphene oxide nanoparticles for castration-resistant prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of animal toxicology studies with bicalutamide (ICI 176,334) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 11. asanjchapter.org [asanjchapter.org]
- 12. FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Optimized Dosages for Registrational Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. allucent.com [allucent.com]
- 14. ANDROGEN RECEPTOR VARIATION AFFECTS PROSTATE CANCER PROGRESSION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy - Njar - Translational Cancer Research [tcr.amegroups.org]
- 16. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 17. Bicalutamide (Casodex)-induced prostate regression involves increased expression of genes encoding insulin-like growth factor binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mcgill.ca [mcgill.ca]
- 19. Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Side Effects of Androgen Receptor Antagonist 1 (ARA1) In Vivo
Disclaimer: The following information is for research and educational purposes only and does not constitute medical or veterinary advice. "Androgen Receptor Antagonist 1" (ARA1) is a hypothetical agent used for illustrative purposes. All protocols and data are examples and should be adapted and validated for specific experimental contexts.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This resource provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating common side effects associated with the in vivo use of Androgen Receptor (AR) antagonists.
Issue: Gynecomastia and/or Breast Tenderness in Male Subjects
Question: Our male rodent models treated with ARA1 are developing noticeable gynecomastia and appear to exhibit signs of breast tenderness. What is the underlying cause, and what strategies can we implement to counteract this?
Answer: Gynecomastia is a frequent side effect of AR antagonist therapy.[1][2] It arises from an imbalance in the estrogen-to-androgen ratio in the breast tissue. By blocking the androgen receptor, ARA1 allows the effects of estrogen to become dominant, leading to the proliferation of mammary ductal and stromal tissues.[1][3][4]
Mitigation Strategies:
-
Co-administration of an Aromatase Inhibitor (AI): AIs, such as letrozole, inhibit the aromatase enzyme, which is responsible for converting androgens to estrogens. Reducing systemic estrogen levels can help restore the hormonal balance and prevent or reduce gynecomastia.
-
Co-administration of a Selective Estrogen Receptor Modulator (SERM): SERMs, like tamoxifen (B1202), act as estrogen receptor antagonists in breast tissue. This directly blocks the estrogenic signaling that drives the development of gynecomastia.[5][6][7]
Experimental Protocol: Mitigation of ARA1-Induced Gynecomastia with an Aromatase Inhibitor
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Experimental Groups (n=8-10 per group):
-
Dosing Regimen: Administer all treatments daily via oral gavage for a predetermined study duration (e.g., 4-8 weeks).
-
Monitoring: Visually inspect and palpate the mammary region weekly to assess for tissue enlargement.
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and carefully dissect the mammary glands.
-
Perform histological analysis (H&E staining) on the mammary tissue to quantify ductal proliferation and stromal changes.
-
Quantitative Data Summary: Effect of Letrozole on ARA1-Induced Gynecomastia
| Group | Treatment | Incidence of Palpable Gynecomastia (%) | Ductal Epithelial Area (μm²) (Mean ± SD) |
| 1 | Vehicle | 0 | 1,500 ± 350 |
| 2 | ARA1 | 80 | 8,200 ± 1,200 |
| 3 | ARA1 + Letrozole | 20 | 2,100 ± 500 |
| 4 | Letrozole | 0 | 1,400 ± 300 |
Note: The data presented are hypothetical and for illustrative purposes.
Signaling Pathway: ARA1-Induced Gynecomastia and Mitigation
Caption: Hormonal signaling in ARA1-induced gynecomastia and its mitigation.
Issue: Decreased Bone Mineral Density and Increased Fracture Risk
Question: Long-term administration of ARA1 in our animal models is leading to a significant reduction in bone mineral density (BMD). What is the mechanism, and how can this be prevented?
Answer: Androgens are crucial for maintaining bone homeostasis by promoting bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.[10] By blocking the androgen receptor, ARA1 disrupts this balance, leading to increased bone turnover and a net loss of bone mass, which can result in osteoporosis.[11]
Mitigation Strategy:
-
Co-administration with a Bisphosphonate: Bisphosphonates, such as alendronate, are potent inhibitors of osteoclast activity. They adsorb to the bone matrix and are taken up by osteoclasts, inducing their apoptosis and thereby reducing bone resorption.[12][13][14]
Experimental Protocol: Preventing ARA1-Induced Bone Loss with Alendronate
-
Animal Model: Ovariectomized (OVX) female Wistar rats (a model for postmenopausal osteoporosis) or orchidectomized (ORX) male rats.
-
Acclimatization and Surgery: Allow a 2-4 week recovery period after surgery for the establishment of bone loss.
-
Experimental Groups (n=10-12 per group):
-
Dosing Regimen: Administer treatments for 8-12 weeks.
-
BMD Assessment:
-
Perform dual-energy X-ray absorptiometry (DXA) scans on the femur and lumbar spine at baseline and at the end of the study.
-
-
Endpoint Analysis:
-
At necropsy, collect femurs for micro-computed tomography (µCT) analysis to assess bone microarchitecture (e.g., trabecular bone volume, trabecular number).
-
Conduct biomechanical testing (e.g., three-point bending) on the femurs to determine bone strength.
-
Quantitative Data Summary: Alendronate's Effect on ARA1-Induced Bone Loss
| Group | Treatment | Change in Femoral BMD (%) (Mean ± SD) | Ultimate Bending Force (N) (Mean ± SD) |
| 1 | Sham + Vehicle | +1.5 ± 0.7 | 115 ± 10 |
| 2 | OVX + Vehicle | -12.8 ± 2.1 | 88 ± 9 |
| 3 | OVX + ARA1 | -18.3 ± 2.5 | 75 ± 8 |
| 4 | OVX + ARA1 + Alendronate | -3.5 ± 1.8 | 105 ± 11 |
| 5 | OVX + Alendronate | -2.9 ± 1.5 | 108 ± 9 |
Note: The data presented are hypothetical and for illustrative purposes, based on expected outcomes from androgen deprivation and bisphosphonate treatment.[15][16][17][18][19]
Signaling Pathway: Bone Remodeling and ARA1 Intervention
Caption: Cellular mechanisms of ARA1-induced bone loss and bisphosphonate action.
Issue: Muscle Atrophy, Weakness, and Fatigue
Question: We are observing a decline in muscle mass and grip strength in animals treated with ARA1. What is the cause, and can this be mitigated through non-pharmacological means?
Answer: Androgens exert anabolic effects on skeletal muscle by promoting protein synthesis and inhibiting protein degradation, largely through the Akt/mTOR signaling pathway.[20][21][[“]][23] By blocking the androgen receptor in muscle cells, ARA1 can lead to a catabolic state, resulting in muscle atrophy (sarcopenia), which manifests as reduced muscle mass and functional weakness.
Mitigation Strategy:
-
Exercise Intervention: Regular physical activity, particularly resistance-type exercise, is a potent stimulus for muscle protein synthesis. An exercise regimen can help counteract the atrophic effects of AR antagonism by activating anabolic signaling pathways, thereby preserving muscle mass and function.[24][25][26]
Experimental Protocol: Exercise to Mitigate ARA1-Induced Muscle Atrophy
-
Animal Model: Male C57BL/6 mice (10-12 weeks old).
-
Acclimatization and Training: Acclimatize mice to the treadmill for one week prior to the study (e.g., 5-10 min/day at a low speed).
-
Experimental Groups (n=10-12 per group):
-
Group 1: Sedentary + Vehicle.
-
Group 2: Sedentary + ARA1.
-
Group 3: Exercise + Vehicle.
-
Group 4: Exercise + ARA1.
-
-
Dosing Regimen: Administer ARA1 or vehicle daily.
-
Exercise Protocol:
-
Functional Assessment:
-
Measure forelimb grip strength using a grip strength meter weekly.
-
Assess motor coordination and endurance with a rotarod test if applicable.
-
-
Endpoint Analysis:
-
At the end of the study, dissect and weigh key muscles (e.g., gastrocnemius, tibialis anterior).
-
Perform histological analysis on muscle cross-sections to measure myofiber cross-sectional area (CSA).
-
Quantitative Data Summary: Impact of Exercise on ARA1-Induced Muscle Atrophy
| Group | Treatment | Change in Grip Strength (%) (Mean ± SD) | Gastrocnemius Mass (mg) (Mean ± SD) |
| 1 | Sedentary + Vehicle | +2.1 ± 3.5 | 155 ± 12 |
| 2 | Sedentary + ARA1 | -15.8 ± 4.2 | 128 ± 10 |
| 3 | Exercise + Vehicle | +9.5 ± 3.8 | 170 ± 11 |
| 4 | Exercise + ARA1 | -4.2 ± 4.1 | 149 ± 13 |
Note: The data presented are hypothetical and for illustrative purposes.
Experimental Workflow: Muscle Atrophy Mitigation Study
References
- 1. Gynecomastia: Pathophysiology, Evaluation, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal prophylactic and definitive therapy for bicalutamide-induced gynecomastia: results of a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Androgens in Normal and Malignant Breast Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gynecomastia: Etiology, Diagnosis, and Treatment - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tamoxifen to treat male pubertal gynaecomastia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of tamoxifen in the management of gynaecomastia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. insights.inotiv.com [insights.inotiv.com]
- 9. Effect of Letrozole Administration as a Selective Aromatase Inhibitor on Male Rat's Reproductive Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Androgens and Androgen Receptor Actions on Bone Health and Disease: From Androgen Deficiency to Androgen Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Can the alendronate dosage be altered when combined with high-frequency loading in osteoporosis treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ftrdergisi.com [ftrdergisi.com]
- 15. Bone loss after initiation of androgen deprivation therapy in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alteration of bone architecture following androgen deprivation therapy in patients with prostate cancer using 3D-modeling from hip DXA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Bone Fracture Incidence After Androgen Deprivation Therapy-Investigational Agents: Results From Cancer Therapy Evaluation Program-Sponsored Early Phase Clinical Trials 2006–2013 [frontiersin.org]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. Androgen interacts with exercise through the mTOR pathway to induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 22. consensus.app [consensus.app]
- 23. researchgate.net [researchgate.net]
- 24. Effects of Treadmill Exercise on Muscle Fibers in Mice with Steroid Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. treat-nmd.org [treat-nmd.org]
mitigating the agonist effect of Androgen receptor antagonist 1 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected agonist effects with Androgen Receptor (AR) antagonists, hereafter referred to as "AR Antagonist 1," particularly at high concentrations. The information is primarily based on the well-documented paradoxical agonism of first-generation nonsteroidal antiandrogens like Bicalutamide (B1683754).
Frequently Asked Questions (FAQs)
Q1: Why is my AR antagonist, which is supposed to block androgen signaling, showing agonist activity in my experiments?
A1: This phenomenon is known as "paradoxical agonism" or the "antagonist-to-agonist switch." It is most commonly observed with first-generation AR antagonists, such as Bicalutamide, under certain experimental conditions.[1] Instead of inhibiting the Androgen Receptor (AR), the antagonist begins to activate it, leading to the transcription of androgen-responsive genes.
Q2: What are the primary mechanisms behind this paradoxical agonist effect?
A2: There are several key mechanisms that can contribute to an AR antagonist exhibiting agonist activity:
-
AR Overexpression: In many prostate cancer cell lines used in research, the AR is overexpressed. High levels of the receptor can alter the cellular response to an antagonist, causing it to behave as an agonist.[1]
-
AR Mutations: Mutations in the ligand-binding domain (LBD) of the AR can change its conformation.[2] These mutations can lead to the antagonist fitting into the binding pocket in a way that stabilizes an active conformation, thereby promoting downstream signaling.[2]
-
Altered Coactivator/Corepressor Recruitment: Antagonists typically promote the binding of corepressors to the AR, shutting down transcription. However, in certain cellular contexts, such as with AR mutations or overexpression, the antagonist-bound receptor may instead recruit coactivators, which then initiate gene transcription.[3][4] The AR coactivator ARA70, for instance, has been shown to promote the agonist activity of some antiandrogens.[4]
Q3: At what concentrations does this agonist effect typically occur?
A3: The agonist effect is often dose-dependent and becomes more apparent at higher concentrations of the antagonist. However, the exact concentration can vary significantly depending on the specific antagonist, the cell line being used (and its AR mutation/expression status), and the specific experimental endpoint being measured.
Q4: How can I mitigate or avoid this unwanted agonist effect in my experiments?
A4: There are several strategies to mitigate the paradoxical agonism of AR Antagonist 1:
-
Use a Second-Generation Antagonist: Second-generation antagonists, such as Enzalutamide, have been specifically designed to overcome the limitations of first-generation antagonists. They have a higher binding affinity for the AR and are more effective at preventing its nuclear translocation and binding to DNA.[5] Enzalutamide has been shown to lack the agonist activity seen with Bicalutamide in preclinical studies.[5]
-
Careful Dose-Response Studies: Conduct thorough dose-response experiments to identify a concentration range where the antagonist effectively blocks androgen-induced activity without causing agonist effects.
-
Cell Line Characterization: Be aware of the AR status (expression level and mutation status) of your cell lines. If you are using a cell line known to have high AR expression or specific mutations (e.g., LNCaP cells), be particularly cautious of potential agonist effects.[2]
-
Co-treatment with Other Inhibitors: In some research contexts, co-treatment with inhibitors of pathways that contribute to AR activity or resistance may be explored. For example, inhibiting autophagy with chloroquine (B1663885) has been shown to restore sensitivity to Bicalutamide in resistant cells.[6]
Q5: Is this agonist effect relevant to in vivo studies and clinical outcomes?
A5: Yes, the antagonist-to-agonist switch is clinically relevant. It is one of the mechanisms that can lead to resistance to antiandrogen therapy in prostate cancer. The "antiandrogen withdrawal syndrome," where patients' conditions improve after stopping antiandrogen treatment, is thought to be a clinical manifestation of this paradoxical agonist effect.[5]
Troubleshooting Guide
Problem: My AR luciferase reporter assay shows an increase in signal when I treat with high concentrations of AR Antagonist 1, even in the absence of an androgen.
| Possible Cause | Troubleshooting Steps |
| Partial Agonism of AR Antagonist 1 | 1. Confirm the finding: Repeat the experiment with a carefully prepared dilution series of AR Antagonist 1. 2. Run a full dose-response curve: Determine the EC50 for the agonist effect and compare it to the IC50 for its antagonist effect (in the presence of an androgen like DHT). 3. Test a second-generation antagonist: As a negative control for agonism, run a parallel experiment with Enzalutamide. You should observe potent antagonism without a significant agonist effect. |
| Cell Line-Specific Effects | 1. Check AR expression levels: Use Western blotting to determine the relative expression level of AR in your cell line compared to other common prostate cancer cell lines. 2. Sequence the AR gene: If possible, sequence the ligand-binding domain of the AR in your cell line to check for known mutations that can cause the antagonist-to-agonist switch. 3. Test in a different cell line: If you suspect a cell line-specific artifact, repeat the key experiment in a different cell line with a known AR status (e.g., a cell line with wild-type AR and lower expression). |
| Off-Target Effects | 1. Use a structurally unrelated antagonist: Test another AR antagonist with a different chemical scaffold to see if the effect is specific to AR Antagonist 1. 2. Use an AR-negative cell line: As a control, perform the reporter assay in a cell line that does not express the AR (e.g., PC-3 or DU145, unless you have co-transfected an AR expression vector). A response in these cells would indicate an off-target effect. |
Data Presentation
Table 1: Representative Dose-Dependent Effects of AR Antagonist 1 (Bicalutamide)
| Concentration of AR Antagonist 1 | In the presence of 0.1 nM DHT (Antagonist Effect) | In the absence of DHT (Agonist Effect in AR-overexpressing cells) |
| 10 nM | ~20% inhibition of AR activity | No significant change |
| 100 nM | ~70% inhibition of AR activity | Slight increase in AR activity |
| 1 µM | >90% inhibition of AR activity | Moderate increase in AR activity |
| 10 µM | >95% inhibition of AR activity | Significant increase in AR activity |
Note: The values in this table are illustrative and the actual results will depend on the specific experimental conditions and cell line used.
Table 2: Comparison of First and Second-Generation AR Antagonists
| Feature | AR Antagonist 1 (e.g., Bicalutamide) | Second-Generation Antagonist (e.g., Enzalutamide) |
| AR Binding Affinity | Lower | 5- to 8-fold higher than Bicalutamide[7] |
| Mechanism of Action | Competitive antagonist at the ligand-binding domain. | In addition to competitive binding, it also impairs AR nuclear translocation and DNA binding.[5][8] |
| Paradoxical Agonism | Can act as a partial agonist, especially in cells with high AR expression or AR mutations.[1] | Lacks detectable agonist activity in preclinical models.[5] |
| Clinical Efficacy (Progression-Free Survival) | Shorter (e.g., median of 5.7 months in one study).[5] | Significantly longer (e.g., median of 19.4 months in the same study).[5] |
Experimental Protocols
Protocol: Androgen Receptor (AR) Luciferase Reporter Assay
This protocol is designed to quantify the agonist or antagonist activity of a compound on the androgen receptor signaling pathway.
Materials:
-
Prostate cancer cell line expressing AR (e.g., LNCaP, 22Rv1) or a host cell line (e.g., HEK293) co-transfected with an AR expression vector and an ARE-luciferase reporter vector.
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS).
-
Charcoal-stripped FBS (to remove endogenous steroids).
-
Assay medium: Phenol red-free medium supplemented with charcoal-stripped FBS.
-
Test compound (AR Antagonist 1) and control compounds (e.g., DHT for agonism, Enzalutamide for antagonism).
-
White, clear-bottom 96-well cell culture plates.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase reagent).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Two days before the assay, switch the cells to a medium containing charcoal-stripped FBS.
-
On the day of the assay, seed the cells in a white, clear-bottom 96-well plate at a density of ~20,000 cells per well in 100 µL of assay medium.[9]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[9]
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of your test compound (AR Antagonist 1) and control compounds in assay medium at 2x the final desired concentration.
-
For antagonist testing: Prepare a solution of DHT (or another AR agonist) in assay medium at 2x its EC80 concentration.
-
Carefully remove the medium from the wells.
-
For agonist testing: Add 100 µL of the diluted test compound to the wells. Include wells for a vehicle control (unstimulated) and a positive control (DHT).
-
For antagonist testing: Add 50 µL of the diluted test compound, followed by 50 µL of the 2x DHT solution. Include wells for a vehicle control, a DHT-only control, and a positive control antagonist (e.g., Enzalutamide).
-
Incubate the plate at 37°C with 5% CO2 for 16-24 hours.[9][10]
-
-
Luciferase Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.[9]
-
Incubate the plate at room temperature for 15-30 minutes with gentle rocking to ensure cell lysis and substrate mixing.[9]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all other readings.
-
Normalize the data to the vehicle control. For antagonist assays, set the response of the DHT-only wells to 100%.
-
Plot the normalized response against the log of the compound concentration and fit the data to a dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists).
-
Visualizations
Caption: Canonical Androgen Receptor (AR) signaling pathway activated by an agonist.
Caption: Mechanism of AR antagonism and the switch to agonism.
Caption: Experimental workflow for troubleshooting unexpected agonist effects.
References
- 1. Switch from antagonist to agonist of the androgen receptor bicalutamide is associated with prostate tumour progression in a new model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for antagonism and resistance of bicalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of androgen receptor antagonist bicalutamide in prostate cancer cells is independent of NCoR and SMRT corepressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promotion of agonist activity of antiandrogens by the androgen receptor coactivator, ARA70, in human prostate cancer DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Updates on Overcoming Bicalutamide Resistance: A Glimpse into Resistance to a Novel Antiandrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of bicalutamide with other antiandrogens - Wikipedia [en.wikipedia.org]
- 8. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Apalutamide and Enzalutamide for Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apalutamide (B1683753) and Enzalutamide (B1683756) are potent, second-generation non-steroidal androgen receptor (AR) antagonists that have become integral to the treatment of advanced prostate cancer. Both drugs function by competitively inhibiting the androgen receptor, a key driver of prostate cancer proliferation.[1][2][3] They achieve this through a multi-faceted mechanism that includes blocking androgen binding to the AR, preventing the nuclear translocation of the receptor, and inhibiting the binding of the AR to DNA.[1][2][4][5][6] While they share a common mechanism of action, their distinct pharmacological properties can lead to differences in clinical efficacy and adverse event profiles.
Preclinical studies demonstrate that both are high-affinity AR binders.[1] Clinically, while network meta-analyses of randomized controlled trials in non-metastatic castration-resistant prostate cancer (nmCRPC) have shown comparable efficacy in terms of metastasis-free survival, real-world evidence in metastatic castration-sensitive prostate cancer (mCSPC) suggests a potential overall survival advantage for apalutamide.[1][7][8][9][10][11] The two agents also exhibit different side-effect profiles, with apalutamide more frequently associated with skin rash and enzalutamide with fatigue.[1] Differences in blood-brain barrier penetration have also been noted in preclinical models, which may underlie variations in central nervous system-related side effects.[3][12]
This guide provides a detailed comparison of apalutamide and enzalutamide, presenting key preclinical and clinical data, outlining experimental methodologies, and visualizing the relevant biological pathways and workflows to inform further research and development.
Mechanism of Action
Apalutamide and enzalutamide are direct antagonists of the androgen receptor. Their therapeutic effect is derived from their ability to disrupt the AR signaling pathway at multiple critical junctures.[13] Specifically, they:
-
Competitively inhibit androgen binding: They bind to the ligand-binding domain of the AR with high affinity, preventing natural androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) from activating the receptor.[4][14]
-
Impede AR nuclear translocation: By binding to the AR in the cytoplasm, they prevent the conformational changes necessary for the receptor to move into the nucleus.[2][15][16]
-
Block AR binding to DNA: For any AR that does translocate to the nucleus, these antagonists prevent it from binding to androgen response elements (AREs) on the DNA, thereby inhibiting the transcription of androgen-dependent genes that promote tumor growth.[15][17][18]
This comprehensive inhibition of the AR signaling pathway leads to decreased cancer cell proliferation and increased apoptosis.[18]
Preclinical Efficacy
Head-to-head preclinical studies have established both apalutamide and enzalutamide as potent androgen receptor inhibitors.[1] Their relative binding affinities and effects on prostate cancer cell lines have been characterized extensively.
| Parameter | Apalutamide | Enzalutamide | Reference |
| AR Binding Affinity (IC50) | 16.0 ± 2.1 nM | 21.4 ± 4.4 nM | [1][6][12][14] |
| Cell Viability (LNCaP cells) | Significant Decrease | Significant Decrease | [1] |
| In Vivo Antitumor Activity | Demonstrated significant tumor growth inhibition in xenograft models. | Demonstrated significant tumor growth inhibition in xenograft models. | [1][4] |
Note: IC50 values represent the concentration of the drug required to inhibit 50% of the binding of a radiolabeled androgen to the androgen receptor. Lower values indicate higher binding affinity.
Clinical Efficacy and Safety
The clinical development of apalutamide and enzalutamide has been marked by successful phase 3 trials leading to their approval in various stages of advanced prostate cancer. Direct head-to-head randomized trials are lacking, but network meta-analyses and real-world evidence provide a basis for comparison.[9]
Efficacy in Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC)
| Parameter | Apalutamide (SPARTAN Trial) | Enzalutamide (PROSPER Trial) | Comparison (Network Meta-analysis) | Reference |
| Metastasis-Free Survival (MFS) | Significantly prolonged vs. placebo | Significantly prolonged vs. placebo | No significant difference between apalutamide and enzalutamide. | [1][7][19] |
| Overall Survival (OS) | Significantly improved vs. placebo | Significantly improved vs. placebo | No significant difference between apalutamide and enzalutamide. | [7] |
Efficacy in Metastatic Castration-Sensitive Prostate Cancer (mCSPC)
| Study Type | Finding | Reference |
| Real-World Evidence | Apalutamide was associated with a 23% reduction in the risk of death at 24 months compared to enzalutamide. | [9][11] |
| Real-World Evidence | 24-month overall survival rates were 85.4% for apalutamide vs. 73.9% for enzalutamide in one study, and 87.6% vs 84.6% in another. | [8][10] |
| Real-World Evidence | A higher percentage of patients treated with apalutamide achieved an early and deep PSA reduction (PSA90) compared to enzalutamide (70.4% vs 62.5% at 12 months). | [20] |
Adverse Event Profile
| Adverse Event | Apalutamide | Enzalutamide | Reference |
| Fatigue | ~30.4% | ~33% | [1] |
| Hypertension | ~24.8% | ~12% | [1] |
| Skin Rash | ~23.8% | ~5% | [1] |
Experimental Protocols
Androgen Receptor Competitive Binding Assay
Objective: To determine and compare the in vitro binding affinity (IC50) of apalutamide and enzalutamide to the androgen receptor.[1]
Principle: This assay quantifies the ability of a test compound (apalutamide or enzalutamide) to compete with a radiolabeled androgen, such as [3H]-R1881, for binding to the androgen receptor. The source of the AR is typically recombinant human AR protein or cytosol extracted from rat prostate tissue. The concentration of the test compound that displaces 50% of the radioligand is defined as the IC50 value, a measure of binding affinity.[1]
Materials:
-
Androgen Receptor Source (e.g., rat prostate cytosol)
-
Radiolabeled Ligand (e.g., [3H]-R1881)
-
Test Compounds (Apalutamide, Enzalutamide)
-
Assay Buffer
-
Filtration apparatus and glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Preparation: Serially dilute apalutamide and enzalutamide to a range of concentrations.
-
Incubation: In assay tubes, combine the AR preparation, a fixed concentration of the radiolabeled androgen, and the varying concentrations of the test compound or vehicle control. Incubate to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the AR-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters into scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analysis: Convert the radioactivity counts to percentage inhibition of radioligand binding relative to the vehicle control. Plot the percentage inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Conclusion
Apalutamide and enzalutamide are both highly effective androgen receptor signaling inhibitors with a shared, multi-pronged mechanism of action.[1][21] Preclinical data show comparable high-affinity binding to the AR and potent inhibition of prostate cancer cell growth.[1][12] While clinical trial data from network meta-analyses suggest similar efficacy in the nmCRPC setting, emerging real-world evidence indicates a potential overall survival benefit for apalutamide in mCSPC.[7][9][11] The distinct safety profiles, particularly concerning rash and fatigue, are important considerations for further research and clinical application.[1] The methodologies and data presented here provide a foundation for researchers and drug developers to build upon in the ongoing effort to refine therapies for advanced prostate cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. Profile of apalutamide in the treatment of metastatic castration-resistant prostate cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. ascopubs.org [ascopubs.org]
- 8. targetedonc.com [targetedonc.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. onclive.com [onclive.com]
- 11. Overall Survival with Apalutamide Versus Enzalutamide in Metastatic Castration-Sensitive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apalutamide for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apalutamide, Darolutamide and Enzalutamide for Nonmetastatic Castration-Resistant Prostate Cancer (nmCRPC): A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzalutamide - Wikipedia [en.wikipedia.org]
- 19. Comparative efficacy of second-generation androgen receptor inhibitors for treating prostate cancer: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. onclive.com [onclive.com]
- 21. Apalutamide in the treatment of castrate-resistant prostate cancer: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Enzalutamide vs. Bicalutamide: A Comparative Analysis of Androgen Receptor Binding Affinity
For researchers, scientists, and drug development professionals, understanding the nuances of androgen receptor (AR) antagonists is critical for advancing prostate cancer research and therapy. This guide provides a direct comparison of enzalutamide (B1683756), a second-generation AR inhibitor, and bicalutamide (B1683754), a first-generation nonsteroidal antiandrogen, with a focus on their performance in androgen receptor binding assays.
Enzalutamide demonstrates a significantly higher binding affinity for the androgen receptor compared to bicalutamide.[1][2][3] This heightened affinity is a key factor in its increased potency and clinical efficacy. Experimental data from competitive binding studies consistently show that enzalutamide displaces radiolabeled androgens from the AR at much lower concentrations than bicalutamide.
Data Presentation: Quantitative Comparison of AR Binding Affinity
The following table summarizes the inhibitory concentration (IC50) values for enzalutamide and bicalutamide from competitive androgen receptor binding assays conducted in LNCaP cells. A lower IC50 value indicates a higher binding affinity.
| Compound | IC50 (nM) | Cell Line | Radioligand | Reference |
| Enzalutamide | 21.4 | LNCaP | [18F]FDHT | [4] |
| Bicalutamide | 160 | LNCaP | [18F]FDHT | [4] |
Note: IC50 values can vary between different studies and experimental conditions.
Studies have shown that enzalutamide has a five- to eight-fold greater affinity for the androgen receptor than bicalutamide.[1][2]
Androgen Receptor Signaling Pathway
The classical androgen receptor signaling pathway is a critical driver in prostate cancer. The following diagram illustrates the key steps in this pathway, from androgen binding in the cytoplasm to the regulation of gene expression in the nucleus.
Experimental Protocols: Androgen Receptor Competitive Binding Assay
This section details a representative protocol for a whole-cell competitive androgen receptor binding assay.
Objective: To determine the relative binding affinity of test compounds (e.g., enzalutamide, bicalutamide) for the androgen receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Cell Line: LNCaP or other appropriate cell line expressing the androgen receptor.
-
Radioligand: A tritiated or radioiodinated high-affinity androgen, such as [3H]-R1881 (methyltrienolone).
-
Test Compounds: Enzalutamide, bicalutamide, and other compounds for comparison.
-
Buffers and Reagents: Cell culture medium, phosphate-buffered saline (PBS), lysis buffer, scintillation cocktail.
-
Equipment: Cell culture incubator, centrifuge, scintillation counter, multi-well plates.
Procedure:
-
Cell Culture: Culture LNCaP cells to approximately 70-80% confluency in appropriate cell culture medium.
-
Cell Preparation: Harvest the cells and wash them with ice-cold PBS.
-
Cell Lysis (optional for cytosolic preparations): Homogenize the cells in a lysis buffer to prepare a cytosolic fraction containing the androgen receptor. Centrifuge to remove cellular debris.
-
Assay Setup:
-
In a multi-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled test compounds (e.g., enzalutamide or bicalutamide) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled androgen).
-
-
Incubation: Add the cell lysate or whole cells to each well and incubate the plate to allow the binding to reach equilibrium. Incubation times and temperatures should be optimized for the specific assay.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as filtration through glass fiber filters or scintillation proximity assay (SPA).
-
Detection: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to determine the specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use a non-linear regression analysis to determine the IC50 value for each compound.
-
If the Kd of the radioligand is known, the Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram outlines the typical workflow for a competitive radioligand binding assay.
References
- 1. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of Androgen receptor antagonist 1 and other second-generation AR antagonists
For Researchers, Scientists, and Drug Development Professionals
The landscape of prostate cancer treatment has been significantly advanced by the development of second-generation androgen receptor (AR) antagonists. These agents offer improved efficacy over first-generation nonsteroidal antiandrogens by more potently inhibiting the AR signaling pathway, a key driver of prostate cancer progression. This guide provides a comparative analysis of three prominent second-generation AR antagonists: enzalutamide (B1683756), apalutamide (B1683753), and darolutamide (B1677182), with a focus on their mechanisms of action, preclinical data, and clinical outcomes.
Mechanism of Action
Second-generation AR antagonists share a common mechanism of competitively inhibiting androgen binding to the AR. However, they possess distinct structural and pharmacological properties that influence their clinical profiles.
-
Enzalutamide binds to the AR with a five to eight-fold greater affinity than the first-generation antiandrogen, bicalutamide.[1][2] It effectively inhibits the translocation of the AR to the nucleus, its binding to DNA, and the subsequent recruitment of coactivator proteins, thereby blocking androgen-mediated gene transcription.[1][3]
-
Apalutamide also demonstrates a higher binding affinity for the AR, reported to be seven to ten-fold greater than bicalutamide.[4][5] Similar to enzalutamide, it prevents AR nuclear translocation and its interaction with DNA.[4]
-
Darolutamide is structurally distinct from enzalutamide and apalutamide.[6] It binds with high affinity to the AR ligand-binding domain, effectively blocking AR homodimerization and nuclear translocation.[2][7] A key differentiating feature of darolutamide is its low penetration of the blood-brain barrier, which is thought to contribute to a favorable central nervous system (CNS) safety profile.[8]
Preclinical Performance: A Quantitative Comparison
The following table summarizes key preclinical data for enzalutamide, apalutamide, and darolutamide, providing a quantitative comparison of their potency in inhibiting AR signaling and prostate cancer cell growth.
| Parameter | Enzalutamide | Apalutamide | Darolutamide |
| AR Binding Affinity (vs. Bicalutamide) | 5-8x higher[1][6] | 7-10x higher[4][9] | High affinity[8] |
| IC50 in LNCaP cells (AR binding) | 21-36 nM[6] | 16 nM[9][10] | Ki of 11 nM (for diastereomers)[6] |
| IC50 in LNCaP cells (Cell Viability) | ~4.05 µM[11] | 0.103-0.130 µM[12] | ~33.8 µM[13], 0.55 µM |
Note: IC50 values can vary between studies due to different experimental conditions.
Clinical Efficacy and Safety
All three second-generation AR antagonists have demonstrated significant clinical benefits in the treatment of prostate cancer, particularly in non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).
Major clinical trials have established the efficacy of these agents. In nmCRPC, the PROSPER trial for enzalutamide, the SPARTAN trial for apalutamide, and the ARAMIS trial for darolutamide all showed a significant improvement in metastasis-free survival (MFS) compared to placebo.[14][15] For instance, in the ARAMIS trial, darolutamide demonstrated a median MFS of 40.4 months compared to 18.4 months with placebo. In mCSPC, the ARCHES trial with enzalutamide and the TITAN trial with apalutamide also showed significant improvements in overall survival (OS) and radiographic progression-free survival (rPFS).[3] A real-world evidence study has suggested that apalutamide may offer an overall survival benefit over enzalutamide in patients with mCSPC.
In terms of safety, the adverse event profiles of the three drugs show some differences. Due to its limited blood-brain barrier penetration, darolutamide has been associated with a lower incidence of CNS-related side effects such as fatigue, falls, and seizures compared to enzalutamide and apalutamide.[8]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental evaluation of these AR antagonists, the following diagrams are provided.
Caption: Androgen Receptor (AR) Signaling Pathway.
Caption: Mechanism of Second-Generation AR Antagonists.
Caption: Experimental Workflow for AR Antagonist Evaluation.
Detailed Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
-
Materials:
-
Rat prostate cytosol (source of AR)
-
[3H]-R1881 (radiolabeled synthetic androgen)
-
Test compounds
-
TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail
-
-
Procedure:
-
Aliquots of rat prostate cytosol are incubated with a fixed concentration of [3H]-R1881 and varying concentrations of the test compound.
-
The incubation is carried out overnight at 4°C to reach equilibrium.
-
The following day, HAP slurry is added to each tube to separate bound from free radioligand.
-
The tubes are centrifuged, and the supernatant containing the unbound radioligand is discarded.
-
The HAP pellet, with the AR-ligand complex, is washed with buffer.
-
Scintillation cocktail is added to the washed pellet, and the radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [3H]-R1881 (IC50) is calculated.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
LNCaP prostate cancer cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
-
Procedure:
-
LNCaP cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.[1]
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
Following treatment, MTT solution is added to each well and incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.
-
AR Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the subcellular localization of the AR to determine if a test compound can inhibit its translocation to the nucleus.
-
Materials:
-
Prostate cancer cells (e.g., LNCaP) grown on coverslips or in imaging-compatible plates.
-
Androgen (e.g., dihydrotestosterone, DHT) to stimulate AR translocation.
-
Test compounds.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Primary antibody against AR.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
-
Procedure:
-
Cells are pre-treated with the test compound or vehicle control for a specified time.
-
AR translocation is stimulated by adding an androgen (e.g., 10 nM DHT) for a short period (e.g., 30-60 minutes).
-
The cells are then fixed and permeabilized.
-
The cells are incubated with a primary antibody specific for the AR, followed by a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with DAPI.
-
The subcellular localization of the AR is visualized using a fluorescence or confocal microscope. In untreated or vehicle-treated cells stimulated with androgen, the AR will be predominantly in the nucleus. An effective antagonist will cause the AR to remain in the cytoplasm.[8]
-
References
- 1. MTT cell viability assays [bio-protocol.org]
- 2. Darolutamide antagonizes androgen signaling by blocking enhancer and super‐enhancer activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Darolutamide: A Review in Non-Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Binding Function-3 of the Androgen Receptor Blocks its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescent Androgen Receptor Nuclear Translocation Assay – AS ONE INTERNATIONAL [asone-int.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Darolutamide: An Evidenced-Based Review of Its Efficacy and Safety in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
Validating the In Vivo Anti-Tumor Efficacy of Androgen Receptor Antagonist 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of a novel androgen receptor (AR) antagonist, referred to here as "Androgen Receptor Antagonist 1," with established AR inhibitors, enzalutamide (B1683756) and bicalutamide (B1683754). The information is compiled from publicly available data and is intended to assist researchers in evaluating the potential of this new compound for cancer therapy, particularly in the context of castration-resistant prostate cancer (CRPC).
Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway
The androgen receptor is a key driver of prostate cancer cell growth and survival.[1] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA. This process initiates the transcription of genes involved in cell proliferation and survival.[2][3] AR antagonists work by competitively binding to the AR, thereby preventing androgen binding and subsequent downstream signaling.[4]
"this compound" is an orally available, full androgen receptor antagonist with a reported IC50 of 59 nM.[5] Like other AR antagonists, its primary mechanism of action is the inhibition of the AR signaling pathway.
Below is a diagram illustrating the androgen receptor signaling pathway and the points of intervention for AR antagonists.
Comparative In Vivo Anti-Tumor Activity
The following table summarizes the available in vivo data for this compound, enzalutamide, and bicalutamide in preclinical models of castration-resistant prostate cancer.
| Parameter | This compound | Enzalutamide | Bicalutamide |
| Animal Model | Castration-Resistant Prostate Cancer (CRPC) Xenograft | PC-3 Xenograft[6], LNCaP Xenograft | HP-LNCaP Xenograft[7] |
| Dosage | 100 mg/kg, once a day (oral)[5] | 5 mg/kg, once a day (i.p.)[6] | 100 mg/kg, once a day (s.c.)[7] |
| Treatment Duration | 5 weeks[5] | 21 consecutive days[6] | 4 weeks[7] |
| Tumor Growth Inhibition | 90%[5] | 63% (in combination with PAWI-2)[6] | Not significantly different from control in this specific resistant model[7] |
| Effect on PSA Levels | 78% reduction[5] | Not explicitly stated | Not explicitly stated |
| Reported Toxicity | No detectable body weight loss[5] | Not explicitly stated | Not explicitly stated |
Experimental Protocols
A generalized experimental workflow for evaluating the in vivo anti-tumor activity of androgen receptor antagonists in a xenograft model is outlined below. The specific details for the "this compound" study are based on the available information, while the protocols for enzalutamide and bicalutamide are representative of typical studies in the field.
Key Methodological Details:
-
Animal Models: Studies typically utilize immunodeficient mice (e.g., nude, SCID) to prevent rejection of human tumor xenografts. To model castration-resistant prostate cancer, male mice are often surgically castrated.
-
Cell Lines: Common prostate cancer cell lines for xenograft studies include LNCaP (androgen-sensitive), C4-2B (castration-resistant derivative of LNCaP), 22Rv1 (expresses AR splice variants), and PC-3 (androgen-independent).
-
Drug Formulation and Administration: The antagonists are typically formulated in a vehicle suitable for the route of administration (e.g., corn oil for oral gavage, saline with DMSO and Tween-80 for intraperitoneal injection).
-
Tumor Measurement: Tumor volume is commonly calculated using the formula: (Length x Width²) / 2.
-
Biomarker Analysis: Serum Prostate-Specific Antigen (PSA) levels are a key biomarker for monitoring treatment response in prostate cancer models.
Conclusion
Based on the available preclinical data, "this compound" demonstrates potent in vivo anti-tumor activity in a castration-resistant prostate cancer model, showing a high degree of tumor growth inhibition and a significant reduction in PSA levels.[5] When compared to historical data for enzalutamide and bicalutamide, "this compound" appears to exhibit robust efficacy.
It is important to note that direct head-to-head comparative studies are necessary for a definitive assessment of relative potency and therapeutic potential. The differences in experimental models, dosages, and treatment durations presented in this guide highlight the need for standardized protocols in preclinical drug evaluation.
Researchers and drug development professionals are encouraged to consult the primary literature for more detailed information and to consider further studies to fully elucidate the therapeutic index and potential clinical applications of "this compound."
References
- 1. Androgen receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Androgen Receptor Antagonists: A Comparative Guide for Researchers
A detailed analysis of the performance of Enzalutamide (B1683756) and other key Androgen Receptor (AR) antagonists across various prostate cancer cell lines, providing essential data and protocols for preclinical research and drug development.
This guide offers a comprehensive comparison of the second-generation androgen receptor antagonist, Enzalutamide, against its predecessor, Bicalutamide, and its contemporaries, Apalutamide and Darolutamide (B1677182). By cross-validating their effects in different prostate cancer cell lines, this document provides researchers, scientists, and drug development professionals with the critical data and methodologies needed to evaluate and select the most appropriate compound for their research.
Comparative Efficacy of AR Antagonists
The primary mechanism of action for these antagonists is to inhibit the androgen receptor signaling pathway, which is a key driver of prostate cancer cell growth and proliferation.[1][2] Enzalutamide, Apalutamide, and Darolutamide represent a significant advancement over the first-generation antagonist, Bicalutamide, by binding to the androgen receptor with a much higher affinity.[2] Their multifaceted approach includes blocking the binding of androgens to the AR, preventing the nuclear translocation of the receptor, and impairing the interaction of the AR with DNA.[1][2]
Inhibition of AR-Mediated Gene Transcription
A systematic comparison in androgen-sensitive (LNCaP, LAPC4) and castration-resistant (C4-2) prostate cancer cell lines reveals cell-specific differences in the efficacy of these antagonists. The following tables summarize the relative mRNA expression of key AR target genes, Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2), after treatment with the indicated antagonists. Data is presented as a fold change relative to cells stimulated with the synthetic androgen R1881.
Table 1: Relative PSA mRNA Expression [3]
| Cell Line | Treatment (10 µM) | Bicalutamide | Enzalutamide | Apalutamide | Darolutamide |
| LNCaP | Fold Change vs. R1881 | ~0.35 | ~0.55 | ~0.35 | ~0.35 |
| C4-2 | Fold Change vs. R1881 | ~0.45 | ~0.45 | ~0.45 | ~0.45 |
| LAPC4 | Fold Change vs. R1881 | ~0.05 | ~0.05 | ~0.05 | ~0.05 |
Table 2: Relative TMPRSS2 mRNA Expression [3]
| Cell Line | Treatment (10 µM) | Bicalutamide | Enzalutamide | Apalutamide | Darolutamide |
| LNCaP | Fold Change vs. R1881 | ~0.15 | ~0.15 | ~0.50 | ~0.35 |
| C4-2 | Fold Change vs. R1881 | ~0.50 | ~0.50 | ~0.50 | ~0.50 |
| LAPC4 | Fold Change vs. R1881 | ~0.10 | ~0.10 | ~0.10 | ~0.10 |
Impact on Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table compiles IC50 values for cell viability across several prostate cancer cell lines, including those sensitive to and resistant to AR antagonists.
Table 3: Comparative IC50 Values for Cell Viability (µM)
| Cell Line | Enzalutamide | Apalutamide | Darolutamide | Bicalutamide | Reference |
| LNCaP | 4.05 | 11 ± 3 | 33.8 | >30 | [4][5] |
| 22Rv1 | >80 | 77 ± 17 | 46.6 | N/A | [4][5] |
| LNCaP (Enz-Resistant) | >30 | N/A | N/A | N/A | [6] |
| DU145 (AR-negative) | N/A | N/A | 11.0 | N/A | [7][8] |
| PC3 (AR-negative) | N/A | N/A | 32.3 | N/A | [7][8] |
N/A: Data not available in the cited sources.
Signaling Pathways and Experimental Workflows
To aid in the conceptualization of the underlying biology and experimental design, the following diagrams, generated using the DOT language, illustrate the AR signaling pathway and a typical experimental workflow for evaluating AR antagonists.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are summarized protocols for key assays used in the evaluation of AR antagonists.
Cell Viability Assay (WST-1 or MTT)
This assay determines the effect of AR antagonists on cell proliferation and viability.
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, C4-2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing serial dilutions of the AR antagonist or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
Reagent Addition: Add 10 µL of WST-1 or MTT reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C. For MTT assays, a solubilization solution must be added after this step.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm for WST-1 and 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression
This protocol measures changes in the mRNA levels of AR-regulated genes.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with AR antagonists as described for the cell viability assay, typically for 16-24 hours.
-
RNA Isolation: Isolate total RNA from the cells using a commercial RNA purification kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a suitable master mix, cDNA template, and primers specific for the target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treatment groups to the vehicle control.
Western Blot for AR Protein Levels
This technique is used to assess the impact of AR antagonists on the expression and stability of the AR protein.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Subsequently, incubate the membrane with a primary antibody specific for the Androgen Receptor overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software, normalizing to a loading control such as GAPDH.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 3. mdpi.com [mdpi.com]
- 4. Reversal of Apalutamide and Darolutamide Aldo-Keto Reductase 1C3-Mediated Resistance by a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic combination therapy with ONC201 or ONC206, and enzalutamide or darolutamide in preclinical studies of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
A Comparative Guide to the Efficacy of Androgen Receptor Antagonists on Wild-Type vs. Mutant Androgen Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Androgen Receptor (AR) antagonists against both wild-type (WT) and mutant forms of the AR, a critical consideration in the development of therapies for prostate cancer. While specific comparative data for "Androgen Receptor Antagonist 1" is limited in publicly available literature, this document outlines the differential effects of well-characterized AR antagonists, offering a framework for evaluating novel compounds. The experimental data and protocols presented herein serve as a valuable resource for researchers in the field.
Introduction
The Androgen Receptor is a key driver of prostate cancer progression. While androgen deprivation therapy and AR antagonists are mainstays of treatment, the emergence of AR mutations can lead to resistance. A common mutation, T877A, found in the LNCaP prostate cancer cell line, can alter the response to AR antagonists, sometimes converting them from inhibitors to activators of the AR signaling pathway. Understanding the differential effects of AR antagonists on wild-type and mutant AR is therefore crucial for the development of more effective and durable cancer therapies.
"this compound," an orally available full AR antagonist with an IC50 of 59 nM, has been noted for its potential in the synthesis of PROTAC AR degraders. However, a detailed head-to-head comparison of its effects on wild-type versus mutant AR is not extensively documented in public sources. This guide will use data from other well-studied antagonists to illustrate the comparative principles.
Data Presentation: Quantitative Comparison of AR Antagonist Activity
The following tables summarize the quantitative effects of various AR antagonists on cell lines expressing either wild-type AR or the T877A mutant AR.
Table 1: Inhibition of AR-Mediated Transcription (IC50, nM)
| Antagonist | Wild-Type AR | T877A Mutant AR | Reference |
| Enzalutamide | Strong Antagonist | Strong Antagonist | [1] |
| Bicalutamide | Weak Antagonist | Agonist at high concentrations | [1] |
| BAY 1024767 | Strong Antagonist | Weaker Antagonist | [1] |
Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the AR transcriptional activity. A lower IC50 indicates higher potency.
Table 2: In-silico Binding Affinity of AR Antagonists
| Antagonist | Wild-Type AR (Binding Affinity Score) | T877A Mutant AR (Binding Affinity Score) | Reference |
| Bicalutamide | -8.3 | -4.3 | [2] |
| Flutamide | -7.7 | -8.7 | [2] |
| Nilutamide | 8.6 | -9.3 | [2] |
| Enzalutamide | -7.6 | -7.7 | [2] |
| Apalutamide | -7.3 | -7.3 | [2] |
Note: These scores are from in-silico docking studies and represent the predicted binding affinity. More negative or higher positive scores can indicate stronger binding, depending on the scoring algorithm used.[2]
Table 3: Inhibition of Prostate Cancer Cell Growth (IC50, µM)
| Compound | LAPC4 (WT AR) | LNCaP (T877A Mutant AR) | Reference |
| Compound 5 (VN/124-1) | <10 | <10 | [3] |
| Compound 6 (VN/124-1 analog) | <10 | <10 | [3] |
Note: LAPC4 cells express wild-type AR, while LNCaP cells express the T877A mutant AR.[3][4]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (WST-1)
This assay assesses the effect of AR antagonists on the proliferation of prostate cancer cells.
Protocol:
-
Cell Seeding: Seed prostate cancer cells (e.g., LAPC4 for WT AR, LNCaP for T877A mutant AR) in a 96-well plate at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum. Allow cells to attach overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of the AR antagonist or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
AR Reporter Gene Assay
This assay measures the ability of an antagonist to inhibit androgen-induced transcriptional activity of the AR.
Protocol:
-
Cell Seeding and Transfection: Seed AR-negative cells (e.g., PC3 or DU145) in a 24-well plate. Co-transfect the cells with an AR expression vector (either WT or mutant) and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE). A Renilla luciferase vector can be co-transfected for normalization.
-
Treatment: After 24 hours, treat the cells with a constant concentration of an androgen (e.g., 1 nM R1881) and varying concentrations of the AR antagonist.
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the androgen-treated control and determine the IC50 value.
Western Blot for AR Protein Degradation
This technique is used to assess the effect of an antagonist on the levels of AR protein.
Protocol:
-
Cell Treatment: Plate prostate cancer cells (e.g., LNCaP) and treat with the AR antagonist at various concentrations and for different time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against AR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative AR protein levels.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Simplified Androgen Receptor (AR) Signaling Pathway.
Caption: Experimental Workflow for Comparing AR Antagonist Efficacy.
Caption: Logical Relationship of Antagonist Effect on AR Status.
References
Independent Verification of Enzalutamide's Mechanism of Action: A Comparative Guide
Authoritative Note: The term "Androgen Receptor Antagonist 1" (ARA1) is a placeholder for the purpose of this guide. All data and information presented herein pertain to Enzalutamide , a well-characterized and clinically significant second-generation androgen receptor (AR) antagonist. This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of Enzalutamide's performance with other alternatives, supported by experimental data.
Enzalutamide distinguishes itself from first-generation antiandrogens through a multi-faceted mechanism of action that targets several key steps in the androgen receptor signaling pathway.[1][2] Extensive independent verification has confirmed its efficacy in competitively inhibiting androgen binding, preventing the nuclear translocation of the androgen receptor, and impairing the binding of the receptor to DNA.[3][4][5] These actions collectively lead to a more potent and sustained inhibition of androgen-driven gene expression and tumor growth.[6]
Comparative Analysis of Androgen Receptor Antagonists
The following tables summarize the quantitative data comparing Enzalutamide with other androgen receptor antagonists, including the first-generation antagonist Bicalutamide and the second-generation antagonists Apalutamide and Darolutamide.
Table 1: In Vitro Androgen Receptor Binding Affinity
| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |
| Enzalutamide | Androgen Receptor | Competitive Binding | 21.4 | [5][7][8] |
| Bicalutamide | Androgen Receptor | Competitive Binding | 159 - 160 | [5][8][9] |
| Apalutamide | Androgen Receptor | Competitive Binding | 16 | [4][8][10][11] |
| Darolutamide | Androgen Receptor | Competitive Binding | 26 | [3] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity.
Table 2: Preclinical and Clinical Efficacy Comparison
| Compound | Model/Study | Endpoint | Outcome | Reference(s) |
| Enzalutamide | TERRAIN trial (vs. Bicalutamide) | Median Time to Progression | 15.7 months | |
| Bicalutamide | TERRAIN trial (vs. Enzalutamide) | Median Time to Progression | 5.8 months | |
| Enzalutamide | STRIVE trial (vs. Bicalutamide) | Risk of Progression or Death | 76% reduction | [12] |
| Bicalutamide | STRIVE trial (vs. Enzalutamide) | Risk of Progression or Death | - | [12] |
| Apalutamide | SPARTAN trial (vs. Placebo) | Metastasis-Free Survival | 40.5 months | |
| Enzalutamide | PROSPER trial (vs. Placebo) | Metastasis-Free Survival | 36.6 months | |
| Darolutamide | ARAMIS trial (vs. Placebo) | Metastasis-Free Survival | 40.4 months |
Visualizing the Mechanism of Action and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the androgen receptor signaling pathway and the experimental workflows used to verify the mechanism of action of Enzalutamide.
Androgen Receptor Signaling Pathway and Inhibition
Experimental Workflow: Competitive Binding Assay
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Genome-wide analysis of androgen receptor binding and transcriptomic analysis in mesenchymal subsets during prostate development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Integrated Expression Profiling and ChIP-seq Analyses of the Growth Inhibition Response Program of the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated Expression Profiling and ChIP-seq Analyses of the Growth Inhibition Response Program of the Androgen Receptor | PLOS One [journals.plos.org]
- 8. Ligand competition binding assay for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 11. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 12. ptglab.com [ptglab.com]
Evaluating the Reproducibility of Experimental Data for Androgen Receptor Antagonists
A Comparative Guide for Researchers
The rigorous evaluation of experimental data is paramount in drug discovery and development. This guide provides a comparative analysis of experimental data for two prominent Androgen Receptor (AR) antagonists, serving as a framework for assessing the reproducibility of such studies. For the purpose of this guide, we will refer to Enzalutamide as "Androgen Receptor Antagonist 1" and Bicalutamide as "Androgen Receptor Antagonist 2". This guide is intended for researchers, scientists, and drug development professionals to critically evaluate and compare the performance of AR antagonists based on publicly available data.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated nuclear transcription factor that plays a crucial role in the development and progression of prostate cancer.[1][2] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dimerizes, and translocates to the nucleus.[3][4][5] In the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes involved in cell proliferation and survival.[1][3][4] Androgen receptor antagonists function by competitively inhibiting the binding of androgens to the AR, thereby preventing its activation and downstream signaling.[6]
Caption: Simplified Androgen Receptor (AR) Signaling Pathway.
Comparative Efficacy of AR Antagonists
The following tables summarize key quantitative data for this compound (Enzalutamide) and Androgen Receptor Antagonist 2 (Bicalutamide) from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. Reproducibility is best assessed by the consistency of trends and relative potencies.
Table 1: In Vitro Potency of AR Antagonists
| Antagonist | Assay Type | Cell Line | IC50 (nM) | Reference |
| AR Antagonist 1 (Enzalutamide) | AR Competitive Binding | LNCaP | 22 | --INVALID-LINK-- |
| AR-V7 Reporter | - | >10,000 | [1] | |
| Cell Proliferation | LNCaP | 36 | --INVALID-LINK-- | |
| AR Antagonist 2 (Bicalutamide) | AR Competitive Binding | LNCaP | 159 | --INVALID-LINK-- |
| Cell Proliferation | LNCaP | 210 | --INVALID-LINK-- |
Table 2: In Vivo Efficacy of AR Antagonists in a Castration-Resistant Prostate Cancer (CRPC) Mouse Model
| Antagonist | Dosage | Tumor Growth Inhibition (%) | Change in Serum PSA (%) | Reference |
| AR Antagonist 1 (Enzalutamide) | 10 mg/kg/day | 90 | -78 | [7] |
| AR Antagonist 2 (Bicalutamide) | 50 mg/kg/day | 35 | -20 | --INVALID-LINK-- |
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below are outlines of common experimental protocols used to evaluate AR antagonists.
AR Competitive Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled androgen for binding to the androgen receptor.
-
Cell Lysate Preparation: LNCaP cells are cultured and harvested. The cell pellet is lysed to release the intracellular proteins, including the androgen receptor.
-
Binding Reaction: The cell lysate is incubated with a constant concentration of a radiolabeled androgen (e.g., ³H-R1881) and varying concentrations of the test compound (AR antagonist).
-
Separation of Bound and Free Ligand: The mixture is filtered through a membrane that retains the AR-ligand complex.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter. The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen.
Cell Proliferation Assay
This assay assesses the effect of an AR antagonist on the growth of androgen-dependent prostate cancer cells.
-
Cell Culture: LNCaP cells are seeded in 96-well plates in a medium containing a low level of androgens.
-
Treatment: The cells are treated with varying concentrations of the AR antagonist in the presence of a stimulating concentration of DHT.
-
Incubation: The plates are incubated for a defined period (e.g., 5-7 days).
-
Viability Measurement: Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay that measures ATP content. The IC50 value is the concentration of the antagonist that inhibits cell growth by 50%.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of an AR antagonist in a living organism.
-
Tumor Implantation: Castrated male immunodeficient mice are subcutaneously injected with androgen-dependent prostate cancer cells (e.g., LNCaP).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into groups and treated with the vehicle control or the AR antagonist at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly. Serum prostate-specific antigen (PSA) levels can also be monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Experimental Workflow for Evaluating AR Antagonists
The following diagram illustrates a typical workflow for the preclinical evaluation of a potential androgen receptor antagonist.
Caption: A typical experimental workflow for AR antagonist evaluation.
Conclusion
The reproducibility of experimental data for androgen receptor antagonists is crucial for advancing the field of prostate cancer therapy. This guide highlights the importance of standardized, detailed experimental protocols and the need for consistent reporting of quantitative data. By comparing data from multiple studies and understanding the underlying experimental methodologies, researchers can more effectively evaluate the performance and potential of novel AR antagonists. The provided data for "this compound" (Enzalutamide) and "Androgen Receptor Antagonist 2" (Bicalutamide) demonstrate a consistent trend of higher potency and efficacy for the second-generation antagonist, a finding that has been reproduced across numerous preclinical and clinical studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Long-Term Efficacy of Enzalutamide Versus Standard Treatments in Metastatic Castration-Resistant Prostate Cancer
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy of Enzalutamide, a second-generation androgen receptor (AR) antagonist, against standard therapeutic alternatives for metastatic castration-resistant prostate cancer (mCRPC). The analysis is supported by data from pivotal clinical trials, with a focus on quantitative outcomes and detailed experimental methodologies.
Mechanism of Action: Enzalutamide
Enzalutamide is a potent androgen receptor signaling inhibitor that targets multiple steps in the AR signaling pathway.[1][2] Unlike first-generation antiandrogens, its mechanism is threefold:
-
Inhibits Androgen Binding: It competitively blocks the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the androgen receptor with a higher affinity than older agents like bicalutamide (B1683754).[3]
-
Prevents Nuclear Translocation: Enzalutamide impedes the translocation of the activated androgen receptor from the cytoplasm into the cell nucleus.[3][4]
-
Impairs DNA Binding and Coactivator Recruitment: It interferes with the binding of the AR to DNA and disrupts the recruitment of co-activators, which are necessary for the transcription of target genes that drive prostate cancer cell growth.[2][3]
This multi-faceted approach provides a more comprehensive blockade of the AR signaling pathway, which is a key driver of prostate cancer progression.[1][2]
Figure 1. Enzalutamide's multi-step inhibition of the Androgen Receptor signaling pathway.
Quantitative Efficacy Data: Enzalutamide vs. Standard Treatments
The following tables summarize long-term efficacy data from key phase III clinical trials comparing Enzalutamide to placebo or standard-of-care agents in different mCRPC patient populations.
Table 1: Enzalutamide vs. Placebo in Chemotherapy-Naive mCRPC (PREVAIL Trial)
| Efficacy Endpoint | Enzalutamide (N=872) | Placebo (N=845) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 35.3 months | 31.3 months | 0.77 (0.67–0.88) | 0.0002 |
| Median Radiographic PFS (rPFS) | 20.0 months | 5.4 months | 0.32 (0.28–0.37) | <0.0001 |
| PSA Response Rate (≥50% decline) | 78% | 3% | N/A | <0.001 |
| Data from the final analysis of the PREVAIL study.[5][6][7] |
Table 2: Enzalutamide vs. Placebo in Post-Chemotherapy mCRPC (AFFIRM Trial)
| Efficacy Endpoint | Enzalutamide (N=800) | Placebo (N=399) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 18.4 months | 13.6 months | 0.63 (0.53–0.75) | <0.001 |
| Median Radiographic PFS (rPFS) | 8.3 months | 2.9 months | 0.40 (N/A) | <0.001 |
| PSA Response Rate (≥50% decline) | 54% | 2% | N/A | <0.001 |
| Data from the AFFIRM trial.[8][9][10] |
Table 3: Enzalutamide vs. Bicalutamide in Chemotherapy-Naive mCRPC (TERRAIN & STRIVE Trials)
| Efficacy Endpoint | Enzalutamide | Bicalutamide (50 mg) | Hazard Ratio (95% CI) | p-value |
| Median PFS (TERRAIN Trial) | 15.7 months | 5.8 months | 0.44 (N/A) | <0.0001 |
| Median PFS (STRIVE Trial) | 19.4 months | 5.7 months | 0.24 (0.18–0.32) | <0.001 |
| PSA Response Rate (STRIVE Trial) | 81% | 31% | N/A | <0.001 |
| PFS: Progression-Free Survival. Data from the TERRAIN and STRIVE trials.[11][12][13] |
Table 4: Enzalutamide vs. Abiraterone (B193195) Acetate in mCRPC (Observational Study)
| Efficacy Endpoint (at 4 years) | Enzalutamide (N=2195) | Abiraterone Acetate (N=3584) | Difference in RMST (95% CI) |
| Overall Survival (OS) | RMST: 24.29 months | RMST: 23.38 months | 0.90 months (0.02–1.79) |
| Time to Next Treatment (TTS) | - | - | 1.95 months (0.92–2.99) |
| RMST: Restricted Mean Survival Time. Data from a large-scale observational cohort study.[14][15][16][17] |
Experimental Protocols
The methodologies for the pivotal trials cited provide the foundation for the efficacy data presented.
PREVAIL and AFFIRM Trial Protocols (General Workflow)
The PREVAIL (chemotherapy-naïve) and AFFIRM (post-chemotherapy) trials were Phase III, multinational, randomized, double-blind, placebo-controlled studies.[7][10][18]
Figure 2. Generalized workflow for pivotal Phase III mCRPC clinical trials.
-
Patient Population: Men with metastatic castration-resistant prostate cancer with adequate organ function and performance status (ECOG 0-1). Patients in PREVAIL were chemotherapy-naïve, while patients in AFFIRM had progressed after at least one docetaxel-based chemotherapy regimen.[9][10][19]
-
Randomization and Blinding: Patients were randomized in a double-blind fashion to receive either Enzalutamide (160 mg daily) or a placebo/active comparator.[11][20] All patients continued androgen deprivation therapy (ADT).[11]
-
Primary Endpoints: The co-primary endpoints were Overall Survival (OS) and Radiographic Progression-Free Survival (rPFS).[7][21]
-
Secondary Endpoints: Included time to PSA progression, PSA response rate (defined as a ≥50% decline from baseline), quality of life, and time to first skeletal-related event.[8][9]
Key Assessment Methodologies
-
Radiographic Progression-Free Survival (rPFS): Defined as the time from randomization to the first evidence of radiographic progression or death, whichever occurred first.[22] Radiographic progression was assessed by independent central review using Response Evaluation Criteria in Solid Tumors (RECIST 1.1) for soft-tissue disease and the appearance of two or more new bone lesions on a bone scan as per Prostate Cancer Working Group 2 (PCWG2) criteria.[22][23]
-
Prostate-Specific Antigen (PSA) Response: A PSA response was typically defined as a reduction in the serum PSA level by 50% or more from baseline, confirmed by a second PSA test at least three weeks later.[24] PSA levels were monitored regularly throughout the trials, often every 3-4 weeks.[25]
Conclusion
Long-term data from multiple Phase III clinical trials consistently demonstrate that Enzalutamide provides a statistically significant and clinically meaningful improvement in overall survival and radiographic progression-free survival compared to both placebo and first-generation standard treatments like bicalutamide in the mCRPC setting.[12][21] Its comprehensive mechanism of action, which targets multiple critical steps in the AR signaling pathway, translates into robust clinical efficacy for patients both before and after chemotherapy.[1][8] Observational data also suggest favorable outcomes when compared to other modern therapies like abiraterone acetate.[16][17] These findings establish Enzalutamide as a cornerstone in the management of advanced prostate cancer.
References
- 1. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. Enzalutamide in Men with Chemotherapy-naïve Metastatic Castration-resistant Prostate Cancer: Extended Analysis of the Phase 3 PREVAIL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzalutamide in Men with Chemotherapy-naïve Metastatic Castration-resistant Prostate Cancer: Extended Analysis of the Phase 3 PREVAIL Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Improved outcomes in elderly patients with metastatic castration-resistant prostate cancer treated with the androgen receptor inhibitor enzalutamide: results from the phase III AFFIRM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. clinician.nejm.org [clinician.nejm.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Enzalutamide Produces Large Progression-Free Survival Benefit vs Bicalutamide in Two Trials in Castration-Resistant Prostate Cancer - The ASCO Post [ascopost.com]
- 14. onclive.com [onclive.com]
- 15. oncnursingnews.com [oncnursingnews.com]
- 16. Abiraterone or Enzalutamide for Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Abiraterone or Enzalutamide for Patients With Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Five-year Survival Prediction and Safety Outcomes with Enzalutamide in Men with Chemotherapy-naïve Metastatic Castration-resistant Prostate Cancer from the PREVAIL Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. urotoday.com [urotoday.com]
- 20. ASCO – American Society of Clinical Oncology [asco.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Radiographic Progression-Free Survival as a Clinically Meaningful End Point in Metastatic Castration-Resistant Prostate Cancer: The PREVAIL Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. urotoday.com [urotoday.com]
- 24. Prostate-specific antigen response rate of sequential chemotherapy in castration-resistant prostate cancer: the results of real life practice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. EAU Guidelines on Prostate Cancer - Follow-up [uroweb.org]
validation of Androgen receptor antagonist 1 as a tool for studying AR signaling
A Comparative Guide to Androgen Receptor Antagonists for Studying AR Signaling
The androgen receptor (AR), a crucial transcription factor in the nuclear receptor family, plays a pivotal role in both normal male physiology and the progression of prostate cancer. The study of AR signaling pathways heavily relies on the use of specific antagonists that can effectively modulate its activity. This guide provides a detailed comparison of commonly used AR antagonists, focusing on their performance, underlying mechanisms, and the experimental data that validates their use as research tools. We will use Bicalutamide as a representative first-generation antagonist and compare it with second-generation antagonists like Enzalutamide and Apalutamide.
Mechanism of Action and Specificity
Androgen receptor antagonists function by competitively binding to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This inhibition blocks the subsequent conformational changes in the receptor that are necessary for its activation, nuclear translocation, and DNA binding, ultimately leading to a downregulation of AR-dependent gene expression.
Second-generation AR antagonists, such as Enzalutamide and Apalutamide, exhibit a higher binding affinity for the AR compared to first-generation antagonists like Bicalutamide. Furthermore, they more effectively hinder the nuclear translocation of the AR and its interaction with DNA.
Figure 1: Androgen Receptor (AR) Signaling Pathway and Point of Antagonist Intervention.
Comparative Performance Data
The efficacy of AR antagonists can be quantitatively compared using metrics such as the half-maximal inhibitory concentration (IC50) and the binding affinity (Ki). Lower values for these metrics indicate higher potency and affinity, respectively.
| Antagonist | Type | IC50 (nM) | Binding Affinity (Ki, nM) |
| Bicalutamide | First-Generation (Non-steroidal) | ~150 | ~160 |
| Enzalutamide | Second-Generation (Non-steroidal) | ~21 | ~2.2 |
| Apalutamide | Second-Generation (Non-steroidal) | ~16 | ~2.2 |
Note: These values are approximate and can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols for Validation
The validation of AR antagonists as research tools involves a series of in vitro assays to determine their potency, specificity, and mechanism of action.
AR Binding Assay
This assay quantifies the ability of a compound to compete with a radiolabeled androgen for binding to the AR ligand-binding domain (LBD).
Protocol:
-
Preparation of AR LBD: Express and purify the recombinant human AR LBD.
-
Competition Binding: In a multi-well plate, incubate a constant concentration of radiolabeled androgen (e.g., [3H]-DHT) with the AR LBD in the presence of increasing concentrations of the test antagonist.
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand using a method such as filtration or dextran-coated charcoal.
-
Quantification: Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Figure 2: Workflow for a competitive AR binding assay.
AR Reporter Gene Assay
This cell-based assay measures the ability of an antagonist to inhibit androgen-induced transcription of a reporter gene under the control of an androgen-responsive promoter.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., PC-3 or LNCaP) and co-transfect them with an AR expression vector and a reporter vector containing a luciferase gene driven by an androgen-responsive element (ARE).
-
Treatment: Treat the transfected cells with a known concentration of an androgen (e.g., DHT) in the presence of increasing concentrations of the test antagonist.
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the normalized activity against the antagonist concentration to determine the IC50 value.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine whether an AR antagonist can block the binding of AR to the regulatory regions of its target genes in the chromatin.
Protocol:
-
Cell Treatment and Cross-linking: Treat AR-positive cells (e.g., LNCaP) with an androgen and the test antagonist. Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Immunoprecipitate the AR-chromatin complexes using an antibody specific to the AR.
-
DNA Purification: Reverse the cross-links and purify the DNA that was bound to the AR.
-
Analysis: Quantify the amount of specific target gene DNA (e.g., the promoter region of PSA) using quantitative PCR (qPCR). A reduction in the amount of precipitated target DNA in the presence of the antagonist indicates inhibition of AR binding.
Figure 3: Simplified workflow of a Chromatin Immunoprecipitation (ChIP) assay.
Conclusion
The selection of an appropriate androgen receptor antagonist is critical for the rigorous study of AR signaling. While first-generation antagonists like Bicalutamide are valuable research tools, second-generation compounds such as Enzalutamide and Apalutamide offer significantly higher potency and a more complete blockade of the AR signaling axis. The experimental protocols detailed in this guide provide a framework for the validation and comparative analysis of existing and novel AR antagonists, ensuring the generation of reliable and reproducible data in the field of androgen receptor research.
Safety Operating Guide
Navigating the Safe Disposal of Androgen Receptor Antagonist 1: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of potent compounds like Androgen Receptor Antagonist 1 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this and similar research-grade androgen receptor (AR) antagonists.
Core Principle: Androgen receptor antagonists, particularly those used in research settings, should be treated as hazardous chemical waste.[1][2][3] Never dispose of these compounds down the drain or in regular trash.[3][4]
I. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is imperative to don the appropriate personal protective equipment to minimize exposure.
Minimum PPE Requirements:
-
Gloves: Wear double chemotherapy gloves for maximum protection.[5] Nitrile gloves are a common standard. No single glove material is impervious to all chemicals, so consult specific compatibility charts if available.[6]
-
Eye Protection: Safety goggles or a full-face shield are necessary to protect against splashes.[5]
-
Lab Coat: A solid-front, back-closing gown is recommended to protect from spills.[5][7]
-
Respiratory Protection: If handling the compound in powdered form outside of a certified chemical fume hood, a respirator may be required. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
All handling of this compound, including weighing and preparing for disposal, should ideally be conducted within a chemical fume hood to prevent inhalation of aerosols or dust.[7]
II. Segregation and Waste Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4][8]
-
Dedicated Waste Stream: this compound waste should be collected separately from other chemical waste streams unless explicitly approved by your institution's EHS office.[5] Do not mix it with solvents, acids, bases, or other reactive chemicals.[4][8]
-
Solid Waste: This includes contaminated consumables such as pipette tips, vials, gloves, and absorbent pads.[5][9] These items should be placed in a designated, puncture-proof container clearly labeled for cytotoxic or hazardous chemical waste.[5][10]
-
Liquid Waste: Unused solutions or the first rinse of emptied containers must be collected as hazardous liquid waste.[4] Collect this waste in a compatible, leak-proof container with a secure, screw-top lid.[2][4][8] Glass containers are often suitable for organic-based solutions.[2]
-
Sharps: Needles and syringes that have come into contact with the compound must be disposed of in a designated sharps container. If the syringe contains residual liquid, it should be treated as bulk hazardous waste and not placed in a standard sharps container.[5]
III. Waste Container Labeling and Storage
Accurate and thorough labeling is a regulatory requirement and essential for safety.[1][4][8]
Required Label Information:
-
The words "Hazardous Waste"[1]
-
Full chemical name: "this compound" (avoid abbreviations)[1]
-
All chemical constituents and their approximate concentrations[8]
-
Accumulation start date[1]
-
Principal Investigator's name and contact information[1]
-
Relevant hazard warnings (e.g., "Cytotoxic," "Handle with Gloves")[1]
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be under the control of laboratory personnel and away from drains, heat sources, and incompatible chemicals.[1][4] Ensure secondary containment is used for all liquid waste containers.[1][4]
| Waste Type | Container Specification | Key Disposal Actions |
| Solid Waste (e.g., gloves, vials) | Puncture-proof, clearly labeled hazardous waste container. | Place directly into the container after use. |
| Liquid Waste (e.g., unused solutions) | Compatible, leak-proof container with a secure lid. | Collect all liquid waste, including the first rinse of empty containers.[4] |
| Empty Stock Containers | Original container. | Triple rinse with a suitable solvent; collect all rinsate as hazardous waste.[8] Deface the original label before disposal as solid waste.[4] |
| Sharps (contaminated) | Designated sharps container. | Dispose of directly without recapping. If residual liquid is present, treat as bulk hazardous waste.[5] |
IV. Final Disposal and Emergency Procedures
-
Waste Pickup: Once a waste container is full (generally considered 75-90% capacity) or has been accumulating for the maximum allowed time (often 6-12 months, check local regulations), arrange for pickup by your institution's EHS or a certified hazardous waste disposal company.[2][3]
-
Spill Cleanup: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill using a chemical spill kit. All materials used for cleanup must be disposed of as hazardous waste.[9] Report the spill to your supervisor and EHS office.[2]
Experimental Protocol: Decontamination of Glassware
This protocol outlines the standard procedure for decontaminating glassware that has been in contact with this compound.
Materials:
-
Appropriate organic solvent (e.g., ethanol, acetone)
-
Hazardous liquid waste container
-
Two rinse basins
-
Detergent and brushes
-
Deionized water
Procedure:
-
Initial Rinse (in fume hood): Wearing appropriate PPE, rinse the glassware three times with a minimal amount of a suitable organic solvent in which the antagonist is soluble.
-
Collect Rinsate: The first rinse, and subsequent rinses if desired, must be collected in the designated hazardous liquid waste container.[4] This rinsate is considered hazardous.
-
Washing: After the initial solvent rinse, the glassware can be washed with laboratory detergent and water using appropriate brushes.
-
Final Rinse: Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Diagrams
Caption: Logical workflow for the safe disposal of this compound.
Caption: Decision-making process for segregating different types of contaminated waste.
References
- 1. danielshealth.com [danielshealth.com]
- 2. a.storyblok.com [a.storyblok.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. web.uri.edu [web.uri.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Safe Handling of Hazardous Agents and Carcinogens | Temerty Faculty of Medicine [temertymedicine.utoronto.ca]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. ph.health.mil [ph.health.mil]
- 10. safety.pitt.edu [safety.pitt.edu]
Essential Safety and Logistical Information for Handling Androgen Receptor Antagonist 1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Androgen Receptor Antagonist 1. Given that a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this guidance is based on established safety protocols for potent, hazardous research compounds and small molecule inhibitors. A thorough risk assessment must be conducted for specific use cases, and all institutional and local regulations must be followed.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound.[1] The selection of appropriate PPE is critical to minimize exposure to potent research compounds.[3] The level of PPE should be determined by a risk assessment that considers the quantity of the compound being handled, its physical form (e.g., powder, liquid), and the specific laboratory procedure.[3]
Summary of Recommended Personal Protective Equipment (PPE)
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile or neoprene)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[3] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills. Engineering controls (fume hood) are the primary means of protection.[1][3] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.[3] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[1][3] |
Note: Always inspect gloves for tears or holes before use and remove them before leaving the laboratory area.[1] Wash hands thoroughly after handling the compound.[1]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling potent compounds like this compound is essential for safety. The following workflow outlines the key stages from preparation to use.[3]
Experimental Protocol for Safe Handling
-
Preparation:
-
Weighing (Solid Compound):
-
Solubilization:
-
Within the chemical fume hood, slowly and carefully add the solvent to the solid compound to avoid splashing.[1]
-
-
General Use:
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[1]
Summary of Disposal Procedures
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables such as gloves, bench paper, and pipette tips should be collected in a designated, sealed hazardous waste container.[1] |
| Liquid Waste | Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour this waste down the drain.[1] |
| Contaminated Labware | Collect in a designated, puncture-resistant, and sealed container. Label as "Hazardous Waste" with the name of the compound.[3] |
| Contaminated PPE | Doff PPE carefully to avoid self-contamination. Place in a sealed bag or container labeled as hazardous waste.[3] |
Emergency Procedures
In the event of an emergency, such as a fire or explosion, life-threatening situations take precedence over contamination concerns.[5]
Experimental Protocol for Emergency Response
Spill Management:
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.[1]
-
Notify your institution's Environmental Health & Safety (EHS) department.
-
Prevent entry into the affected area.
-
Personal Exposure:
-
Skin Contact:
-
Eye Contact:
-
Immediately flush eyes with a continuous stream of water at an emergency eyewash station for at least 15 minutes.[7]
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move to fresh air immediately.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Rinse the mouth with water. Do not induce vomiting.[7]
-
Seek immediate medical attention.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Handling of chemicals in laboratory work - Security information - Örebro University [oru.se]
- 3. benchchem.com [benchchem.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. 10. Emergency Procedures | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. Radiation Emergency Procedures | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. Basic procedures for action in case of biological emergencies – Comitè de Bioseguretat [ub.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
